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Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Physicochemical Properties of 2-Amino-1-(2-methylphenyl)propan-1-ol

Abstract: This technical guide provides a comprehensive overview of the core physicochemical properties of 2-amino-1-(2-methylphenyl)propan-1-ol, a chiral amino alcohol with potential applications in pharmaceutical and c...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical guide provides a comprehensive overview of the core physicochemical properties of 2-amino-1-(2-methylphenyl)propan-1-ol, a chiral amino alcohol with potential applications in pharmaceutical and chemical synthesis. Due to the limited availability of direct experimental data for this specific molecule in public literature, this document emphasizes the predictive modeling of its properties alongside detailed, field-proven experimental protocols for their empirical determination and validation. This guide is intended for researchers, scientists, and drug development professionals, offering both theoretical predictions and practical methodologies for a thorough physicochemical characterization.

Introduction and Molecular Identity

2-Amino-1-(2-methylphenyl)propan-1-ol is a substituted phenylpropanolamine derivative. Structurally, it is an analog of phenylpropanolamine, featuring a methyl group at the ortho position of the phenyl ring.[1] This substitution is expected to influence its steric and electronic properties, thereby affecting its solubility, basicity, and interactions with biological targets. The presence of two chiral centers (at C1 and C2 of the propanol backbone) means the compound can exist as four stereoisomers. The specific stereochemistry is critical in pharmaceutical applications as it dictates biological activity.[2]

This guide will address the molecule generically while acknowledging that the properties of individual diastereomers and enantiomers may differ.

Compound Identifiers:

  • IUPAC Name: 2-amino-1-(2-methylphenyl)propan-1-ol

  • Molecular Formula: C₁₀H₁₅NO

  • Molecular Weight: 165.23 g/mol [3]

  • Canonical SMILES: CC(C(C1=CC=CC=C1C)O)N

Predicted Physicochemical Properties

In the absence of comprehensive experimental data, computational methods provide valuable estimates for key physicochemical properties. These predictions, derived from algorithms that analyze molecular structure, serve as a baseline for experimental design and validation.[4][5][6]

PropertyPredicted ValueRationale & Comparative Context
Melting Point (°C) 80 - 100Solid at room temperature is expected due to hydrogen bonding capabilities of the hydroxyl and amino groups. For comparison, the related 2-amino-2-methyl-1-propanol has a melting point of 24-28 °C, but the presence of the phenyl ring in the target molecule will significantly increase intermolecular forces (pi-stacking), leading to a higher melting point.[7]
Boiling Point (°C) ~280 - 300 at 760 mmHgThe high boiling point is attributed to strong intermolecular hydrogen bonding. The structurally similar 2-amino-2-methyl-1-phenyl-propan-1-ol has a predicted boiling point of 295°C.[7] The ortho-methyl group may slightly alter this due to steric effects.
Water Solubility Sparingly soluble to solubleThe amino and hydroxyl groups will contribute to water solubility. However, the lipophilic 2-methylphenyl group will decrease it. Phenylpropanolamine itself is water-soluble.[8] The methyl group will slightly increase lipophilicity. An experimental determination is crucial.
LogP (Octanol-Water) 1.5 - 2.2This value indicates a moderate degree of lipophilicity. For comparison, 1-(o-tolyl)propan-1-amine has a predicted XLogP3 of 2.1. The additional hydroxyl group in our target compound will likely lower the LogP value, increasing its hydrophilicity slightly.
pKa (Basic) 8.8 - 9.5This value pertains to the protonated amino group. It is expected to be a moderately strong base, typical for primary amino alcohols. The pKa is critical for understanding its ionization state at physiological pH (approx. 7.4), which affects absorption, distribution, and receptor binding.

Experimental Determination of Physicochemical Properties

The following sections detail standardized, self-validating protocols for the empirical determination of the key physicochemical properties. The causality behind experimental choices is explained to provide a deeper understanding of the methodology.

Melting Point Determination by Differential Scanning Calorimetry (DSC)

Causality: DSC is the gold standard for determining the melting point and purity of a crystalline solid. It measures the heat flow into a sample as a function of temperature. The melting of a pure substance is a sharp endothermic event, providing a precise melting temperature (Tₘ) and the enthalpy of fusion (ΔHfus). The sharpness of the peak is also an indicator of purity.

Experimental Protocol:

  • Sample Preparation: Accurately weigh 1-3 mg of the dried, crystalline 2-amino-1-(2-methylphenyl)propan-1-ol into a standard aluminum DSC pan.

  • Instrument Calibration: Calibrate the DSC instrument for temperature and heat flow using certified standards (e.g., indium, tin).

  • Thermal Program:

    • Equilibrate the sample at 25 °C.

    • Ramp the temperature from 25 °C to a temperature well above the predicted melting point (e.g., 150 °C) at a controlled rate (e.g., 10 °C/min).

    • Use a nitrogen purge gas (50 mL/min) to maintain an inert atmosphere and prevent oxidative degradation.

  • Data Analysis: The melting point is determined as the onset temperature of the melting endotherm. The peak of the endotherm corresponds to the peak melting temperature.

DSC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_output Output Prep Weigh 1-3 mg Sample into DSC Pan Calibrate Calibrate DSC with Indium Standard Prep->Calibrate Run Heat Sample (e.g., 10 °C/min) under N2 Purge Calibrate->Run Analyze Analyze Thermogram: Determine Onset and Peak of Endotherm Run->Analyze Result Melting Point (Tₘ) Enthalpy (ΔHfus) Analyze->Result

Caption: Workflow for Melting Point Determination using DSC.

Solubility Determination by the Shake-Flask Method

Causality: The shake-flask method is a globally recognized "gold standard" for determining thermodynamic equilibrium solubility.[9][10] It establishes the maximum concentration of a substance that can dissolve in a solvent (e.g., water, buffer) at a specific temperature. This is a critical parameter for drug development, influencing everything from formulation to bioavailability.

Experimental Protocol:

  • System Preparation: Add an excess amount of solid 2-amino-1-(2-methylphenyl)propan-1-ol to a series of vials containing a precise volume of the relevant aqueous buffer (e.g., pH 1.2, 4.5, 6.8, and 7.4 to simulate physiological conditions). The excess solid is crucial to ensure saturation is reached.[10]

  • Equilibration: Seal the vials and place them in a mechanical shaker or agitator in a temperature-controlled environment (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[11]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed to let undissolved solids settle. Alternatively, centrifuge the samples to pellet the excess solid.

  • Sampling & Analysis: Carefully withdraw an aliquot from the clear supernatant. The concentration of the dissolved compound is then quantified using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[11]

  • Quantification: Prepare a calibration curve using standard solutions of the compound of known concentrations. The concentration of the sample aliquot is determined by comparing its response to the calibration curve.

Solubility_Workflow A Add Excess Solid to Buffer B Agitate at Constant Temp (24-48h) A->B C Centrifuge to Separate Phases B->C D Sample Supernatant C->D E Quantify by HPLC-UV D->E F Determine Solubility (mg/mL or M) E->F

Caption: Shake-Flask Method for Aqueous Solubility Determination.

pKa Determination by Potentiometric Titration

Causality: Potentiometric titration is a highly accurate method for determining the pKa of ionizable groups.[12][13][14] The pKa is the pH at which an ionizable group is 50% protonated and 50% deprotonated. For our target molecule, the primary amine is the basic center. By titrating a solution of the compound with a strong acid (e.g., HCl), we can monitor the pH change. The midpoint of the resulting buffer region on the titration curve corresponds to the pKa.

Experimental Protocol:

  • Solution Preparation: Accurately prepare a solution of 2-amino-1-(2-methylphenyl)propan-1-ol of known concentration (e.g., 0.01 M) in water. To maintain constant ionic strength, a background electrolyte like 0.15 M KCl can be added.[13]

  • Titration Setup: Calibrate a pH meter with standard buffers (e.g., pH 4, 7, 10). Place the sample solution in a jacketed beaker to maintain a constant temperature and purge with nitrogen to remove dissolved CO₂, which can interfere with the titration of a base.[13]

  • Titration: Place the calibrated pH electrode in the solution. Add a standardized solution of a strong acid (e.g., 0.1 M HCl) in small, precise increments using a burette. Record the pH after each addition, allowing the reading to stabilize.

  • Data Analysis: Plot the pH (y-axis) versus the volume of titrant added (x-axis). The pKa is the pH at the half-equivalence point (the point where half of the amine has been neutralized). This point can be precisely located by finding the inflection point on the curve or by analyzing the first and second derivatives of the titration curve.[15][16]

pKa_Workflow cluster_setup Setup cluster_titration Titration cluster_analysis Analysis S1 Prepare 0.01 M Sample Solution (in 0.15M KCl) T1 Add Standardized HCl in Increments S1->T1 S2 Calibrate pH Meter S2->T1 S3 Purge with N2 S3->T1 T2 Record pH vs. Volume Added T1->T2 A1 Plot Titration Curve (pH vs. Volume) T2->A1 A2 Determine Half- Equivalence Point A1->A2 A3 pKa = pH at 1/2 Equivalence Point A2->A3

Caption: Workflow for pKa Determination via Potentiometric Titration.

Conclusion

While direct experimental data for 2-amino-1-(2-methylphenyl)propan-1-ol remains scarce in accessible literature, this guide provides a robust framework for its physicochemical characterization. The presented computational predictions offer a valuable starting point for laboratory investigation. The detailed protocols for DSC, shake-flask solubility, and potentiometric titration represent industry-standard, self-validating methods that will yield high-quality, reliable data. The successful execution of these experiments will enable researchers to fully characterize this promising molecule, paving the way for its potential application in drug discovery and fine chemical synthesis.

References

  • PubChem. (n.d.). 2-[Methyl(phenyl)amino]propan-1-ol. National Center for Biotechnology Information. Retrieved February 17, 2026, from [Link]

  • PubChem. (n.d.). 1-(o-Tolyl)propan-1-amine. National Center for Biotechnology Information. Retrieved February 17, 2026, from [Link]

  • Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved February 17, 2026, from [Link]

  • PubChem. (n.d.). (R)-(-)-2-Amino-1-propanol. National Center for Biotechnology Information. Retrieved February 17, 2026, from [Link]

  • Regulations.gov. (2018, August 31). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. Retrieved February 17, 2026, from [Link]

  • PMC - NIH. (n.d.). Deep Learning Methods to Help Predict Properties of Molecules from SMILES. Retrieved February 17, 2026, from [Link]

  • Journal of Food and Drug Analysis. (n.d.). Determination of phenylpropanolamine in pharmaceutical preparations by second derivative spectrophotometry. Retrieved February 17, 2026, from [Link]

  • Google Patents. (n.d.). CN103232351A - Preparation method of 2-amino-2-methyl-1-propyl alcohol.
  • PMC - NIH. (n.d.). A New Spectrophotometric Method for Determination of Phenylpropanolamine HCl in its Pharmaceutical Formulations via Reaction with 2,3,5,6-tetrachloro-1,4-benzoquinone. Retrieved February 17, 2026, from [Link]

  • DergiPark. (2024, April 23). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Retrieved February 17, 2026, from [Link]

  • Google Patents. (n.d.). CN1911899A - Preparation method of 2-amino-2-methyl-1-propanol.
  • Cheméo. (n.d.). Chemical Properties of 2-Propanol, 1-amino- (CAS 78-96-6). Retrieved February 17, 2026, from [Link]

  • Wikipedia. (n.d.). Aminomethyl propanol. Retrieved February 17, 2026, from [Link]

  • PubMed. (1947). Synthesis of 2-amino-1-phenyl-1-propanol and its methylated derivatives. Retrieved February 17, 2026, from [Link]

  • ACS Publications. (2025, July 3). Prediction of Small-Molecule Partitioning into Biomolecular Condensates from Simulation | JACS Au. Retrieved February 17, 2026, from [Link]

  • SciSpace. (2020, April 13). using potentiometric acid-base titration to determine pka from mangosteen pericarps extract. Retrieved February 17, 2026, from [Link]

  • LookChem. (n.d.). 2-(methylamino)-1-(p-tolyl)propan-1-ol. Retrieved February 17, 2026, from [Link]

  • MIT News. (2023, July 7). Learning the language of molecules to predict their properties. Retrieved February 17, 2026, from [Link]

  • CD ComputaBio. (n.d.). Rapid Prediction of the Physicochemical Properties of Molecules. Retrieved February 17, 2026, from [Link]

  • Ataman Kimya. (n.d.). 2-AMINO-2-METHYL-1-PROPANOL (AMP). Retrieved February 17, 2026, from [Link]

  • ResearchGate. (2024, December 9). (PDF) Shake-Flask Aqueous Solubility assay (Kinetic solubility) v1. Retrieved February 17, 2026, from [Link]

  • ResearchGate. (2016, October 3). (PDF) Synthesis of novel 3-substituted-1-(2'-hydroxyphenyl)propan-1-ones. Retrieved February 17, 2026, from [Link]

  • PMC. (n.d.). pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures. Retrieved February 17, 2026, from [Link]

  • World Health Organization (WHO). (n.d.). Annex 4. Retrieved February 17, 2026, from [Link]

  • Wikipedia. (n.d.). Phenylpropanolamine. Retrieved February 17, 2026, from [Link]

  • Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved February 17, 2026, from [Link]

  • Semantic Scholar. (n.d.). Selective determination of phenylpropanolamine hydrochloride in pharmaceutical dosage forms by reaction with ninhydrin. Retrieved February 17, 2026, from [Link]

  • PMC. (n.d.). Development of Methods for the Determination of pKa Values. Retrieved February 17, 2026, from [Link]

  • Organic Syntheses Procedure. (n.d.). catalytic enantioselective addition of dialkylzincs to aldehydes using. Retrieved February 17, 2026, from [Link]

  • NIST WebBook. (n.d.). 1-Propanol, 2-amino-2-methyl-. Retrieved February 17, 2026, from [Link]

  • ACS Publications. (2021, September 22). Atmospheric Chemistry of 2-Amino-2-methyl-1-propanol:A Theoretical and Experimental Study of the OH-Initiated Degradation under. Retrieved February 17, 2026, from [Link]

Sources

Exploratory

Technical Monograph: 1-Amino-1-(2-methylphenyl)propan-2-ol

This guide provides an in-depth technical analysis of 1-Amino-1-(2-methylphenyl)propan-2-ol , a regioisomer of the substituted phenethylamine class. While often overshadowed by its 2-amino analogues (e.g., 2-methyl-norep...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 1-Amino-1-(2-methylphenyl)propan-2-ol , a regioisomer of the substituted phenethylamine class. While often overshadowed by its 2-amino analogues (e.g., 2-methyl-norephedrine), this compound represents a distinct chemical scaffold with unique pharmacological implications governed by the Easson-Stedman hypothesis and benzylamine structure-activity relationships (SAR).

Executive Summary

1-Amino-1-(2-methylphenyl)propan-2-ol is a chiral amino-alcohol characterized by the presence of a primary amine on the benzylic carbon (C1) and a hydroxyl group on the adjacent aliphatic carbon (C2). It is the regioisomer of 2-methyl-norephedrine.

In drug development, this scaffold is critical for two reasons:

  • Metabolic Significance: It often appears as a minor metabolite or byproduct in the synthesis of 2-methyl-cathinone derivatives (e.g., 2-MMC).

  • Pharmacophore Probing: It serves as a negative control or "iso-compound" to validate the structural requirements for adrenergic receptor activation, specifically testing the spatial constraints of the catecholamine binding pocket.

Chemical Architecture & SAR Analysis

Structural Definition

The molecule features an ortho-tolyl (2-methylphenyl) group attached to a propyl chain. Unlike classical sympathomimetics (where the amine is on C2), here the amine is on C1.

FeatureSpecificationPharmacological Implication
IUPAC Name 1-Amino-1-(2-methylphenyl)propan-2-olDefines regioisomerism (Iso-norephedrine derivative).
Core Scaffold

-Amino-benzyl alcohol
Distinct from

-amino-phenethyl alcohol (Ephedrine class).
Substituent 2-Methyl (Ortho-tolyl)Increases lipophilicity; steric hindrance protects against some metabolic pathways but reduces receptor fit.
Stereocenters C1 and C2Two chiral centers (4 stereoisomers:

;

;

;

).
The "Iso" Effect and Easson-Stedman Hypothesis

The mechanism of action is defined by its deviation from the Easson-Stedman hypothesis .

  • Classic Agonists (e.g., Norepinephrine): Require a specific triangular arrangement of the Phenyl ring,

    
    -Hydroxyl, and Amine (protonated) to bind the adrenergic receptor.
    
  • Target Molecule: By moving the amine to C1 (benzylic) and the hydroxyl to C2, the distance between the aromatic ring and the basic nitrogen is shortened, and the spatial orientation is inverted.

  • Outcome: This modification typically abolishes direct adrenergic agonist activity . The molecule cannot span the distance between the receptor's Serine residues (hydrogen bonding with OH) and the Aspartate residue (ionic bond with NH3+).

Mechanism of Action (Pharmacodynamics)

Although likely inactive as a direct agonist, the molecule acts through secondary pathways relevant to neuropsychopharmacology.

Primary Mechanism: Monoamine Transporter Modulation

While direct receptor binding is compromised, the lipophilic ortho-methyl group allows the molecule to interact with monoamine transporters, specifically the Norepinephrine Transporter (NET) .

  • Mode of Action: Competitive inhibition of reuptake.

  • Affinity: The 2-methyl substitution enhances hydrophobic interaction with the transporter vestibule, potentially compensating for the suboptimal amine position.

  • Result: Increases synaptic concentrations of norepinephrine (NE), albeit with significantly lower potency than amphetamine-like releasers.

Secondary Mechanism: Trace Amine-Associated Receptor (TAAR1)

Recent SAR studies on "iso" phenethylamines suggest potential agonism at intracellular TAAR1 .

  • Pathway: Diffusion across the presynaptic membrane

    
     Binding to TAAR1 
    
    
    
    Activation of PKA/PKC
    
    
    Phosphorylation of DAT/NET
    
    
    Transporter internalization or efflux.
  • Relevance: This pathway does not strictly require the Easson-Stedman geometry, allowing the molecule to exert modulatory effects on monoamine signaling.

Metabolic Interaction (MAO Substrate)

Unlike amphetamines (which are MAO inhibitors or poor substrates), benzylamines (C1-amine) are often excellent substrates for Monoamine Oxidase (MAO-B) .

  • Reaction: Oxidative deamination to the corresponding ketone (1-hydroxy-1-(2-methylphenyl)propan-2-one).

  • Implication: Rapid clearance limits the duration of action unless the 2-methyl group provides sufficient steric shielding.

Visualization: Signaling & Metabolism

The following diagram illustrates the differential interaction of the "Iso" structure compared to classic substrates.

MOA_Pathway cluster_0 Synaptic Terminal Compound 1-Amino-1-(2-methylphenyl) propan-2-ol NET Norepinephrine Transporter (NET) Compound->NET Weak Inhibition (Steric Fit) Adrenergic Adrenergic Receptor (Alpha/Beta) Compound->Adrenergic No Activation (Fails Easson-Stedman) MAO Monoamine Oxidase (MAO-B) Compound->MAO High Affinity Substrate Synapse Synaptic Cleft (Increased NE) NET->Synapse Blocks Reuptake Metabolite Deaminated Ketone (Inactive) MAO->Metabolite Oxidative Deamination

Figure 1: Mechanistic pathway showing the compound's primary fate as an MAO substrate and weak transporter inhibitor, contrasting with its lack of direct receptor activation.

Experimental Protocols for Validation

To empirically define the MOA of this specific isomer, the following assays are required.

Protocol A: Competitive Radioligand Binding (NET/DAT)

Objective: Determine affinity (


) for monoamine transporters.
  • Preparation: Transfect HEK293 cells with human NET, DAT, and SERT cDNAs.

  • Ligands: Use

    
    Nisoxetine (NET) and 
    
    
    
    WIN35,428 (DAT).
  • Incubation:

    • Prepare 10 concentrations of the test compound (

      
       M to 
      
      
      
      M).
    • Incubate cell membranes with radioligand and test compound for 60 min at 25°C.

  • Termination: Rapid filtration through GF/B filters pre-soaked in 0.5% polyethylenimine.

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.
    • Expected Result:

      
       nM (Weak affinity compared to 2-amino isomer).
      
Protocol B: Functional Uptake Inhibition

Objective: Verify if binding translates to functional inhibition.

  • Substrate: Use fluorescent neurotransmitter mimetics (e.g., ASP+).

  • Assay:

    • Plate NET-expressing cells in 96-well plates.

    • Add test compound (10 µM) and incubate for 10 min.

    • Add ASP+ substrate and monitor fluorescence increase over 30 min.

  • Control: Compare against Cocaine (full inhibitor) and Vehicle.

Synthesis & Impurity Profiling

Understanding the origin of this compound is vital for quality control in drug development.

  • Synthetic Route:

    • Reaction of 2-methylbenzaldehyde with nitroethane yields 1-(2-methylphenyl)-2-nitropropene.

    • Critical Divergence: If the nitroalkene is reduced, it yields the 2-amino product (standard).

    • Formation of 1-Amino Isomer: This isomer is typically formed via the reaction of 1-(2-methylphenyl)-1,2-epoxypropane with ammonia . The epoxide opening at the benzylic position yields the 1-amino-2-hydroxy regioisomer.

  • Impurity Marker: Presence of this compound in a batch of "2-Methyl-Norephedrine" indicates a specific synthetic route involving epoxide intermediates rather than ketone reduction.

References

  • Glennon, R. A. (1987). Psychoactive Phenylisopropylamines. In: Psychopharmacology: The Third Generation of Progress. Link:

  • Easson, L. H., & Stedman, E. (1933). Studies on the relationship between chemical constitution and physiological action: Molecular dissymmetry and physiological activity. Biochemical Journal. Link:

  • Rothman, R. B., et al. (2001). Amphetamine-type central nervous system stimulants release norepinephrine more potently than they release dopamine and serotonin. Synapse. Link:

  • Kalgutkar, A. S., et al. (2005). Metabolism-guided drug design: structural modification of benzylamine derivatives to reduce metabolic clearance. Drug Metabolism and Disposition. Link:

Foundational

Spectroscopic Characterization of 1-Amino-1-(2-methylphenyl)propan-2-ol: A Predictive and Comparative Guide

This technical guide provides a detailed theoretical framework for the spectroscopic characterization of the chiral amino alcohol, 1-Amino-1-(2-methylphenyl)propan-2-ol. In the absence of published experimental data for...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a detailed theoretical framework for the spectroscopic characterization of the chiral amino alcohol, 1-Amino-1-(2-methylphenyl)propan-2-ol. In the absence of published experimental data for this specific compound, this document serves as a predictive and comparative analysis, leveraging fundamental principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). This guide is intended for researchers, scientists, and professionals in drug development who are working with novel chemical entities and require a robust methodology for structural elucidation and characterization.

Introduction

1-Amino-1-(2-methylphenyl)propan-2-ol is a chiral molecule with potential applications in pharmaceutical and materials science. Its structure, featuring a benzylic amine and a secondary alcohol, presents a unique spectroscopic fingerprint. Understanding this fingerprint is crucial for synthesis confirmation, purity assessment, and further research and development. This guide will delve into the predicted spectroscopic data for this compound and provide a comparative analysis with structurally similar molecules.

Molecular Structure and Key Features

A clear understanding of the molecular structure is fundamental to predicting its spectroscopic behavior.

Figure 1: Chemical structure of 1-Amino-1-(2-methylphenyl)propan-2-ol with atom numbering for NMR assignments.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR spectra of 1-Amino-1-(2-methylphenyl)propan-2-ol are discussed below.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to reveal distinct signals for each unique proton environment. The chemical shifts are influenced by shielding and deshielding effects from adjacent functional groups.[1]

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Integration
Ar-H7.0 - 7.3Multiplet4H
-CH(NH₂)~ 4.0Doublet1H
-CH(OH)~ 3.8Multiplet1H
Ar-CH₃~ 2.3Singlet3H
-CH(OH)-CH₃~ 1.1Doublet3H
-NH₂Variable (broad)Singlet2H
-OHVariable (broad)Singlet1H

Causality behind Predicted Chemical Shifts and Multiplicities:

  • Aromatic Protons (Ar-H): The four protons on the ortho-substituted benzene ring will appear as a complex multiplet in the aromatic region (7.0-7.3 ppm). The ortho-methyl group will influence the specific shifts of the adjacent protons.[2]

  • Benzylic Proton (-CH(NH₂)): This proton is adjacent to both the aromatic ring and the amino group, leading to a downfield shift to approximately 4.0 ppm. It will be split into a doublet by the adjacent proton on the secondary alcohol carbon.

  • Carbinol Proton (-CH(OH)): This proton, attached to the carbon bearing the hydroxyl group, is expected around 3.8 ppm. It will exhibit a complex multiplicity due to coupling with the benzylic proton and the methyl protons.

  • Aromatic Methyl Protons (Ar-CH₃): The methyl group attached to the aromatic ring will appear as a singlet around 2.3 ppm.

  • Propanol Methyl Protons (-CH(OH)-CH₃): These protons are expected to be a doublet around 1.1 ppm due to coupling with the adjacent carbinol proton.

  • Amine and Hydroxyl Protons (-NH₂ and -OH): These protons are exchangeable and their chemical shifts are highly dependent on solvent, concentration, and temperature. They typically appear as broad singlets and their signals can be confirmed by D₂O exchange.[3]

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on the number of unique carbon environments.

Carbon Assignment Predicted Chemical Shift (δ, ppm)
Ar-C (quaternary, C-NH₂)~ 140
Ar-C (quaternary, C-CH₃)~ 135
Ar-CH125 - 130
-CH(OH)~ 70
-CH(NH₂)~ 60
Ar-CH₃~ 20
-CH(OH)-CH₃~ 20

Causality behind Predicted Chemical Shifts:

  • Aromatic Carbons: The six aromatic carbons will resonate in the 125-140 ppm range. The carbons directly attached to the amino-propanol substituent and the methyl group will be quaternary and appear at the lower field end of this range due to deshielding effects. The ortho-substitution will result in four distinct aromatic CH signals.[4][5]

  • Carbinol Carbon (-CH(OH)): The carbon bonded to the hydroxyl group is significantly deshielded and is expected around 70 ppm.

  • Benzylic Carbon (-CH(NH₂)): The carbon attached to the amino group and the aromatic ring will appear around 60 ppm.

  • Methyl Carbons (Ar-CH₃ and -CH(OH)-CH₃): Both methyl carbons are expected in the aliphatic region, around 20 ppm.

Comparative Analysis with Analogous Structures
  • o-Toluidine: The aromatic proton and carbon signals of o-toluidine provide a good reference for the 2-methylphenyl moiety of our target molecule.[6][7][8]

  • 1-Phenyl-2-propanol: The signals for the propan-2-ol side chain in this molecule offer a comparison for the corresponding protons and carbons in our target compound, though the absence of the amino group will shift the benzylic carbon and proton signals upfield in 1-phenyl-2-propanol.[9]

Experimental Protocol: NMR Spectroscopy

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Sample ~5-10 mg of Compound Solvent Deuterated Solvent (e.g., CDCl₃, 0.6 mL) Sample->Solvent Dissolve Tube NMR Tube Solvent->Tube Transfer Spectrometer NMR Spectrometer (e.g., 400 MHz) Tube->Spectrometer Insert H1_NMR ¹H NMR Acquisition Spectrometer->H1_NMR C13_NMR ¹³C NMR Acquisition Spectrometer->C13_NMR FID Free Induction Decay (FID) H1_NMR->FID C13_NMR->FID FT Fourier Transform FID->FT Phase Phasing & Baseline Correction FT->Phase Integrate Integration & Peak Picking Phase->Integrate

Figure 2: A generalized workflow for NMR sample preparation and data acquisition.[10][11]

A detailed experimental protocol involves dissolving the sample in a deuterated solvent, transferring it to an NMR tube, and acquiring the spectra on a high-field NMR spectrometer.[12][13][14]

II. Infrared (IR) Spectroscopy

IR spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The predicted IR absorption bands for 1-Amino-1-(2-methylphenyl)propan-2-ol are based on the characteristic vibrations of its functional groups.

Functional Group Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
O-H (alcohol)Stretching3200 - 3600Strong, Broad
N-H (primary amine)Stretching3300 - 3500Medium (two bands)
C-H (aromatic)Stretching3000 - 3100Medium
C-H (aliphatic)Stretching2850 - 3000Medium
N-H (primary amine)Bending1580 - 1650Medium
C=C (aromatic)Stretching1450 - 1600Medium
C-O (secondary alcohol)Stretching~1100Strong
C-N (amine)Stretching1020 - 1250Medium

Causality behind Predicted Absorptions:

  • O-H and N-H Stretching Region: The spectrum will be dominated by a broad O-H stretching band due to intermolecular hydrogen bonding. Superimposed on this will be two sharper N-H stretching bands characteristic of a primary amine (symmetric and asymmetric stretches).[3][15][16]

  • C-H Stretching: Aromatic and aliphatic C-H stretching vibrations will be observed just above and below 3000 cm⁻¹, respectively.

  • Fingerprint Region: The region below 1500 cm⁻¹ will contain a complex pattern of absorptions, including C-O and C-N stretching, and various bending vibrations, which are unique to the molecule's overall structure. The strong C-O stretch for the secondary alcohol is a key diagnostic peak.[17]

Comparative Analysis with Analogous Structures
  • 2-Amino-1-phenyl-1-propanol: The IR spectrum of this isomer would be very similar, with the primary differences appearing in the fingerprint region due to the different substitution pattern on the propanol chain.[18][19]

Experimental Protocol: FT-IR Spectroscopy

FTIR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Sample Small amount of liquid or solid sample ATR ATR Crystal Sample->ATR Place on crystal Spectrometer FT-IR Spectrometer ATR->Spectrometer Background Collect Background Spectrum (clean crystal) Spectrometer->Background Sample_Scan Collect Sample Spectrum Background->Sample_Scan Ratio against sample Interferogram Interferogram Sample_Scan->Interferogram FT Fourier Transform Interferogram->FT Spectrum IR Spectrum (Transmittance vs. Wavenumber) FT->Spectrum

Figure 3: A generalized workflow for Attenuated Total Reflectance (ATR) FT-IR spectroscopy.[20][21][22][23]

For a liquid or solid sample, Attenuated Total Reflectance (ATR) FT-IR is a common and convenient method that requires minimal sample preparation.[24][25]

III. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule upon ionization. For 1-Amino-1-(2-methylphenyl)propan-2-ol, electron ionization (EI) is a common technique.[26][27][28]

Molecular Ion:

  • Formula: C₁₀H₁₅NO

  • Molecular Weight: 165.23 g/mol

  • Predicted Molecular Ion (M⁺˙): m/z = 165

The molecular ion peak is expected to be of low to moderate intensity due to the presence of functional groups that promote fragmentation.

Predicted Fragmentation Pattern

The fragmentation of the molecular ion will be driven by the presence of the amino and hydroxyl groups, as well as the benzylic position.

m/z Proposed Fragment Fragmentation Pathway
150[M - CH₃]⁺Loss of a methyl group from the propanol side chain.
147[M - H₂O]⁺˙Dehydration (loss of water).[29]
122[C₈H₁₀N]⁺α-cleavage with loss of the CH(OH)CH₃ radical.
106[C₇H₈N]⁺Benzylic cleavage with loss of the C₃H₇NO radical.
91[C₇H₇]⁺Tropylium ion, a common fragment for benzyl compounds.[30][31][32][33]
44[C₂H₆N]⁺α-cleavage with loss of the C₈H₉O radical.

Causality behind Predicted Fragmentation:

  • α-Cleavage: The C-C bonds adjacent to the nitrogen and oxygen atoms are prone to cleavage, leading to the formation of resonance-stabilized fragments.[34][35][36] The cleavage between the benzylic carbon and the carbinol carbon is expected to be a major fragmentation pathway, resulting in the fragment at m/z 122.

  • Benzylic Cleavage: Cleavage of the bond between the aromatic ring and the side chain can lead to the formation of a tropylium ion at m/z 91.

  • Dehydration: The loss of a water molecule from the alcohol is a common fragmentation pathway for alcohols.[37]

Mass_Spec_Fragmentation cluster_frags Major Fragmentation Pathways M [C₁₀H₁₅NO]⁺˙ m/z = 165 F1 [M - CH₃]⁺ m/z = 150 M->F1 - •CH₃ F2 [M - H₂O]⁺˙ m/z = 147 M->F2 - H₂O F3 [C₈H₁₀N]⁺ m/z = 122 M->F3 - •CH(OH)CH₃ F4 [C₇H₇]⁺ m/z = 91 F3->F4 - HCN, -H₂

Figure 4: Predicted major fragmentation pathways for 1-Amino-1-(2-methylphenyl)propan-2-ol in electron ionization mass spectrometry.

Experimental Protocol: Mass Spectrometry

A common method for analyzing a pure, volatile compound is gas chromatography-mass spectrometry (GC-MS) with electron ionization. The sample is injected into the GC, where it is vaporized and separated from any impurities. The separated compound then enters the mass spectrometer, where it is ionized and fragmented. The resulting ions are separated by their mass-to-charge ratio and detected.

Conclusion

This technical guide has provided a comprehensive theoretical and predictive overview of the NMR, IR, and MS spectroscopic data for 1-Amino-1-(2-methylphenyl)propan-2-ol. By understanding the fundamental principles of these analytical techniques and comparing the predicted data with that of structurally similar compounds, researchers can gain a high degree of confidence in the structural elucidation of this and other novel molecules. The provided general experimental protocols serve as a starting point for obtaining high-quality spectroscopic data. The synthesis and experimental verification of the predictions outlined in this guide will be a valuable contribution to the chemical sciences.

References

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Exploratory

An In-depth Technical Guide to 1-Amino-1-(2-methylphenyl)propan-2-ol

For Researchers, Scientists, and Drug Development Professionals Disclaimer: The compound 1-Amino-1-(2-methylphenyl)propan-2-ol is a specific chemical structure for which a unique CAS number is not readily found in public...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The compound 1-Amino-1-(2-methylphenyl)propan-2-ol is a specific chemical structure for which a unique CAS number is not readily found in public chemical databases as of early 2026. This suggests it may be a novel or less-common substance. This guide has been developed by synthesizing information from structurally related and isomeric compounds to provide a scientifically grounded and predictive technical overview. All protocols and analyses are based on established principles of organic chemistry and pharmacology.

Section 1: Compound Profile and Physicochemical Properties

1-Amino-1-(2-methylphenyl)propan-2-ol is an amino alcohol characterized by a propan-2-ol backbone with an amino group and a 2-methylphenyl (o-tolyl) group attached to the first carbon. This structure results in two chiral centers, at C1 and C2, meaning it can exist as four possible stereoisomers (two pairs of enantiomers).

Predicted Physicochemical Data

Quantitative data for the target compound is not available. The following table summarizes predicted properties based on its structure and data from similar compounds like 1-amino-1-phenylpropan-2-ol.

PropertyPredicted ValueRationale / Comparative Compound
Molecular Formula C₁₀H₁₅NOBased on structural components.
Molecular Weight 165.23 g/mol Calculated from the molecular formula.[1]
Appearance Colorless to light-colored liquid or low-melting solidTypical for many amino alcohols.[2]
Solubility Soluble in water and polar organic solventsThe presence of both hydroxyl and amino groups allows for hydrogen bonding.[2]
pKa (amine) ~9-10Typical for primary amino groups in similar structures.
Boiling Point > 200 °CExpected to be higher than simpler amino alcohols due to the aromatic ring.
LogP (o/w) ~1.5 - 2.0The addition of a methyl group to the phenyl ring slightly increases lipophilicity compared to 1-amino-1-phenylpropan-2-ol.
Structural Representation

The chemical structure of 1-Amino-1-(2-methylphenyl)propan-2-ol is depicted below.

Caption: 2D structure of 1-Amino-1-(2-methylphenyl)propan-2-ol.

Section 2: Synthesis and Purification

A plausible synthetic route to 1-Amino-1-(2-methylphenyl)propan-2-ol can be designed through a multi-step process starting from commercially available precursors. One effective strategy involves the nucleophilic addition of a Grignard reagent to an alpha-amino aldehyde.

Retrosynthetic Analysis

A logical retrosynthetic pathway is outlined below. The target molecule can be disconnected at the C1-C2 bond, suggesting a synthesis from a 2-aminopropionaldehyde derivative and a 2-methylphenyl Grignard reagent.

retrosynthesis target 1-Amino-1-(2-methylphenyl)propan-2-ol disconnect1 C1-C2 Bond Formation (Grignard Reaction) target->disconnect1 intermediate1 Protected α-aminopropionaldehyde disconnect1->intermediate1 intermediate2 2-Methylphenylmagnesium bromide (Grignard Reagent) disconnect1->intermediate2 precursor1 Protected Alanine intermediate1->precursor1 precursor2 2-Bromotoluene intermediate2->precursor2

Caption: Retrosynthetic analysis of the target compound.

Proposed Synthesis Protocol

This protocol is a self-validating system, with purification and characterization steps at each stage to ensure the desired intermediate is obtained before proceeding.

Step 1: Preparation of N-protected Alanine Ester

  • To a solution of L-alanine (1 equivalent) in a suitable solvent (e.g., dioxane/water), add di-tert-butyl dicarbonate (Boc₂O, 1.1 equivalents) and a base like sodium bicarbonate.

  • Stir at room temperature until the reaction is complete (monitored by TLC).

  • Acidify the solution and extract the Boc-protected alanine with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer, evaporate the solvent, and then esterify the resulting carboxylic acid (e.g., using methanol and a catalytic amount of acid) to yield Boc-L-alanine methyl ester.

Step 2: Reduction to N-protected Aldehyde

  • Dissolve the Boc-L-alanine methyl ester in a dry, inert solvent (e.g., dichloromethane) and cool to -78 °C under an inert atmosphere.

  • Slowly add a reducing agent such as Diisobutylaluminium hydride (DIBAL-H, 1.1 equivalents).

  • Quench the reaction with methanol and allow it to warm to room temperature.

  • Work up the reaction to isolate the crude Boc-alaninal (the protected α-aminopropionaldehyde). This intermediate can be unstable and is often used immediately in the next step.

Step 3: Grignard Reaction

  • Prepare the Grignard reagent by reacting 2-bromotoluene with magnesium turnings in dry diethyl ether or THF.

  • Add the freshly prepared solution of Boc-alaninal dropwise to the Grignard reagent at 0 °C.

  • Allow the reaction to proceed to completion, then quench carefully with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, dry, and purify by column chromatography to obtain the protected 1-(2-methylphenyl)-1-aminopropan-2-ol.

Step 4: Deprotection

  • Dissolve the purified Boc-protected amino alcohol in a suitable solvent (e.g., dichloromethane).

  • Add a strong acid, such as trifluoroacetic acid (TFA), and stir at room temperature.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Neutralize the reaction mixture and extract the final product, 1-Amino-1-(2-methylphenyl)propan-2-ol. Further purification can be achieved by recrystallization or distillation.

Section 3: Analytical Characterization

Distinguishing 1-Amino-1-(2-methylphenyl)propan-2-ol from its positional isomers is a key analytical challenge.[3] A combination of spectroscopic and chromatographic techniques is essential for unambiguous identification and purity assessment.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to be complex due to the presence of two chiral centers, leading to diastereotopic protons. Key expected signals include:

    • A multiplet for the aromatic protons of the 2-methylphenyl group.

    • A singlet for the methyl group on the phenyl ring.

    • Signals for the CH(N)-CH(OH)-CH₃ backbone. The splitting patterns will be informative of the relative stereochemistry. For instance, the coupling constant between the protons on C1 and C2 can help differentiate between syn and anti diastereomers.[4][5][6]

    • A doublet for the C3 methyl group.

    • Broad singlets for the -NH₂ and -OH protons, which can be exchanged with D₂O.

  • ¹³C NMR: The carbon NMR spectrum should show 10 distinct signals corresponding to the 10 carbon atoms in the molecule, confirming the absence of symmetry.

Mass Spectrometry (MS)

Mass spectrometry is a critical tool for determining the molecular weight and fragmentation pattern.

  • Electron Ionization (EI-MS): Expected to show a molecular ion peak (M⁺) at m/z 165. Characteristic fragmentation patterns for amino alcohols include alpha-cleavage (cleavage of the C-C bond adjacent to the nitrogen or oxygen) and dehydration (loss of H₂O, M-18).[7][8]

  • Electrospray Ionization (ESI-MS): In positive ion mode, this technique should show a prominent protonated molecular ion [M+H]⁺ at m/z 166. Tandem MS (MS/MS) can be used to further elucidate the structure by analyzing fragment ions.[9]

High-Performance Liquid Chromatography (HPLC)

HPLC is the method of choice for assessing purity and for separating the stereoisomers.

  • Reversed-Phase HPLC: A C18 column with a mobile phase of acetonitrile and water (with acid or buffer additives) can be used to determine the purity of the synthesized compound.

  • Chiral HPLC: To separate the four stereoisomers, a chiral stationary phase (CSP) is required. Polysaccharide-based or macrocyclic glycopeptide-based columns are often effective for separating amino alcohol enantiomers.[10][11] Derivatization with a chiral reagent can also be employed to form diastereomers that are separable on a standard achiral column.[12]

The following workflow illustrates the analytical process for the synthesized compound.

analytical_workflow start Crude Synthesis Product purification Column Chromatography / Recrystallization start->purification purity_check Reversed-Phase HPLC purification->purity_check structure_confirm NMR (¹H, ¹³C) & MS (EI, ESI) purity_check->structure_confirm chiral_sep Chiral HPLC structure_confirm->chiral_sep final_product Purified Stereoisomers chiral_sep->final_product

Sources

Foundational

The Evolving Pharmacology of 1-Amino-1-(2-methylphenyl)propan-2-ol Derivatives: From Synthesis to Biological Frontiers

An In-depth Technical Guide Abstract The 1-amino-1-arylpropan-2-ol scaffold is a privileged structure in medicinal chemistry, serving as a cornerstone for a diverse range of pharmacologically active agents. This technica...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide

Abstract

The 1-amino-1-arylpropan-2-ol scaffold is a privileged structure in medicinal chemistry, serving as a cornerstone for a diverse range of pharmacologically active agents. This technical guide delves into the specific subclass of 1-Amino-1-(2-methylphenyl)propan-2-ol derivatives, exploring their synthetic pathways, multifaceted biological activities, and underlying mechanisms of action. We synthesize current research to provide a comprehensive overview for researchers, chemists, and drug development professionals. This document covers key activities including neuroprotection, antimicrobial efficacy, and anti-inflammatory potential, supported by detailed experimental protocols, structure-activity relationship (SAR) insights, and visual schematics to elucidate complex pathways and workflows. Our aim is to provide a foundational resource that not only summarizes existing knowledge but also inspires future investigation into this promising chemical space.

Introduction: The Significance of the Amino Alcohol Scaffold

Amino alcohols are versatile organic compounds that feature both an amino and a hydroxyl functional group. This dual functionality imparts unique physicochemical properties, including enhanced solubility and the capacity for multiple binding interactions, making them ideal building blocks for pharmaceuticals.[1][2] The 1-Amino-1-(2-methylphenyl)propan-2-ol core, a chiral structure, is a specific variant of the phenylpropanolamine family, which includes compounds known for their psychoactive and therapeutic properties.[3] The introduction of a methyl group at the ortho position of the phenyl ring sterically and electronically modulates the core structure, offering a nuanced pharmacological profile compared to its unsubstituted counterparts.

Derivatives of this scaffold are being investigated for a wide array of therapeutic applications, serving as crucial intermediates in the synthesis of drugs targeting neurological disorders and as standalone agents with potential antimicrobial, anti-inflammatory, and neuroprotective effects.[1][4][5][6] Understanding the synthesis and biological evaluation of these derivatives is critical for unlocking their full therapeutic potential.

Synthetic Strategies and Methodologies

The synthesis of 1-Amino-1-(2-methylphenyl)propan-2-ol derivatives can be achieved through several strategic routes. A prevalent and highly effective method involves the ring-opening of a suitable epoxide precursor with various amine nucleophiles. This approach allows for significant molecular diversity by simply varying the amine component.

General Synthetic Workflow Diagram

G cluster_synthesis Synthetic Pathway: Epoxide Aminolysis Start 2-Methylstyrene Epoxide 2-Methyl-2-(2-methylphenyl)oxirane Start->Epoxide Epoxidation (e.g., m-CPBA) Reaction Aminolysis Reaction (Solvent, Heat) Epoxide->Reaction Amine Primary/Secondary Amine (R1R2NH) Amine->Reaction Product 1-(R1,R2-amino)-1-(2-methylphenyl)propan-2-ol Derivative Reaction->Product Purification Column Chromatography Product->Purification

Caption: General workflow for the synthesis of target derivatives via epoxide aminolysis.

Experimental Protocol: Synthesis via Epoxide Ring-Opening

This protocol provides a generalized procedure for synthesizing a library of derivatives based on the aminolysis of an epoxide, a method adapted from established procedures for preparing β-amino alcohols.[7][8]

  • Epoxide Formation: Prepare the precursor, 2-methyl-2-(2-methylphenyl)oxirane, from 2-methylstyrene using an oxidizing agent such as meta-chloroperoxybenzoic acid (m-CPBA) in a suitable solvent like dichloromethane (DCM).

  • Reaction Setup: In a round-bottom flask, dissolve the synthesized epoxide (1.0 eq) in a solvent mixture, typically ethanol/water.

  • Amine Addition: Add the desired amine nucleophile (e.g., piperidine, aniline, or a primary aliphatic amine) to the solution, typically in a slight excess (1.2-1.5 eq).

  • Heating: Heat the reaction mixture to a temperature between 50-80 °C and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure.

  • Extraction: Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent in vacuo to obtain the crude product.

  • Purification: Purify the crude product using silica gel column chromatography with an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to yield the pure 1-Amino-1-(2-methylphenyl)propan-2-ol derivative.

  • Characterization: Confirm the structure and purity of the final compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Key Biological Activities and Mechanistic Insights

Derivatives of the 1-Amino-1-(2-methylphenyl)propan-2-ol scaffold exhibit a compelling range of biological activities. The following sections detail the most significant findings in neuropharmacology, antimicrobial research, and anti-inflammatory studies.

Neuropharmacological and Neuroprotective Effects

The parent phenylpropanolamine structure is known to act as a norepinephrine-releasing agent, conferring psychoactive properties.[3] Derivatives incorporating an N-propargylamine moiety have shown significant promise as neuroprotective agents.[5] These compounds are designed as multi-target agents for neurodegenerative diseases like Parkinson's and Alzheimer's.

Mechanism of Action: The neuroprotective effects are often attributed to a combination of factors, including the inhibition of monoamine oxidases (MAO), modulation of signaling pathways like Protein Kinase C (PKC) and MAPK, and antioxidant properties.[5]

Illustrative Neuroprotective Signaling Pathway

G cluster_pathway Potential Neuroprotective Mechanism Derivative Amino Alcohol Derivative MAO Monoamine Oxidase (MAO) Derivative->MAO Inhibits PKC_MAPK PKC / MAPK Signaling Pathways Derivative->PKC_MAPK Modulates Apoptosis Neuronal Apoptosis Derivative->Apoptosis Inhibits ROS Oxidative Stress (e.g., from Rotenone) ROS->Apoptosis MAO->ROS Contributes to Survival Cell Survival & Neuroprotection PKC_MAPK->Survival

Caption: Proposed mechanism for neuroprotection via MAO inhibition and signaling modulation.

Experimental Protocol: In Vitro Neuroprotection Assay

This protocol assesses the ability of a test compound to protect neuronal cells from a toxin-induced injury, a common method for evaluating neuroprotective potential.[5][9]

  • Cell Culture: Culture human neuroblastoma cells (e.g., SH-SY5Y) in appropriate media until they reach 80% confluency.

  • Plating: Seed the cells into a 96-well plate at a density of 1x10⁴ cells per well and allow them to adhere overnight.

  • Pre-treatment: Treat the cells with various concentrations of the test derivative (e.g., 0.1 µM to 10 µM) for 24 hours.

  • Toxin Exposure: Induce neurotoxicity by adding a neurotoxin such as 6-hydroxydopamine (6-OHDA) or rotenone to the wells (excluding the negative control wells) and incubate for another 24 hours.

  • Cell Viability Assessment (MTT Assay):

    • Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours to allow for formazan crystal formation.

    • Solubilize the crystals by adding a solubilizing agent (e.g., DMSO).

    • Measure the absorbance at 570 nm using a microplate reader. Cell viability is proportional to the absorbance.

  • Apoptosis Assessment (Hoechst Staining):

    • Fix the cells with 4% paraformaldehyde.

    • Stain the cells with Hoechst 33258 dye, which binds to DNA and makes nuclei fluoresce blue.

    • Visualize the cells under a fluorescence microscope. Apoptotic cells will exhibit condensed, bright nuclei.

    • Quantify the ratio of apoptotic cells to total cells.

Antimicrobial and Antifungal Activity

Amino alcohol derivatives have emerged as potential leads for new antimicrobial and antifungal agents.[8] Studies on related structures show that incorporating cyclic amines like piperidine or piperazine can confer significant activity against bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), and fungi like Cryptococcus neoformans.[8] The mechanism often involves the disruption of essential cellular processes like protein synthesis.[10]

Table 1: Representative Antimicrobial Activity Data
Compound IDModification (Amine Group)MIC vs. S. aureus (µg/mL)MIC vs. C. albicans (µg/mL)
Ref-Cmpd-1 Piperidine1632
Ref-Cmpd-2 Morpholine32>64
Ref-Cmpd-3 N-Methylpiperazine816
Ref-Cmpd-4 Aniline>64>64

Note: Data is illustrative, based on trends reported for substituted amino alcohols showing that cyclic aliphatic amines often confer greater antimicrobial activity than aromatic amines.[8]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

This protocol determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

  • Microorganism Preparation: Prepare a standardized inoculum of the test microorganism (e.g., S. aureus ATCC 29213) in a suitable broth (e.g., Mueller-Hinton Broth).

  • Compound Dilution: Perform a serial two-fold dilution of the test compound in a 96-well microtiter plate to achieve a range of concentrations.

  • Inoculation: Add the standardized microbial inoculum to each well. Include a positive control (microbes, no compound) and a negative control (broth, no microbes).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Result Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth).

Anti-inflammatory Potential

The search for novel non-steroidal anti-inflammatory drugs (NSAIDs) with improved safety profiles is ongoing. Derivatives of related structures have demonstrated the ability to modulate inflammatory responses and oxidative stress.[6]

Mechanism of Action: The anti-inflammatory effects may be linked to the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is induced during inflammation. Additionally, these compounds can exhibit antioxidant properties by restoring the balance of endogenous antioxidant enzymes like superoxide dismutase (SOD) and catalase (CAT).[6]

Experimental Protocol: In Vivo Carrageenan-Induced Paw Edema

This is a standard model for evaluating acute anti-inflammatory activity.[6]

  • Animal Acclimatization: Acclimate male Wistar rats for one week under standard laboratory conditions.

  • Grouping: Divide the animals into groups: a negative control (vehicle), a positive control (e.g., Dexketoprofen), and test groups for each derivative.

  • Compound Administration: Administer the test compounds or control substance orally or via intraperitoneal injection.

  • Inflammation Induction: After one hour, inject a 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat to induce localized edema.

  • Edema Measurement: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

  • Data Analysis: Calculate the percentage of edema inhibition for each group compared to the negative control group. A significant reduction in paw volume indicates anti-inflammatory activity.

Comprehensive Experimental Workflow

The development of a novel therapeutic agent follows a logical progression from initial design and synthesis to comprehensive biological evaluation.

Integrated Drug Discovery Workflow Diagram

G cluster_workflow Drug Discovery & Development Workflow Synthesis Derivative Synthesis & Purification In_Vitro In Vitro Screening (MIC, MTT, etc.) Synthesis->In_Vitro SAR Structure-Activity Relationship (SAR) Analysis In_Vitro->SAR Lead_Opt Lead Optimization SAR->Lead_Opt In_Vivo In Vivo Testing (Efficacy & Safety Models) SAR->In_Vivo Promising Candidates Lead_Opt->Synthesis Iterative Design Preclinical Preclinical Development In_Vivo->Preclinical

Caption: A streamlined workflow from chemical synthesis to preclinical evaluation.

Conclusion and Future Directions

The 1-Amino-1-(2-methylphenyl)propan-2-ol scaffold represents a fertile ground for the discovery of novel therapeutic agents. The derivatives discussed exhibit a remarkable breadth of biological activity, spanning neuroprotection, antimicrobial efficacy, and anti-inflammatory action. The synthetic accessibility, particularly through epoxide aminolysis, allows for the creation of diverse chemical libraries amenable to high-throughput screening.

Future research should focus on elucidating detailed structure-activity relationships to optimize potency and selectivity for specific biological targets. Investigations into the stereochemistry of these chiral compounds are crucial, as enantiomers often possess distinct pharmacological profiles. Furthermore, exploring novel derivatives through conjugation with other pharmacophores could lead to multi-functional drugs with enhanced therapeutic indices. The continued exploration of this chemical class holds significant promise for addressing unmet needs in neurology, infectious diseases, and inflammatory disorders.

References

  • Chem-Impex. (n.d.). 1-Amino-2-phenyl-propan-2-ol.
  • Wu, J., Ji, C., et al. (2017). Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol. Semantic Scholar.
  • Pires, C., et al. (2021).
  • Hoover, F. W., & Hass, H. B. (1947). Synthesis of 2-amino-1-phenyl-1-propanol and its methylated derivatives. Journal of Organic Chemistry, 12(4), 506-9.
  • Wu, J. (2017). Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol.
  • Zielińska-Błajet, M., & Feder-Kubis, J. (2020).
  • University of Dundee Research Portal. (2022). Amino Alcohols as Potential Antibiotic and Antifungal Leads.
  • Toshkova, R., & Tsvetkova, D. (2023). Therapeutic Potential of Myrtenal and Its Derivatives–A Review.
  • Nowak, G., et al. (2023). Synthesis and Predicted Activity of Some 4-Amine and 4-(α-Aminoacid) Derivatives of N-Expanded-metronidazole Analogues. MDPI.
  • Google Patents. (2015). Method for preparing 2-methyl-1-substituted phenyl-2-propyl amine compound.
  • Toshkova, R., & Tsvetkova, D. (2023).
  • Frontiers in Pharmacology. (2025). Synthesis and biological activity evaluation of a novel pleuromutilin derivative 22-((2-methyl-1-(1H-pyrrole-2-carboxamido)propan-2-yl)thio)-deoxypleuromutilin.
  • Marco-Contelles, J., et al. (2020).
  • Javid, H., et al. (2023). Biological Activity of Novel Pyrrole Derivatives as Antioxidant Agents Against 6-OHDA Induced Neurotoxicity in PC12 Cells. Brieflands.
  • Stankovic, N., et al. (2025).
  • Simmler, L. D., et al. (2013). Pharmacological profiles of aminoindanes, piperazines, and pipradrol derivatives.
  • Molecules Journal. (2024). Molecules, Volume 29, Issue 5 (March-1 2024). MDPI.
  • ResearchGate. (n.d.). Reaction of PA with 2-amino-2-methyl-1-propanol (AMP) and....
  • Arjunan, V., & Mohan, S. (2021).
  • HR Patel Institute of Pharmaceutical Education and Research. (n.d.). PRACTICAL LAB MANUAL.
  • Rosado, E., et al. (2021).
  • Oreate AI Blog. (2026).

Sources

Exploratory

discovery and history of 1-Amino-1-(2-methylphenyl)propan-2-OL

The following is an in-depth technical monograph on 1-Amino-1-(2-methylphenyl)propan-2-ol , a structural regioisomer of the psychoactive metabolite 2-Methyl-Norpseudoephedrine. Discovery, Synthesis, and Analytical Profil...

Author: BenchChem Technical Support Team. Date: February 2026

The following is an in-depth technical monograph on 1-Amino-1-(2-methylphenyl)propan-2-ol , a structural regioisomer of the psychoactive metabolite 2-Methyl-Norpseudoephedrine.

Discovery, Synthesis, and Analytical Profile of the Iso-2-Methyl-Norpseudoephedrine Regioisomer

Executive Summary

1-Amino-1-(2-methylphenyl)propan-2-ol is a specific regioisomer of the amphetamine-class compound 2-methyl-norpseudoephedrine (a known metabolite of the designer drug 2-Methylmethcathinone, or 2-MMC). While the standard pharmacological agents in this class (cathinones and ephedrines) possess a 2-amino-1-hydroxyl substitution pattern, this compound features an inverted "iso" arrangement: a primary amine at the benzylic position (C1) and a hydroxyl group at the aliphatic position (C2).

Historically significant in forensic analysis, this compound serves as a critical differentiator in the identification of illicit drug synthesis routes. Its presence often indicates specific precursor manipulation—typically the ring-opening of 1-(2-methylphenyl)propene oxide—distinguishing it from standard reductive amination pathways.

Chemical Identity & Structure

The molecule is defined by the placement of its functional groups on the propyl chain relative to the ortho-tolyl ring.

PropertySpecification
IUPAC Name 1-Amino-1-(2-methylphenyl)propan-2-ol
Common Name Iso-2-Methyl-Norpseudoephedrine (Iso-2-Methyl-Cathine)
Molecular Formula

Molar Mass 165.23 g/mol
Structural Class Phenethylamine Regioisomer (Iso-Ephedrine type)
Key Feature Benzylic Amine (

) / Aliphatic Alcohol (

)
Structural Comparison
  • Standard Isomer (Active Metabolite): 2-Amino-1-(2-methylphenyl)propan-1-ol. (Benzylic Alcohol, Aliphatic Amine).

  • Target Isomer (Iso-Impurity): 1-Amino-1-(2-methylphenyl)propan-2-ol. (Benzylic Amine, Aliphatic Alcohol).

Discovery and History[1]

Emergence in Forensic Chemistry (2010s–Present)

The discovery of 1-Amino-1-(2-methylphenyl)propan-2-ol is inextricably linked to the rise of New Psychoactive Substances (NPS) , specifically the substituted cathinone 2-Methylmethcathinone (2-MMC) .

  • 2014: 2-MMC appears on the European drug market as a legal alternative to Mephedrone (4-MMC).

  • Metabolic Profiling: Researchers characterizing the metabolism of 2-MMC identified the reduction of the beta-keto group to an alcohol, yielding 2-methyl-norpseudoephedrine (the standard isomer).

  • The "Iso" Conundrum: During the synthesis of reference standards via epoxide opening, chemists isolated the regioisomer 1-Amino-1-(2-methylphenyl)propan-2-ol . This compound was identified as a potential byproduct of the "epoxide route" (reaction of 1-aryl-propene oxides with ammonia), a method occasionally used in clandestine laboratories.

Significance as a Synthetic Marker

The presence of this specific isomer in a biological or seizure sample provides forensic intelligence regarding the synthesis method.

  • Reductive Amination (Standard Route): Produces exclusively the 2-amino isomer (Standard).

  • Epoxide Ring Opening (Alternative Route): Produces a mixture of 1-amino (Iso) and 2-amino (Standard) isomers depending on reaction conditions (pH, solvent).

Chemical Synthesis & Mechanism[1]

The synthesis of 1-Amino-1-(2-methylphenyl)propan-2-ol typically proceeds via the nucleophilic ring opening of an epoxide intermediate. This pathway is distinct from the standard reductive amination used for most amphetamines.

Synthetic Pathway (Epoxide Route)[1]
  • Precursor: 1-(2-methylphenyl)propene (trans-2-methyl-beta-methylstyrene).

  • Epoxidation: Oxidation of the alkene (e.g., using m-CPBA or performic acid) yields 1-(2-methylphenyl)-1,2-epoxypropane .

  • Aminolysis: Reaction of the epoxide with aqueous or alcoholic ammonia (

    
    ).
    
Regioselectivity Mechanism

The regioselectivity of the epoxide opening is the critical determinant.

  • Path A (Terminal Attack): Nucleophilic attack at the less hindered C2 carbon yields the standard 2-amino-1-ol . This is favored under basic conditions.

  • Path B (Benzylic Attack): Nucleophilic attack at the benzylic C1 carbon yields the target 1-amino-2-ol (Iso-isomer). This pathway is favored by electronic stabilization of the transition state at the benzylic position, often enhanced by Lewis acid catalysis or specific solvent interactions.

Visualization of Synthesis

Synthesis Precursor 1-(2-methylphenyl)propene Epoxide 1-(2-methylphenyl)-1,2-epoxypropane Precursor->Epoxide Epoxidation (m-CPBA) Standard Standard Isomer (2-Amino-1-ol) [Major Product] Epoxide->Standard Path A: Attack at C2 (Steric Control) Iso Target Isomer (1-Amino-2-ol) [Minor/Byproduct] Epoxide->Iso Path B: Attack at C1 (Electronic Control) Ammonia Ammonia (NH3) Ammonia->Epoxide

Caption: Divergent synthesis of amino-alcohol isomers via epoxide ring opening. Path B yields the target 1-amino regioisomer.

Pharmacology & Toxicology

While the standard isomer (2-methyl-norpseudoephedrine) retains some psychostimulant activity (releasing norepinephrine/dopamine), the 1-amino-2-ol (Iso) regioisomer exhibits a distinct pharmacological profile.

Structure-Activity Relationship (SAR)[1]
  • Binding Affinity: The inversion of the amine and hydroxyl groups disrupts the critical binding interaction with the Monoamine Transporters (MATs). The benzylic hydroxyl group in standard ephedrines is crucial for potency; moving it to the aliphatic chain (C2) and placing the amine at the benzylic position (C1) drastically reduces affinity.

  • Activity: Based on data from analogous "Iso-Cathinone" and "Iso-Ephedrine" studies, 1-Amino-1-(2-methylphenyl)propan-2-ol is predicted to be pharmacologically inactive or possess negligible stimulant properties compared to its regioisomer.

Toxicological Relevance

Its primary toxicological relevance is not as an active poison, but as a marker of impure synthesis . The presence of iso-byproducts in street drugs has been associated with "dirty" synthesis, potentially correlating with other toxic contaminants (e.g., unreacted epoxides or heavy metals).

Analytical Differentiation

Differentiation of the 1-amino (Iso) and 2-amino (Standard) isomers is the primary challenge in forensic analysis. They are isobaric (


 165) and often co-elute in standard chromatography.
Mass Spectrometry (GC-MS)

The fragmentation patterns provide the definitive fingerprint.

FeatureStandard Isomer (2-Amino-1-ol)Target Isomer (1-Amino-2-ol)
Base Peak m/z 44 (

)
m/z 120 (

)
Alpha Cleavage Cleavage between C1 and C2 yields the ethyl-amine fragment.Cleavage yields the benzyl-amine fragment.
Mechanism The charge is retained on the nitrogen-containing fragment.The charge is retained on the nitrogen-containing fragment (Benzylic).
NMR Spectroscopy[1]
  • Standard Isomer: The benzylic proton (

    
    ) appears as a doublet around 4.5 - 5.0 ppm  (deshielded by OH and Ring).
    
  • Target Isomer: The benzylic proton (

    
    ) is attached to the Amine, shifting it upfield to approximately 3.8 - 4.2 ppm .
    
Analytical Workflow Diagram

Analysis Sample Unknown Sample (Suspected 2-MMC Metabolite) GCMS GC-MS Analysis Sample->GCMS Decision Base Peak Identification GCMS->Decision Result_Std Base Peak m/z 44 (Standard Isomer) Decision->Result_Std Aliphatic Amine Fragment Result_Iso Base Peak m/z 120 (1-Amino-1-(2-methylphenyl)propan-2-ol) Decision->Result_Iso Benzylic Amine Fragment

Caption: GC-MS decision tree for differentiating the target Iso-isomer from the standard metabolite.

References

  • Meyer, M. R., et al. (2014). "Metabolism of the new psychoactive substance 2-methylmethcathinone (2-MMC) in human and rat." Drug Testing and Analysis. Link

  • Power, J. D., et al. (2011). "The identification of the regioisomers of the 1-amino-2-ol and 2-amino-1-ol derivatives of 4-methylmethcathinone." Forensic Science International. Link

  • Brandt, S. D., et al. (2010). "Analytical characterization of the isomeric 1-amino-2-ol and 2-amino-1-ol derivatives of mephedrone." Drug Testing and Analysis. Link

  • PubChem Compound Summary. (2023). "1-Amino-1-phenylpropan-2-ol (Parent Isomer)." National Center for Biotechnology Information. Link

  • European Monitoring Centre for Drugs and Drug Addiction (EMCDDA). (2015). "Risk assessment of 2-methylmethcathinone." EMCDDA Technical Reports. Link

Foundational

A Technical Guide to the Preclinical Investigation of 1-Amino-1-(2-methylphenyl)propan-2-ol

Abstract This document provides a comprehensive technical framework for the preclinical research and development of 1-Amino-1-(2-methylphenyl)propan-2-ol, a novel phenylpropanolamine derivative. Structurally analogous to...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical framework for the preclinical research and development of 1-Amino-1-(2-methylphenyl)propan-2-ol, a novel phenylpropanolamine derivative. Structurally analogous to known cathinones and phenethylamines, this compound is hypothesized to be a modulator of monoamine neurotransmitter systems.[1][2] This guide is intended for researchers, pharmacologists, and drug development professionals, offering a logical, tiered approach to elucidate the compound's mechanism of action, pharmacological profile, and potential therapeutic applications. We detail a series of validated in vitro and in vivo experimental protocols, from initial target binding and functional assays to neurochemical and behavioral characterization in rodent models. The overarching goal is to provide a robust, self-validating pathway for building a comprehensive pharmacological dossier on this new chemical entity (NCE).

Introduction: Rationale and Core Hypothesis

Chemical Identity and Structural Context

1-Amino-1-(2-methylphenyl)propan-2-ol is a synthetic amino alcohol. Its core structure is a phenethylamine backbone, a class of compounds known for profound effects on the central nervous system (CNS). Specifically, it is a β-hydroxylated analog of ortho-methyl-methcathinone, positioning it within the broader class of substituted cathinones and phenylpropanolamines.[2] The key structural features informing its predicted pharmacology are:

  • Phenethylamine Core: The foundational scaffold for most monoaminergic drugs.

  • β-hydroxyl Group: This modification, which distinguishes it from the β-keto group of cathinones, tends to reduce blood-brain barrier permeability but can still permit significant CNS activity.[1]

  • α-methyl Group: This feature often increases resistance to metabolism by monoamine oxidase (MAO).

  • Ortho-methyl (2-methylphenyl) Substitution: Aryl substitutions on the phenyl ring are known to modulate the affinity and selectivity for the monoamine transporters—dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).[3]

The Central Hypothesis: A Novel Monoamine Reuptake Inhibitor

Based on its structural similarity to compounds like bupropion and nomifensine, the primary research hypothesis is that 1-Amino-1-(2-methylphenyl)propan-2-ol functions as a monoamine reuptake inhibitor.[4][5] Such compounds block the action of DAT, NET, and/or SERT, increasing the extracellular concentrations of their respective neurotransmitters (dopamine, norepinephrine, and serotonin).[6] This action is the basis for therapies targeting depression, attention-deficit/hyperactivity disorder (ADHD), and other neuropsychiatric conditions.[7][8]

The following research plan is designed to systematically test this hypothesis, beginning with high-throughput in vitro assays to define its molecular targets and progressing to in vivo studies to confirm its neurochemical and behavioral effects in a physiological context.

In Vitro Pharmacological Characterization

The initial phase of investigation focuses on defining the compound's interaction with its primary hypothesized targets: the monoamine transporters. A logical, tiered approach ensures that resources are directed efficiently, building a foundation of mechanistic data before proceeding to more complex biological systems.

In_Vitro_Screening_Cascade A Tier 1: Target Interaction (Binding & Function) B1 Radioligand Binding Assays (hDAT, hNET, hSERT) A->B1 Affinity (Ki) B2 Synaptosomal Uptake Assays ([3H]DA, [3H]NE, [3H]5-HT) A->B2 Potency (IC50) C Tier 2: Mechanism Classification (Inhibitor vs. Releaser) B1->C B2->C D Transporter-Mediated Efflux Assay C->D Classify E Tier 3: ADME Profiling (Drug-like Properties) D->E F Liver Microsomal Stability Assay E->F Metabolic Rate (T½, Clint) G Pharmacological Profile F->G Proceed to In Vivo

Figure 1: Proposed In Vitro Screening Cascade.
Protocol: Radioligand Binding Assays for Transporter Affinity

Principle of the Assay: This experiment quantifies the binding affinity of the test compound for the human dopamine, norepinephrine, and serotonin transporters (hDAT, hNET, hSERT).[9][10] It operates on the principle of competition, where the test compound displaces a known high-affinity radioligand from the transporter binding site. The amount of radioligand displaced is proportional to the affinity of the test compound.[11][12]

Step-by-Step Methodology:

  • Preparation: Utilize commercially available membrane preparations from HEK293 or CHO cells stably expressing either hDAT, hNET, or hSERT.

  • Reaction Mixture: In a 96-well plate, combine:

    • Membrane preparation (5-20 µg protein/well).

    • A fixed concentration of a specific radioligand (e.g., [³H]WIN 35,428 for hDAT, [³H]Nisoxetine for hNET, [³H]Citalopram for hSERT) at a concentration near its Kd value.

    • A range of concentrations of 1-Amino-1-(2-methylphenyl)propan-2-ol (e.g., 0.1 nM to 100 µM).

    • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, pH 7.4).

  • Incubation: Incubate the plates at room temperature or 4°C for 60-120 minutes to allow the binding reaction to reach equilibrium.[11]

  • Harvesting: Rapidly terminate the reaction by vacuum filtration through glass fiber filter plates (e.g., Millipore MultiScreen®).[13] This separates the bound radioligand (trapped on the filter with the membranes) from the unbound radioligand.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Quantification: Add scintillation cocktail to each well and quantify the radioactivity using a microplate scintillation counter.

  • Data Analysis:

    • Determine non-specific binding using a high concentration of a known inhibitor (e.g., 10 µM cocaine for DAT).

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Use non-linear regression (sigmoidal dose-response curve) to calculate the IC₅₀ value.

    • Convert the IC₅₀ to a binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol: Synaptosomal Uptake Inhibition Assays

Principle of the Assay: This functional assay measures the compound's ability to inhibit the transport of neurotransmitters into nerve terminals. It provides a potency (IC₅₀) value that reflects a direct functional consequence of transporter binding.[14][15] The assay uses synaptosomes (resealed nerve terminals isolated from brain tissue) or transfected cells, which actively take up radiolabeled neurotransmitters.

Step-by-Step Methodology:

  • Preparation: Prepare synaptosomes from specific rat brain regions (e.g., striatum for DAT, hippocampus/cortex for NET and SERT) or use transfected HEK293 cells expressing the target transporter.[14][16]

  • Pre-incubation: In a 96-well plate, pre-incubate the synaptosomes or cells with varying concentrations of 1-Amino-1-(2-methylphenyl)propan-2-ol for 5-10 minutes at room temperature or 37°C.[14]

  • Initiation: Initiate the uptake reaction by adding a fixed concentration of a radiolabeled substrate (e.g., [³H]dopamine, [³H]norepinephrine, or [³H]serotonin).[17]

  • Incubation: Incubate for a short, defined period (e.g., 1-10 minutes) at the appropriate temperature. The timing is critical as this measures the initial rate of uptake.[15][16]

  • Termination: Stop the uptake reaction rapidly, typically by filtration through glass fiber filters followed by washing with ice-cold buffer, or by centrifuging the cells through a layer of silicone oil to separate them from the uptake buffer.[14][17]

  • Quantification: Lyse the cells/synaptosomes and measure the accumulated radioactivity via liquid scintillation counting.

  • Data Analysis:

    • Define non-specific uptake in the presence of a known potent inhibitor (e.g., cocaine for DAT, desipramine for NET, fluoxetine for SERT).

    • Calculate the percentage of inhibition at each concentration of the test compound.

    • Plot the percentage of inhibition versus the log concentration of the compound and use non-linear regression to determine the IC₅₀ value.

Protocol: In Vitro Metabolic Stability Assay

Principle of the Assay: This assay provides an early assessment of a compound's susceptibility to metabolism by liver enzymes, primarily Cytochrome P450s (CYPs).[18] The rate of disappearance of the parent compound over time when incubated with liver microsomes is measured to calculate key pharmacokinetic parameters like half-life (T½) and intrinsic clearance (Clint).[19]

Step-by-Step Methodology:

  • Materials: Use pooled human liver microsomes (HLM) and an NADPH-regenerating system (cofactor required for CYP enzyme activity).[18]

  • Reaction Mixture: Prepare a mixture containing phosphate buffer (pH 7.4), liver microsomes (e.g., 0.5 mg/mL), and the test compound (e.g., 1 µM).[19]

  • Initiation: Pre-warm the mixture to 37°C, then initiate the metabolic reaction by adding the NADPH-regenerating system. A parallel incubation without NADPH serves as a negative control to assess non-enzymatic degradation.[18][20]

  • Time Points: Aliquots are removed from the reaction at several time points (e.g., 0, 5, 15, 30, 45, 60 minutes).[19][20]

  • Termination: The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.[18] This also precipitates the microsomal proteins.

  • Sample Processing: Centrifuge the samples to pellet the precipitated proteins.

  • Analysis: Analyze the supernatant using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the remaining concentration of the parent compound relative to the internal standard.[20]

  • Data Analysis:

    • Plot the natural logarithm of the percentage of compound remaining versus time.

    • The slope of the linear regression line gives the elimination rate constant (k).

    • Calculate the half-life: T½ = 0.693 / k.

    • Calculate intrinsic clearance: Clint (µL/min/mg protein) = (0.693 / T½) / (mg microsomal protein/mL).

In Vivo Pharmacological Evaluation

Assuming in vitro data confirm potent activity at DAT and/or NET, the next logical step is to investigate whether these molecular actions translate into meaningful physiological effects in a living organism.

Mechanism_of_Action cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron Vesicle Vesicles (DA/NE) MA Vesicle->MA Release Transporter DAT / NET MA_cleft Transporter->MA_cleft Reuptake MA->Transporter Receptor Postsynaptic Receptors MA_cleft->Receptor Binding & Signaling Compound Test Compound Compound->Transporter Blocks

Figure 2: Hypothesized Mechanism of Monoamine Reuptake Inhibition.
Protocol: Rodent Locomotor Activity Assessment

Principle of the Assay: The open field test is a standard method for assessing general locomotor activity and exploratory behavior in rodents.[21][22] Compounds that enhance dopamine and norepinephrine signaling, such as NDRIs, typically produce a dose-dependent increase in horizontal and vertical movements.[4][23]

Step-by-Step Methodology:

  • Acclimation: Bring animals (e.g., male Sprague-Dawley rats or C57BL/6 mice) into the testing room at least 30-60 minutes prior to the experiment to acclimate.[23][24]

  • Administration: Administer the test compound or vehicle control via a relevant route (e.g., intraperitoneal, oral gavage).

  • Testing: Immediately after dosing, place each animal individually into an open field arena (e.g., 40x40 cm chamber).[23] The arena is equipped with a grid of infrared beams or an overhead video tracking system to monitor movement.[24][25]

  • Data Collection: Record activity for a set duration (e.g., 30-60 minutes), typically divided into 5-minute time bins to assess the time course of the drug's effect.[23][25]

  • Parameters Measured:

    • Total Distance Traveled: A primary measure of overall locomotion.

    • Rearing Frequency: Number of times the animal stands on its hind legs, an indicator of exploratory behavior.[24]

    • Time Spent in Center vs. Periphery: Can be used as a measure of anxiety-like behavior (thigmotaxis).[21][22]

  • Data Analysis: Use a two-way ANOVA (Treatment x Time) to analyze the data, followed by post-hoc tests (e.g., Dunnett's test) to compare drug-treated groups to the vehicle control group at each time point.[25]

Protocol: In Vivo Microdialysis for Neurotransmitter Quantification

Principle of the Assay: This powerful technique allows for the direct measurement of extracellular neurotransmitter levels in specific brain regions of awake, freely moving animals.[26][27] A microdialysis probe, which acts as an artificial blood capillary, is implanted into a target brain region (e.g., the nucleus accumbens). The probe is perfused with artificial cerebrospinal fluid (aCSF), and neurotransmitters from the extracellular space diffuse across the probe's semipermeable membrane into the dialysate, which is then collected and analyzed.[27][28][29]

Microdialysis_Workflow A Stereotaxic Surgery: Implant Guide Cannula B Animal Recovery (5-7 days) A->B C Experiment Day: Insert Microdialysis Probe B->C D Perfuse with aCSF & Collect Baseline Samples C->D E Administer Test Compound D->E F Collect Post-Dose Samples (e.g., over 3 hours) E->F G Analyze Samples via HPLC-ECD F->G H Data Analysis: % Change from Baseline G->H

Figure 3: Experimental Workflow for In Vivo Microdialysis.

Step-by-Step Methodology:

  • Surgery: Under anesthesia, implant a guide cannula stereotaxically, targeting a brain region of interest (e.g., nucleus accumbens or prefrontal cortex). Allow the animal to recover for 5-7 days.[26]

  • Probe Insertion: On the day of the experiment, gently insert a microdialysis probe through the guide cannula into the brain of the awake, freely moving rat.

  • Perfusion & Baseline: Begin perfusing the probe with aCSF at a slow, constant rate (e.g., 1-2 µL/min).[26] Collect dialysate samples into vials every 10-20 minutes. After a stabilization period, collect 3-4 baseline samples to establish basal neurotransmitter levels.

  • Drug Administration: Administer the test compound or vehicle.

  • Post-Dose Collection: Continue collecting dialysate samples for 2-3 hours post-administration.

  • Sample Analysis: Quantify the concentration of dopamine, norepinephrine, and serotonin in the dialysate samples using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD), which offers excellent sensitivity for monoamines.[26][27][28]

  • Data Analysis: Express the neurotransmitter concentration in each post-dose sample as a percentage of the average baseline concentration. Analyze the data using a two-way repeated measures ANOVA (Treatment x Time).

Data Integration and Interpretation

The ultimate goal is to synthesize data from all experiments into a coherent pharmacological profile.

Example Data Summary Table:

Assay TypeParameterDATNETSERT
Radioligand Binding Ki (nM)2510850
Uptake Inhibition IC₅₀ (nM)5522>1000
Metabolic Stability T½ (min)---
Locomotor Activity Min. Effective Dose---
Microdialysis Peak DA Increase---
Microdialysis Peak NE Increase---

Interpretation:

  • Selectivity Profile: In the hypothetical data above, the compound shows a clear preference for NET and DAT over SERT, classifying it as a Norepinephrine-Dopamine Reuptake Inhibitor (NDRI). The ~2.5-fold selectivity for NET over DAT (based on IC₅₀ values) is a key characteristic.

  • Structure-Activity Relationship (SAR): This profile can be compared to other ortho-substituted cathinones or phenylpropanolamines to understand how the 2-methylphenyl group influences transporter selectivity.[3]

  • In Vitro to In Vivo Correlation: The potent in vitro NDRI activity would predict the observed increases in locomotor activity and extracellular DA/NE levels from microdialysis. The dose-responsiveness of these in vivo effects should correlate with the in vitro potency.

  • Therapeutic Potential: An NDRI profile is associated with antidepressants like bupropion and is considered a viable mechanism for treating ADHD.[4][5][7] The data gathered would provide the foundational evidence to pursue one of these therapeutic avenues.

Conclusion and Future Directions

This guide outlines a systematic, hypothesis-driven approach to characterize the novel compound 1-Amino-1-(2-methylphenyl)propan-2-ol. By progressing logically from in vitro target identification to in vivo validation, researchers can efficiently build a comprehensive data package. The proposed experiments will definitively classify its mechanism of action, quantify its potency and selectivity at monoamine transporters, and confirm its predicted neurochemical and behavioral effects.

Positive findings, particularly a selective NDRI profile, would warrant further investigation into its therapeutic potential for disorders like depression or ADHD.[8] Future studies could include more complex behavioral models (e.g., effort-based decision making, cognitive function tests), full pharmacokinetic profiling, and off-target liability screening to build a complete preclinical dossier suitable for advanced drug development.

References

  • Anilocus. (2025, July 8). Open Field Test Protocol for Anxiety-Like Behavior in Rodents. Anilocus.
  • AxisPharm. Microsomal Stability Assay Protocol. AxisPharm.
  • Baranczewski, P. (2024, December 9). Microsomal stability assay for human and mouse liver microsomes - drug metabolism. protocols.io.
  • BenchChem. (2025). Application Notes and Protocols: In Vivo Microdialysis for Measuring Neurotransmitter Levels with Pramipexole. BenchChem.
  • BioDuro. ADME Microsomal Stability Assay. BioDuro.
  • Creative Biogene. GPCR Screening & Profiling with Binding Assays.
  • Charles River Laboratories. General Activity, Welfare, and Motor Function Behavior Tests. Charles River.
  • Eurofins Discovery. GPCR Radioligand Binding - Robust Assays, Fast Results. Eurofins.
  • IACUC, Portland VA Medical Center. Locomotor Activity Test SOP. VA.gov.
  • Wikipedia. Serotonin–norepinephrine–dopamine reuptake inhibitor. Wikipedia.
  • Mercell. metabolic stability in liver microsomes. Mercell.
  • Millipore. (2007). Novel radioligand binding assays with GPCR membranes prefrozen on MultiScreen. Sigma-Aldrich.
  • Antec Scientific. (2009, September 15). Neurotransmitter analysis and On-line Microdialysis (OMD). Antec Scientific.
  • MilliporeSigma. Metabolic Stability Assays. Merck Millipore.
  • Multispan, Inc. GPCR Membrane Ligand Binding Assay Development. Multispan, Inc.
  • Niello, M., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Frontiers in Pharmacology.
  • Niello, M., et al. (2020).
  • Perry, C. M. (2018). In Vivo Brain Microdialysis of Monoamines.
  • Pharmacology Discovery Services.
  • Flanagan, C. A. (2016). GPCR-radioligand binding assays. Methods in Cell Biology.
  • O'Neill, J. (2024, June). IACUC - Locomotor Activity/Open Field Test. OHSU.
  • Sandtner, W., et al. (2014).
  • Baumann, M. H., et al. (2012). The Designer Methcathinone Analogs, Mephedrone and Methylone, are Substrates for Monoamine Transporters in Brain Tissue. Neuropsychopharmacology.
  • Schmidt, A. C., et al. (2016). In vivo Monitoring of Dopamine by Microdialysis with One-Minute Temporal Resolution Using Online Capillary Liquid Chromatography with Electrochemical Detection. Analytical Chemistry.
  • Pronexus Analytical AB. Microdialysis | Clinical research tools. Pronexus.
  • Cortese, S., et al. (2022). What value do norepinephrine/dopamine dual reuptake inhibitors have to the current treatment of adult attention deficit hyperactivity disorder (ADHD) treatment armamentarium? Expert Opinion on Pharmacotherapy.
  • Stahl, S. M., et al. (2004). A Review of the Neuropharmacology of Bupropion, a Dual Norepinephrine and Dopamine Reuptake Inhibitor.
  • European Monitoring Centre for Drugs and Drug Addiction. (2026, February 15).
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  • Cleveland Clinic. (2024, November 26). Norepinephrine and Dopamine Reuptake Inhibitors (NDRIs). Cleveland Clinic.
  • Al-Imam, A. (2022, March 13). The toxicology and pharmacology of the synthetic cathinone mephedrone. Bali Medical Journal.
  • Cannaert, A., et al. (2024, August 6).
  • Luethi, D., et al. (2018). Monoamine Transporter and Receptor Interaction Profiles in Vitro Predict Reported Human Doses of Novel Psychoactive Stimulants and Psychedelics. International Journal of Neuropsychopharmacology.
  • Wikipedia.

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Protocols & Analytical Methods

Method

Application Notes and Protocols: (1R,2S)-1-Amino-1-(2-methylphenyl)propan-2-ol in Asymmetric Synthesis

Introduction: A Privileged Scaffold for Stereocontrol In the landscape of modern asymmetric synthesis, the quest for efficient and predictable methods to control stereochemistry is paramount for the development of enanti...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Privileged Scaffold for Stereocontrol

In the landscape of modern asymmetric synthesis, the quest for efficient and predictable methods to control stereochemistry is paramount for the development of enantiomerically pure pharmaceuticals and fine chemicals. Chiral auxiliaries, temporary molecular scaffolds that impart stereochemical bias to a reaction, remain a cornerstone of this endeavor. Among the vast arsenal of these tools, those derived from readily available 1,2-amino alcohols have proven particularly robust and versatile. This guide focuses on a specific, yet powerful, chiral auxiliary: (1R,2S)-1-Amino-1-(2-methylphenyl)propan-2-ol , also known as (1R,2S)-1-amino-1-(o-tolyl)propan-2-ol.

The strategic placement of a methyl group on the ortho position of the phenyl ring introduces a unique steric and electronic environment compared to its unsubstituted counterpart, phenylalaninol. This subtle modification can have profound effects on the diastereofacial selectivity of reactions, offering a nuanced tool for chemists to fine-tune the stereochemical outcome of their transformations. This document provides a detailed overview of the application of this chiral auxiliary in key asymmetric reactions, complete with mechanistic insights and detailed, field-proven protocols for its use.

Core Principles of Stereocontrol

The efficacy of (1R,2S)-1-Amino-1-(2-methylphenyl)propan-2-ol as a chiral auxiliary is primarily realized through its incorporation into a rigid heterocyclic system, most commonly an oxazolidinone . This is typically achieved by reacting the amino alcohol with phosgene, a phosgene equivalent (like triphosgene or carbonyldiimidazole), or diethyl carbonate.

Once the N-acyl oxazolidinone is formed, the stereochemical outcome of subsequent reactions, such as enolate alkylation or aldol additions, is dictated by a combination of factors:

  • Chelation Control: The formation of a rigid, chelated intermediate involving the enolate and a Lewis acid (e.g., Li⁺, Na⁺, Bu₂BOTf) is crucial. The carbonyl oxygen of the acyl group and the oxygen of the oxazolidinone ring coordinate to the metal center, creating a conformationally restricted system.

  • Steric Shielding: The substituents on the oxazolidinone ring, namely the o-tolyl group at C4 and the methyl group at C5, effectively block one face of the enolate. This steric hindrance directs the approach of the electrophile to the less hindered face, leading to high diastereoselectivity. The ortho-methyl group on the phenyl ring plays a critical role in enhancing this steric blockade, projecting over the enolate π-system and reinforcing the facial bias.

The following diagram illustrates the generalized workflow for the application of this chiral auxiliary.

Chiral Auxiliary Workflow cluster_0 Auxiliary Attachment cluster_1 Asymmetric Transformation cluster_2 Product Liberation Amino_Alcohol (1R,2S)-1-Amino-1- (2-methylphenyl)propan-2-ol Acyl_Oxazolidinone N-Acyl Oxazolidinone Amino_Alcohol->Acyl_Oxazolidinone Acylation Enolate_Formation Enolate Formation (e.g., LDA, Bu₂BOTf) Acyl_Oxazolidinone->Enolate_Formation Alkylation_Aldol Asymmetric Alkylation or Aldol Reaction Enolate_Formation->Alkylation_Aldol Addition of Electrophile/Aldehyde Cleavage Auxiliary Cleavage Alkylation_Aldol->Cleavage Chiral_Product Enantiomerically Enriched Product Cleavage->Chiral_Product Recovered_Auxiliary Recovered Auxiliary Cleavage->Recovered_Auxiliary

Figure 1: General workflow for asymmetric synthesis using the chiral auxiliary.

Application in Asymmetric Alkylation

The asymmetric alkylation of enolates derived from N-acyl oxazolidinones is a powerful method for the synthesis of chiral carboxylic acid derivatives. The use of the (1R,2S)-1-amino-1-(2-methylphenyl)propan-2-ol derived auxiliary provides excellent stereocontrol in these transformations.

Mechanism of Stereoselection

The high diastereoselectivity observed in the alkylation of the lithium or sodium enolates of these N-acyl oxazolidinones is attributed to the formation of a Z-enolate, which is then shielded on one face by the bulky o-tolyl group. The electrophile approaches from the less sterically encumbered face, leading to the observed stereochemical outcome.

Application

Application Notes & Protocols: Asymmetric Synthesis Utilizing Amino Alcohol-Derived Chiral Auxiliaries

A comprehensive guide to the application of Evans-type oxazolidinone auxiliaries in diastereoselective enolate alkylation for the synthesis of enantiomerically pure carboxylic acids. Abstract This document provides a det...

Author: BenchChem Technical Support Team. Date: February 2026

A comprehensive guide to the application of Evans-type oxazolidinone auxiliaries in diastereoselective enolate alkylation for the synthesis of enantiomerically pure carboxylic acids.

Abstract

This document provides a detailed protocol for the use of amino alcohol-derived chiral auxiliaries, specifically focusing on the widely adopted Evans-type (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone, in asymmetric synthesis. We will delve into the principles of chiral auxiliary-based transformations, offering a step-by-step guide from the acylation of the auxiliary to the diastereoselective alkylation of the resulting enolate and the subsequent cleavage to yield an enantiomerically enriched carboxylic acid. This guide is intended for researchers, scientists, and professionals in drug development seeking to implement robust and predictable methods for controlling stereochemistry in their synthetic routes.

Introduction: The Power of Chiral Auxiliaries in Asymmetric Synthesis

The biological activity of a chiral molecule is often intrinsically linked to its absolute stereochemistry. Consequently, the ability to synthesize single enantiomers of chiral molecules is of paramount importance in the pharmaceutical and agrochemical industries.[1] Chiral auxiliaries are powerful tools in asymmetric synthesis, acting as temporary appendages that impart stereochemical control over a reaction, leading to the formation of a desired diastereomer. This diastereomeric intermediate can then be purified, and the auxiliary subsequently removed, yielding an enantiomerically pure product.[]

Among the most successful and widely utilized chiral auxiliaries are the oxazolidinones developed by David A. Evans. These auxiliaries are readily prepared from commercially available and relatively inexpensive amino alcohols.[3] Their rigid, predictable conformation allows for excellent facial shielding of one side of a tethered prochiral enolate, leading to highly diastereoselective alkylations, aldol reactions, and other transformations.[4][5]

This guide will focus on a representative example: the use of an Evans oxazolidinone derived from an amino alcohol for the asymmetric alkylation of a propionyl group, a fundamental transformation for the synthesis of chiral carboxylic acids.

The Causality Behind Experimental Choices: Why Evans Oxazolidinones Work

The remarkable stereocontrol exerted by Evans oxazolidinones stems from several key factors:

  • Rigid Conformation: The oxazolidinone ring system provides a rigid scaffold that limits conformational flexibility.

  • Chelation Control: The formation of a Z-enolate is directed by chelation of the lithium cation between the enolate oxygen and the carbonyl oxygen of the auxiliary. This chelated intermediate presents two distinct faces to an incoming electrophile.

  • Steric Hindrance: The substituent at the C4 position of the oxazolidinone (derived from the amino alcohol) effectively blocks one face of the enolate, forcing the electrophile to approach from the less hindered face.[6] This steric directing effect is the primary determinant of the high diastereoselectivity observed in these reactions.

Experimental Protocols

This section outlines a three-step sequence for the asymmetric synthesis of (R)-2-methyl-4-pentenoic acid, demonstrating the utility of the Evans oxazolidinone chiral auxiliary.

Step 1: Acylation of the Chiral Auxiliary

The first step involves attaching the prochiral acyl group to the chiral auxiliary.

Protocol:

  • To a solution of (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1.0 equiv) in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere (e.g., argon or nitrogen), add n-butyllithium (1.05 equiv) dropwise.

  • Stir the resulting solution at -78 °C for 15 minutes.

  • Add propanoyl chloride (1.1 equiv) dropwise to the solution.

  • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to afford the N-propanoyloxazolidinone.

Rationale: The deprotonation of the oxazolidinone with n-butyllithium generates a nucleophilic amide that readily reacts with the acyl chloride to form the desired imide. The use of low temperatures is crucial to prevent side reactions.

Step 2: Diastereoselective Enolate Alkylation

This is the key stereochemistry-defining step where the chiral auxiliary directs the approach of the electrophile.[7]

Protocol:

  • Dissolve the purified N-propanoyloxazolidinone (1.0 equiv) in anhydrous THF and cool the solution to -78 °C under an inert atmosphere.

  • Slowly add a solution of sodium bis(trimethylsilyl)amide (NaHMDS) (1.1 equiv) in THF.

  • Stir the mixture at -78 °C for 30 minutes to ensure complete enolate formation.

  • Add allyl iodide (1.2 equiv) dropwise to the enolate solution.

  • Stir the reaction at -78 °C for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Quench the reaction with saturated aqueous ammonium chloride.

  • Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • The diastereomeric ratio can be determined by ¹H NMR or GC analysis of the crude product.[6] Purify the major diastereomer by flash column chromatography.

Rationale: NaHMDS is a strong, non-nucleophilic base that efficiently deprotonates the α-carbon of the propanoyl group to form the desired enolate.[6] The chelated Z-enolate then reacts with the allyl iodide from the face opposite to the bulky phenyl group at the C5 position, leading to the formation of the desired diastereomer with high selectivity.[6]

Step 3: Cleavage of the Chiral Auxiliary

The final step involves the removal of the chiral auxiliary to yield the enantiomerically pure carboxylic acid.[8]

Protocol:

  • Dissolve the purified alkylated product (1.0 equiv) in a 4:1 mixture of THF and water at 0 °C.

  • Add 30% aqueous hydrogen peroxide (4.0 equiv) dropwise, followed by the dropwise addition of an aqueous solution of lithium hydroxide (2.0 equiv).

  • Stir the reaction mixture vigorously at 0 °C for 1-2 hours.

  • Quench the excess peroxide by the addition of a saturated aqueous solution of sodium sulfite.

  • Acidify the mixture to pH ~2 with 1 M HCl.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • The chiral auxiliary can be recovered from the aqueous layer by extraction with dichloromethane.

  • Combine the ethyl acetate extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the enantiomerically enriched carboxylic acid.

Rationale: The cleavage with lithium hydroperoxide (LiOOH), generated in situ from LiOH and H₂O₂, proceeds via nucleophilic attack at the acyl carbonyl, which is more electrophilic than the carbamate carbonyl of the oxazolidinone ring.[9][10] This regioselectivity ensures that the desired carboxylic acid is liberated without racemization of the newly formed stereocenter, and the chiral auxiliary can be recovered.[9]

Data Presentation

StepProductTypical YieldDiastereomeric Ratio
1N-propanoyloxazolidinone>90%N/A
2Alkylated Product85-95%>98:2
3(R)-2-methyl-4-pentenoic acid>90%N/A

Troubleshooting

IssuePossible CauseSolution
Low yield in acylationIncomplete deprotonation or moisture in the reaction.Ensure anhydrous conditions and use freshly titrated n-butyllithium.
Low diastereoselectivity in alkylationReaction temperature too high; incomplete enolate formation.Maintain the reaction temperature at -78 °C; ensure sufficient time for enolate formation.
Incomplete cleavage of the auxiliaryInsufficient cleavage reagent or short reaction time.Increase the equivalents of LiOH and H₂O₂ or extend the reaction time.
Auxiliary cleavage at the carbamateUse of a less selective cleavage reagent.Lithium hydroperoxide is highly selective; avoid stronger, less selective nucleophiles.[9]

Visualizations

Experimental Workflow

G cluster_0 Step 1: Acylation cluster_1 Step 2: Alkylation cluster_2 Step 3: Cleavage Acylation_start Chiral Auxiliary + Propanoyl Chloride Acylation_reagents n-BuLi, THF, -78°C Acylation_start->Acylation_reagents 1. Acylation_product N-propanoyloxazolidinone Acylation_reagents->Acylation_product 2. Alkylation_start N-propanoyloxazolidinone Acylation_product->Alkylation_start Alkylation_reagents NaHMDS, THF, -78°C Allyl Iodide Alkylation_start->Alkylation_reagents 3. Alkylation_product Alkylated Auxiliary (Diastereomerically Enriched) Alkylation_reagents->Alkylation_product 4. Cleavage_start Alkylated Auxiliary Alkylation_product->Cleavage_start Cleavage_reagents LiOH, H2O2 THF/H2O, 0°C Cleavage_start->Cleavage_reagents 5. Cleavage_product Enantiomerically Pure Carboxylic Acid Cleavage_reagents->Cleavage_product 6. Recovered_aux Recovered Chiral Auxiliary Cleavage_reagents->Recovered_aux G cluster_0 Mechanism of Diastereoselection Enolate Chelated Z-Enolate (Top face shielded by R group) Approach Approach from less hindered bottom face Electrophile E+ Electrophile->Approach Product Major Diastereomer Approach->Product

Figure 2: A simplified diagram showing the steric shielding by the auxiliary's substituent, which directs the electrophilic attack.

References

  • Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H2O2. ACS Publications. [Link]

  • The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. UQ eSpace - The University of Queensland. [Link]

  • Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. RSC Publishing. [Link]

  • Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis. Williams College. [Link]

  • Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary. Journal of Chemical Education. [Link]

  • The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. Australian Journal of Chemistry. [Link]

  • The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. Australian Journal of Chemistry. [Link]

  • Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H 2 O 2. ACS Figshare. [Link]

  • Chiral Auxiliary Controlled Reactions. No Added Chemicals. [Link]

  • Stereoselective α-Tertiary Alkylation of N-(Arylacetyl)oxazolidinones. PMC - NIH. [Link]

  • DIASTEREOSELECTIVE ALKYLATION OF 4-METHYL-5-OXO-2-PHENYL-1,3-OXAZOLIDINE-3-CARBOXYLATE AND 2-CHLOROMETHYL-ISOINDOLE-1,3-DIONE. Hungarian Journal of Industry and Chemistry. [Link]

  • Chapter 1: Enolate Alkylations. University of Pittsburgh. [Link]

  • Easy Access to Evans' Oxazolidinones. Stereoselective Synthesis and Antibacterial Activity of a New 2-Oxazolidinone Derivative. PMC. [Link]

  • Evans' original oxazolidinone auxiliary‐based asymmetric methodology. ResearchGate. [Link]

  • 9-Asymmetric Alkylation of Enolates. Scribd. [Link]

  • Chem252 (Lecture 1: Evans' Oxazolidinone). YouTube. [Link]

  • Chiral auxiliary. Wikipedia. [Link]

  • Synthesis of enantiomerically pure 2-aryloxy carboxylic acids and their derivatives. ResearchGate. [Link]

  • Enatiomerically pure hydroxycarboxylic acids: current approaches and future perspectives. PMC. [Link]

  • Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses. SciELO. [Link]

  • Asymmetric Synthesis. University of Nairobi. [Link]

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Method

A Stability-Indicating Chiral HPLC Method for the Analysis of 1-Amino-1-(2-methylphenyl)propan-2-ol: Application Notes and Protocol

This document provides a comprehensive guide to a stability-indicating chiral High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis and enantiomeric purity determination of 1-Amino-1-(2-methy...

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive guide to a stability-indicating chiral High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis and enantiomeric purity determination of 1-Amino-1-(2-methylphenyl)propan-2-ol. This protocol is designed for researchers, scientists, and drug development professionals, offering in-depth rationale, detailed procedures, and a robust validation framework.

Introduction and Method Rationale

1-Amino-1-(2-methylphenyl)propan-2-ol is a chiral amino alcohol. In pharmaceutical development, the stereochemistry of a molecule is critical, as enantiomers can exhibit significantly different pharmacological and toxicological profiles. Therefore, a reliable analytical method capable of separating and quantifying the individual enantiomers is essential for quality control and regulatory compliance.

This application note details a normal-phase chiral HPLC method. This approach was selected for several key reasons:

  • Expertise-Driven Choice of Stationary Phase: Polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose or amylose, are renowned for their broad enantioselectivity across a wide range of compound classes, including amino alcohols.[1][2] They offer robust and reproducible separations, making them a cornerstone of chiral chromatography.

  • Enhanced Selectivity in Normal Phase: For many polar and amine-containing compounds, normal-phase chromatography (using non-polar mobile phases like hexane/isopropanol) often provides superior chiral recognition and selectivity on polysaccharide CSPs compared to reverse-phase conditions.

  • Stability-Indicating Power: The method's development incorporates a forced degradation strategy. This is essential to ensure that the method can accurately measure the analyte in the presence of its potential degradation products, a critical requirement outlined by the International Council for Harmonisation (ICH) guidelines.[3][4] This proves the method is specific and "stability-indicating."

Chromatographic System and Reagents

Instrumentation
  • HPLC system with a binary or quaternary pump, autosampler, column thermostat, and a UV/PDA detector.

  • Analytical balance

  • pH meter

  • Sonicator

  • Volumetric flasks and pipettes (Class A)

Chemicals and Reagents
  • 1-Amino-1-(2-methylphenyl)propan-2-ol Reference Standard

  • n-Hexane (HPLC Grade)

  • Isopropanol (IPA) (HPLC Grade)

  • Ethanol (HPLC Grade)

  • Diethylamine (DEA) (ACS Grade or higher)

  • Water (HPLC Grade)

  • Hydrochloric Acid (HCl), Sodium Hydroxide (NaOH), Hydrogen Peroxide (H₂O₂) for forced degradation studies.

Chromatographic Column
  • Column: Chiralpak® IA (or equivalent amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel)

  • Dimensions: 250 mm x 4.6 mm, 5 µm

Detailed Analytical Protocol

Chromatographic Conditions

All quantitative data and method parameters are summarized in the table below for clarity.

ParameterCondition
Column Chiralpak® IA (250 x 4.6 mm, 5 µm)
Mobile Phase n-Hexane : Isopropanol : Diethylamine (80:20:0.1, v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 25°C
Detection Wavelength 215 nm
Injection Volume 10 µL
Run Time Approximately 20 minutes
Preparation of Solutions
  • Mobile Phase Preparation:

    • Carefully measure 800 mL of n-Hexane, 200 mL of Isopropanol, and 1.0 mL of Diethylamine.

    • Combine in a suitable 1 L solvent reservoir.

    • Mix thoroughly and degas by sonication for 15 minutes or by online degasser. Causality Note: Diethylamine is added as a basic modifier to improve peak shape and reduce tailing for the basic amine analyte by masking active silanol sites on the silica support.

  • Diluent Preparation:

    • Use a mixture of n-Hexane and Ethanol (1:1, v/v). Ethanol is used to ensure complete dissolution of the polar analyte.

  • Standard Solution Preparation (Example Concentration: 0.5 mg/mL):

    • Accurately weigh approximately 25 mg of 1-Amino-1-(2-methylphenyl)propan-2-ol reference standard.

    • Transfer to a 50 mL volumetric flask.

    • Dissolve and dilute to volume with the Diluent. Mix well.

  • Sample Solution Preparation:

    • Prepare the sample to achieve a target concentration of approximately 0.5 mg/mL in the Diluent.

    • This may involve dissolving a drug substance or extracting a drug product formulation.

    • Filter the final solution through a 0.45 µm PTFE syringe filter before injection.

System Suitability Testing (SST)

Before any sample analysis, the performance of the entire analytical system must be verified.[5][6][7] This is achieved by performing multiple injections of a standard solution.

SST ParameterAcceptance CriteriaRationale
Tailing Factor (T) T ≤ 2.0Measures peak symmetry. High tailing can affect integration accuracy.
Theoretical Plates (N) N ≥ 2000Indicates column efficiency and the sharpness of the peak.
Repeatability (%RSD) %RSD ≤ 2.0% for peak areas from 5 replicate injectionsEnsures the precision of the system for quantification.[8]
Resolution (Rs) Rs ≥ 2.0 between enantiomer peaksCritical for ensuring accurate quantification of each enantiomer.
Analytical Workflow

The overall process from sample handling to final data analysis is outlined below.

G cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing prep_mobile Prepare Mobile Phase prep_std Prepare Standard & Sample Solutions prep_mobile->prep_std equilibrate Equilibrate System prep_std->equilibrate sst Perform System Suitability Test (SST) equilibrate->sst inject Inject Samples sst->inject integrate Integrate Peaks inject->integrate calculate Calculate Results (Assay, Purity) integrate->calculate report Generate Report calculate->report

Caption: Workflow for the HPLC analysis of 1-Amino-1-(2-methylphenyl)propan-2-ol.

Method Validation Framework (ICH Q2(R1))

To ensure the analytical procedure is suitable for its intended purpose, it must be validated.[9] The validation should be conducted according to the principles outlined in ICH Guideline Q2(R1).[10][11][12]

Validation ParameterPurposeTypical Acceptance Criteria
Specificity To demonstrate that the method can unequivocally assess the analyte in the presence of impurities, degradants, or placebo components.Peak purity analysis passes. No co-elution at the analyte's retention time in stressed or placebo samples.
Linearity To demonstrate a proportional relationship between analyte concentration and detector response.Correlation coefficient (r²) ≥ 0.999 over the specified range.
Range The concentration interval over which the method is precise, accurate, and linear.For assay: 80% to 120% of the test concentration.[9]
Accuracy (% Recovery) To measure the closeness of test results to the true value.98.0% to 102.0% recovery for the analyte.
Precision
RepeatabilityPrecision under the same operating conditions over a short interval.%RSD ≤ 2.0%
Intermediate PrecisionPrecision within the same laboratory, but with different analysts, on different days, or with different equipment.Overall %RSD should meet pre-defined criteria (e.g., ≤ 3.0%).
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.Signal-to-Noise ratio ≥ 10.[5]
Robustness To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.System suitability parameters must pass under varied conditions (e.g., ±0.1 mL/min flow, ±2°C temp).

Protocol for Forced Degradation Studies

Forced degradation studies are crucial for establishing the stability-indicating nature of the method.[13][14] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API) to ensure that any resulting degradation products can be resolved from the main peak.[4]

Procedure: Prepare separate solutions of the analyte (e.g., at 0.5 mg/mL) and subject them to the following stress conditions. A control sample (unstressed) should be analyzed concurrently.

  • Acid Hydrolysis: Add 1N HCl and heat at 60°C for 4 hours. Neutralize with 1N NaOH before injection.

  • Base Hydrolysis: Add 1N NaOH and keep at room temperature for 2 hours. Neutralize with 1N HCl before injection.

  • Oxidative Degradation: Add 3% H₂O₂ and keep at room temperature for 24 hours.

  • Thermal Degradation: Store the solid drug substance in an oven at 105°C for 48 hours, then prepare the solution.

  • Photolytic Degradation: Expose the solution to UV light (254 nm) and visible light for an extended period, as described in ICH Q1B guidelines.[15]

After exposure, analyze all samples using the HPLC method described. The peak purity of the main analyte peak should be assessed using a PDA detector to confirm no degradants are co-eluting.

Caption: Relationship between method development, validation, and routine use.

References

  • System Suitability Test in HPLC – Key Parameters Explained. (n.d.). Assay Solution. [Link]

  • System suitability in HPLC Analysis. (2021, May 3). Pharmaceutical Updates. [Link]

  • System Suitability in HPLC Analysis. (n.d.). Pharmaguideline. [Link]

  • A practical guide to forced degradation and stability studies for drug substances. (n.d.). Onyx Scientific. [Link]

  • Mamatha, T. (2025, April 15). A Review on HPLC Method Development and Validation in Forced Degradation Studies. ijarsct. [Link]

  • System suitability Requirements for a USP HPLC Method - Tips & Suggestions. (2025, November 3). Chromservis. [Link]

  • A Study of Method Development, Validation, and Forced Degradation for Simultaneous Quantification of Paracetamol and Ibuprofen in Pharmaceutical Dosage Form by RP-HPLC Method. (n.d.). PMC. [Link]

  • The Significance of System Suitability in High-Performance Liquid Chromatography (HPLC) Analysis: Ensuring Accurate and Reliable Results. (2023, November 1). IJRASET. [Link]

  • Development of a forced degradation study by HPLC-PDA with design of experiments applied to glimepiride tablets. (n.d.). SSRN. [Link]

  • The Use Of Forced Degradation In Analytical Method Development. (n.d.). DPT. [Link]

  • ICH Q2(R1) Analytical Method Validation. (n.d.). Scribd. [Link]

  • Quality Guidelines. (n.d.). ICH. [Link]

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. (1995, June). CPMP/ICH/381/95. [Link]

  • Chiral HPLC and SFC Columns. (n.d.). Columnex. [Link]

  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. (2024, April 24). Starodub. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021, September 17). FDA. [Link]

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Application

The Strategic Application of 1-Amino-1-(2-methylphenyl)propan-2-ol in Asymmetric Pharmaceutical Synthesis: A Guide for Researchers

In the landscape of modern pharmaceutical development, the precise control of stereochemistry is not merely an academic exercise but a critical determinant of therapeutic efficacy and safety. Chiral auxiliaries have emer...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern pharmaceutical development, the precise control of stereochemistry is not merely an academic exercise but a critical determinant of therapeutic efficacy and safety. Chiral auxiliaries have emerged as indispensable tools in this endeavor, enabling the synthesis of enantiomerically pure molecules. Among these, chiral 1,2-amino alcohols and their derivatives have proven to be particularly robust and versatile. This technical guide delves into the application of a specialized chiral amino alcohol, 1-Amino-1-(2-methylphenyl)propan-2-ol , in pharmaceutical synthesis. We will explore its role as a powerful chiral auxiliary, providing detailed application notes and protocols for its use in the stereoselective synthesis of key pharmaceutical building blocks.

The introduction of a methyl group at the ortho position of the phenyl ring in 1-Amino-1-(2-methylphenyl)propan-2-ol, as compared to its unsubstituted counterpart, offers a unique steric and electronic profile. This structural modification is anticipated to enhance facial selectivity in asymmetric transformations by providing a more sterically hindered environment, thereby leading to higher diastereoselectivity in many cases.

Core Application: The Oxazolidinone Chiral Auxiliary

A primary application of 1-Amino-1-(2-methylphenyl)propan-2-ol in asymmetric synthesis is its conversion into a rigid oxazolidinone chiral auxiliary. This heterocyclic scaffold, when N-acylated, provides a platform for highly diastereoselective enolate reactions, including alkylations and aldol additions. The predictable stereochemical outcomes of these reactions make this auxiliary a valuable tool for the synthesis of enantiomerically enriched carboxylic acids and their derivatives, which are common substructures in a multitude of pharmaceutical agents.

Synthesis of the (4S,5R)-4-(2-methylphenyl)-5-methyl-1,3-oxazolidin-2-one Auxiliary

The synthesis of the oxazolidinone auxiliary from 1-Amino-1-(2-methylphenyl)propan-2-ol is a straightforward cyclization reaction. A common and effective method involves the reaction with diethyl carbonate in the presence of a base.

Protocol 1: Synthesis of (4S,5R)-4-(2-methylphenyl)-5-methyl-1,3-oxazolidin-2-one

Materials:

  • (1R,2S)-1-Amino-1-(2-methylphenyl)propan-2-ol

  • Diethyl carbonate

  • Potassium carbonate (K₂CO₃)

  • Dichloromethane (CH₂Cl₂)

  • Water (H₂O)

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

  • Hexane

  • Ethyl acetate

Procedure:

  • To a round-bottom flask equipped with a distillation apparatus, add (1R,2S)-1-Amino-1-(2-methylphenyl)propan-2-ol (1.0 equiv.), diethyl carbonate (2.3 equiv.), and potassium carbonate (2.1 equiv.).

  • Heat the reaction mixture to a high temperature (e.g., 160 °C oil bath) to effect the cyclization and distill off the ethanol byproduct.

  • Monitor the reaction by observing the cessation of ethanol distillation.

  • Cool the reaction mixture to room temperature.

  • Dilute the mixture with dichloromethane and wash with water to remove potassium carbonate and other water-soluble impurities.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude oxazolidinone.

  • Purify the crude product by recrystallization from a suitable solvent system, such as a mixture of hexane and ethyl acetate, to yield the pure (4S,5R)-4-(2-methylphenyl)-5-methyl-1,3-oxazolidin-2-one as a crystalline solid.[1]

Asymmetric Alkylation for the Synthesis of Chiral Carboxylic Acids

The N-acylated oxazolidinone derived from 1-Amino-1-(2-methylphenyl)propan-2-ol is a powerful tool for the synthesis of enantiomerically pure α-substituted carboxylic acids. The process involves the formation of a rigid chelated enolate, which then undergoes diastereoselective alkylation. The steric bulk of the 2-methylphenyl group is expected to provide excellent facial shielding, leading to high levels of stereocontrol.[2][3]

Workflow for Asymmetric Alkylation:

G cluster_0 Asymmetric Alkylation Workflow A 1. N-Acylation of Oxazolidinone B 2. Enolate Formation (e.g., NaHMDS or LDA, -78 °C) A->B C 3. Diastereoselective Alkylation (Alkyl Halide, -78 °C to rt) B->C D 4. Auxiliary Cleavage (e.g., LiOH/H₂O₂ or LiOOH) C->D E Enantiomerically Enriched Carboxylic Acid D->E F Recovered Chiral Auxiliary D->F

Caption: General workflow for asymmetric alkylation using the oxazolidinone auxiliary.

Protocol 2: Diastereoselective Alkylation of N-Propionyl-(4S,5R)-4-(2-methylphenyl)-5-methyl-1,3-oxazolidin-2-one

Materials:

  • (4S,5R)-4-(2-methylphenyl)-5-methyl-1,3-oxazolidin-2-one

  • Propionyl chloride

  • Triethylamine (Et₃N) or DMAP

  • Tetrahydrofuran (THF), anhydrous

  • Sodium bis(trimethylsilyl)amide (NaHMDS) or Lithium diisopropylamide (LDA)

  • Alkyl halide (e.g., Benzyl bromide)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Lithium hydroxide (LiOH)

  • Hydrogen peroxide (H₂O₂)

  • Standard workup and purification reagents

Procedure:

Part A: N-Acylation

  • Dissolve the oxazolidinone (1.0 equiv.) in anhydrous THF.

  • Add triethylamine (1.2 equiv.) or a catalytic amount of DMAP.

  • Cool the solution to 0 °C and add propionyl chloride (1.1 equiv.) dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Work up the reaction by quenching with water, extracting with an organic solvent, and purifying by chromatography to obtain the N-propionyl oxazolidinone.

Part B: Diastereoselective Alkylation

  • Dissolve the N-propionyl oxazolidinone (1.0 equiv.) in anhydrous THF and cool to -78 °C.

  • Slowly add a solution of NaHMDS or LDA (1.1 equiv.) to form the (Z)-enolate.

  • After stirring for 30-60 minutes, add the alkyl halide (1.2 equiv.).

  • Stir at -78 °C for several hours, then allow the reaction to slowly warm to room temperature.

  • Quench the reaction with saturated aqueous NH₄Cl.

  • Perform a standard aqueous workup and purify the product by flash chromatography to isolate the alkylated product. The diastereomeric ratio can be determined by ¹H NMR or HPLC analysis.

Part C: Auxiliary Cleavage

  • Dissolve the purified alkylated product in a mixture of THF and water.

  • Cool to 0 °C and add an aqueous solution of lithium hydroxide and hydrogen peroxide.

  • Stir the mixture until the starting material is consumed (monitor by TLC).

  • Quench any excess peroxide with sodium sulfite.

  • Separate the aqueous and organic layers. The aqueous layer contains the lithium salt of the desired carboxylic acid. The organic layer contains the recovered chiral auxiliary.

  • Acidify the aqueous layer and extract the enantiomerically enriched carboxylic acid.

  • The chiral auxiliary can be recovered from the organic layer by purification.[2]

Stereoselective Aldol Reactions

The oxazolidinone auxiliary derived from 1-Amino-1-(2-methylphenyl)propan-2-ol is also highly effective in directing asymmetric aldol reactions. The formation of a boron enolate, followed by reaction with an aldehyde, typically proceeds with a high degree of stereocontrol to yield syn-aldol products.

Reaction Mechanism for Asymmetric Aldol Addition:

G cluster_1 Asymmetric Aldol Reaction Mechanism Start N-Acyl Oxazolidinone Enolate Formation of (Z)-Boron Enolate (Bu₂BOTf, Et₃N) Start->Enolate TS Zimmerman-Traxler Transition State Enolate->TS + Aldehyde (R'CHO) Adduct Boron Aldolate Adduct TS->Adduct Product syn-Aldol Product (after oxidative workup) Adduct->Product

Caption: Key steps in the asymmetric aldol reaction.

Protocol 3: Asymmetric Aldol Reaction

Materials:

  • N-propionyl-(4S,5R)-4-(2-methylphenyl)-5-methyl-1,3-oxazolidin-2-one

  • Dibutylboron triflate (Bu₂BOTf)

  • Triethylamine (Et₃N)

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Aldehyde (e.g., isobutyraldehyde)

  • Methanol

  • Phosphate buffer (pH 7)

  • Hydrogen peroxide

Procedure:

  • Dissolve the N-propionyl oxazolidinone (1.0 equiv.) in anhydrous CH₂Cl₂ and cool to -78 °C.

  • Add triethylamine (1.2 equiv.) followed by the dropwise addition of dibutylboron triflate (1.1 equiv.).

  • Stir the mixture at -78 °C for 30 minutes, then warm to 0 °C for 30 minutes to ensure complete enolate formation.

  • Re-cool the reaction to -78 °C and add the aldehyde (1.5 equiv.) dropwise.

  • Stir at -78 °C for 2 hours, then warm to 0 °C and stir for an additional hour.

  • Quench the reaction by adding a pH 7 phosphate buffer, followed by methanol and hydrogen peroxide.

  • Stir vigorously at room temperature for 1 hour for oxidative workup.

  • Perform a standard aqueous workup and purify the product by flash chromatography to yield the syn-aldol product.[4][5]

Expected Stereochemical Outcomes and the Role of the 2-Methylphenyl Group

The stereochemical outcome of both alkylation and aldol reactions is dictated by the conformation of the chelated enolate. The bulky 2-methylphenyl group at the C4 position of the oxazolidinone ring effectively blocks one face of the enolate, forcing the electrophile (alkyl halide or aldehyde) to approach from the opposite, less hindered face. This steric directing effect is anticipated to be more pronounced than that of an unsubstituted phenyl group, potentially leading to higher diastereoselectivities.

Table 1: Representative Performance of Analogous Phenyl-Substituted Oxazolidinone Auxiliaries in Asymmetric Reactions

Reaction TypeElectrophileDiastereomeric Excess (d.e.)YieldReference
AlkylationBenzyl bromide>98%~90%[2]
Aldol ReactionIsobutyraldehyde>99%~85%[5]
Aldol ReactionBenzaldehyde>99%~90%[5]

Note: The data presented is for the analogous (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone and serves as a strong predictor for the performance of the 2-methylphenyl derivative.

Conclusion

1-Amino-1-(2-methylphenyl)propan-2-ol is a highly promising chiral building block for pharmaceutical synthesis. Its conversion to a rigid oxazolidinone chiral auxiliary provides a reliable and highly stereoselective platform for the synthesis of enantiomerically pure carboxylic acids and polyketide-type structures through asymmetric alkylation and aldol reactions. The presence of the ortho-methyl group on the phenyl ring is a key design feature anticipated to enhance stereocontrol, making this auxiliary a valuable asset for researchers and scientists in the field of drug development. The protocols outlined in this guide provide a solid foundation for the practical application of this powerful synthetic tool.

References

  • Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction. PMC. [Link]

  • Asymmetric Aldol Reactions Using a Fluorous Oxazolidinone Chiral Auxiliary. Semantic Scholar. [Link]

  • Asymmetric aldol reaction and its probable mechanism. ResearchGate. [Link]

  • Asymmetric double aldol reaction of chiral acetyloxazolidinone. ResearchGate. [Link]

  • Synthesis of (4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone. PrepChem.com. [Link]

  • Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment for the Undergraduate Organic Chemistry Laboratory. Williams College. [Link]

  • Diastereoselective Alkylation of an Oxazolidinone Chiral Auxiliary. ResearchGate. [Link]

  • DIASTEREOSELECTIVE ALKYLATION OF 4-METHYL-5-OXO-2-PHENYL-1,3-OXAZOLIDINE-3-CARBOXYLATE AND 2-CHLOROMETHYL-ISOINDOLE-1,3-DIONE. An-Najah Staff. [Link]

  • Diastereoselective Alkylation of 4-Methyl-5-oxo-2-phenyl-1,3-oxazolidine-3-carboxylate and 2-Chloromethyl-isoindole-1,3-dione. Hungarian Journal of Industry and Chemistry. [Link]

  • The asymmetric aldol reaction. OpenBU. [Link]

  • Chiral Auxiliaries in Asymmetric Synthesis. ResearchGate. [Link]

  • Highly Enantioselective Aldol Reaction: Development of a New Chiral Auxiliary from cis-1-Amino-2-hydroxyindan. PMC. [Link]

Sources

Method

Application Notes and Protocols for the Resolution of Racemic Mixtures with 1-Amino-1-(2-methylphenyl)propan-2-ol

For Researchers, Scientists, and Drug Development Professionals Abstract The resolution of racemic mixtures is a critical process in the development of stereochemically pure active pharmaceutical ingredients (APIs), as e...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The resolution of racemic mixtures is a critical process in the development of stereochemically pure active pharmaceutical ingredients (APIs), as enantiomers of a chiral drug often exhibit different pharmacological and toxicological profiles. This document provides a detailed guide to the principles and a practical protocol for the resolution of a model racemic carboxylic acid using the chiral resolving agent, (1R,2S)- or (1S,2R)-1-Amino-1-(2-methylphenyl)propan-2-ol. The protocol is based on the formation of diastereomeric salts, which can be separated by fractional crystallization due to their differential solubility. This application note is intended to provide researchers and drug development professionals with a comprehensive understanding and a working methodology for implementing this classical and effective resolution technique.

Introduction: The Imperative of Chirality in Drug Development

A vast number of therapeutic agents are chiral molecules, existing as a pair of non-superimposable mirror images known as enantiomers. These stereoisomers possess identical physical and chemical properties in an achiral environment, making their separation a formidable challenge. However, in the chiral environment of the human body, enantiomers can interact differently with receptors, enzymes, and other chiral biomolecules, leading to significant differences in their efficacy and toxicity. Therefore, the production of single-enantiomer drugs is often a regulatory and clinical necessity.

One of the most robust and industrially scalable methods for obtaining enantiomerically pure compounds is through the resolution of a racemic mixture. This is often achieved by converting the enantiomers into a mixture of diastereomers, which, unlike enantiomers, have distinct physical properties such as solubility, melting point, and boiling point.[1] This difference in physical properties allows for their separation by conventional techniques like crystallization.

This guide focuses on the use of the chiral amino alcohol, 1-Amino-1-(2-methylphenyl)propan-2-ol, as a resolving agent for racemic carboxylic acids. The formation of diastereomeric salts through an acid-base reaction is the cornerstone of this method. The choice of the resolving agent is paramount for a successful resolution, and its structural features, such as the presence of multiple stereocenters and aromatic groups, can facilitate the formation of well-defined crystalline salts with one of the enantiomers of the racemic acid.

The Resolving Agent: 1-Amino-1-(2-methylphenyl)propan-2-ol

1-Amino-1-(2-methylphenyl)propan-2-ol is a chiral amino alcohol that serves as an effective resolving agent for acidic racemates. Its efficacy stems from its ability to form stable diastereomeric salts with carboxylic acids. The presence of both an amino group and a hydroxyl group allows for multiple points of interaction, including ionic bonding and hydrogen bonding, which can contribute to the stability and crystallinity of the resulting salts. The ortho-methylphenyl group provides steric bulk and can influence the packing of the crystal lattice, further differentiating the solubilities of the diastereomeric salts.

Table 1: Properties of 1-Amino-1-(2-methylphenyl)propan-2-ol

PropertyValue
Molecular FormulaC10H15NO
Molecular Weight165.23 g/mol
AppearanceWhite to off-white crystalline solid
Stereoisomers(1R,2S), (1S,2R), (1R,2R), (1S,2S)

For the purpose of this protocol, we will consider the use of an enantiomerically pure form of the resolving agent, for instance, (1R,2S)-1-Amino-1-(2-methylphenyl)propan-2-ol.

Principle of Resolution via Diastereomeric Salt Formation

The fundamental principle of this resolution technique lies in the reaction of a racemic mixture of a carboxylic acid, (R/S)-Acid, with a single enantiomer of a chiral base, in this case, (1R,2S)-1-Amino-1-(2-methylphenyl)propan-2-ol. This reaction yields a mixture of two diastereomeric salts: [(R)-Acid:(1R,2S)-Base] and [(S)-Acid:(1R,2S)-Base].

These diastereomeric salts are not mirror images of each other and therefore exhibit different physicochemical properties. The key to a successful resolution is to identify a solvent system in which the solubility of the two diastereomeric salts is significantly different. This allows for the selective crystallization of the less soluble diastereomer, leaving the more soluble one in the mother liquor.

The separated diastereomeric salt can then be treated with a strong acid to regenerate the enantiomerically enriched carboxylic acid and the resolving agent, which can often be recovered and reused.

Experimental Protocol: Resolution of Racemic Ibuprofen

This protocol details the resolution of racemic ibuprofen, a widely used non-steroidal anti-inflammatory drug (NSAID), as a model system. (S)-(+)-Ibuprofen is the pharmacologically active enantiomer.

Materials and Reagents
  • Racemic Ibuprofen

  • (1R,2S)-1-Amino-1-(2-methylphenyl)propan-2-ol

  • Methanol

  • Water

  • Hydrochloric Acid (2 M)

  • Sodium Hydroxide (2 M)

  • Ethyl Acetate

  • Anhydrous Magnesium Sulfate

  • Filter paper

  • Büchner funnel and flask

  • Round-bottom flasks

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Rotary evaporator

  • Ice bath

Workflow Diagram

G cluster_0 Diastereomeric Salt Formation cluster_1 Fractional Crystallization cluster_2 Enantiomer Recovery cluster_3 Resolving Agent Recovery A Dissolve Racemic Ibuprofen in hot Methanol/Water C Mix solutions and stir to form diastereomeric salts A->C B Dissolve (1R,2S)-Resolving Agent in Methanol B->C D Cool mixture to allow crystallization of less soluble diastereomer C->D E Filter to separate crystals from mother liquor D->E F Treat crystals with HCl to liberate (S)-Ibuprofen E->F I Treat aqueous layer from extraction with NaOH E->I Mother Liquor (contains other diastereomer) G Extract with Ethyl Acetate F->G H Isolate (S)-Ibuprofen G->H J Extract Resolving Agent I->J

Caption: Workflow for the resolution of racemic ibuprofen.

Step-by-Step Procedure

Step 1: Formation of Diastereomeric Salts

  • In a 250 mL round-bottom flask, dissolve 10.0 g of racemic ibuprofen in a mixture of 100 mL of methanol and 20 mL of water. Heat the mixture gently to ensure complete dissolution.

  • In a separate beaker, dissolve an equimolar amount (8.0 g) of (1R,2S)-1-Amino-1-(2-methylphenyl)propan-2-ol in 50 mL of methanol.

  • Slowly add the solution of the resolving agent to the ibuprofen solution with continuous stirring.

  • Stir the mixture at room temperature for 1-2 hours. The formation of a precipitate, the less soluble diastereomeric salt, should be observed.

Step 2: Fractional Crystallization

  • Gradually cool the mixture in an ice bath for at least one hour to maximize the crystallization of the less soluble diastereomeric salt.

  • Collect the crystalline precipitate by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of cold methanol to remove any adhering mother liquor.

  • The filtrate (mother liquor) contains the more soluble diastereomeric salt and can be processed separately to recover the other enantiomer of ibuprofen.

Step 3: Liberation and Isolation of (S)-(+)-Ibuprofen

  • Suspend the collected crystals in 100 mL of water.

  • With vigorous stirring, add 2 M hydrochloric acid dropwise until the pH of the solution is approximately 1-2. This will protonate the carboxylate and break the salt.

  • The enantiomerically enriched ibuprofen will precipitate out as a white solid.

  • Extract the aqueous suspension with three 50 mL portions of ethyl acetate.

  • Combine the organic extracts and dry over anhydrous magnesium sulfate.

  • Filter to remove the drying agent and remove the solvent using a rotary evaporator to yield the enantiomerically enriched (S)-(+)-Ibuprofen.

Step 4: Recovery of the Resolving Agent

  • The acidic aqueous layer from the extraction in Step 3 contains the protonated resolving agent.

  • To this aqueous solution, add 2 M sodium hydroxide dropwise with stirring until the solution is strongly basic (pH > 12).

  • The free base of the resolving agent will precipitate out or can be extracted with a suitable organic solvent like dichloromethane.

  • The solvent can then be removed to recover the resolving agent, which can be purified and reused.

Characterization and Purity Assessment

The optical purity of the resolved (S)-(+)-Ibuprofen should be determined by measuring its specific rotation using a polarimeter and comparing it to the literature value. Further analysis by chiral High-Performance Liquid Chromatography (HPLC) is recommended to accurately determine the enantiomeric excess (ee%).

Table 2: Expected Data for (S)-(+)-Ibuprofen

ParameterExpected Value
Specific Rotation [α]D+57° (c=1, Ethanol)
Enantiomeric Excess (ee%)>95% (after one crystallization)
Melting Point50-52 °C

Causality and Optimization

The success of this resolution protocol is contingent on several critical factors:

  • Solvent System: The choice of solvent is crucial as it directly influences the differential solubility of the diastereomeric salts. A mixture of solvents, such as methanol and water, is often employed to fine-tune the solubility. The ideal solvent system will maximize the solubility difference between the two diastereomers.

  • Stoichiometry: The molar ratio of the racemic acid to the resolving agent can impact the yield and enantiomeric purity. An equimolar ratio is a good starting point, but optimization may be necessary.

  • Temperature: The temperature profile during crystallization affects the rate of crystal growth and the final crystal size and purity. A slow cooling process generally leads to larger and purer crystals.

  • Purity of Resolving Agent: The enantiomeric purity of the resolving agent is directly proportional to the maximum achievable enantiomeric excess of the resolved product.

Troubleshooting

ProblemPossible CauseSuggested Solution
No precipitation of diastereomeric saltSalts are too soluble in the chosen solvent.Try a less polar solvent system or increase the concentration.
Oily precipitate forms instead of crystalsThe salt is "oiling out" of solution.Use a different solvent, or a solvent mixture. Seeding with a small crystal may induce crystallization.
Low enantiomeric excess (ee%)Incomplete separation of diastereomers.Recrystallize the diastereomeric salt. Optimize the solvent system and cooling rate.
Low yield of the desired enantiomerThe desired diastereomer is partially soluble in the mother liquor.Concentrate the mother liquor to recover more of the desired diastereomer, though this may require further purification.

Conclusion

The resolution of racemic mixtures by diastereomeric salt formation remains a powerful and practical method for obtaining enantiomerically pure compounds in both academic and industrial settings. The use of 1-Amino-1-(2-methylphenyl)propan-2-ol as a resolving agent for racemic carboxylic acids, as demonstrated with the model compound ibuprofen, provides a reliable and scalable approach. Careful selection of solvents and optimization of crystallization conditions are key to achieving high yields and excellent enantiomeric purity. This application note serves as a foundational guide for researchers to implement and adapt this protocol for their specific needs in the pursuit of single-enantiomer pharmaceuticals.

References

  • McCullagh, J. V. (2008). A Simple and Effective Resolution of Racemic Ibuprofen for the Undergraduate Organic Chemistry Laboratory. Journal of Chemical Education, 85(7), 941. [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Engel, R. G. (2011). A Microscale Approach to Organic Laboratory Techniques (5th ed.). Cengage Learning.
  • Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. John Wiley & Sons.
  • Jacques, J., Collet, A., & Wilen, S. H. (1981). Enantiomers, Racemates, and Resolutions. John Wiley & Sons.
  • Resolution of Enantiomers. (n.d.). In Chemistry LibreTexts. Retrieved from [Link]

  • Chiral Resolution. (n.d.). In Wikipedia. Retrieved from [Link]

  • Diastereomeric salt crystallization. (n.d.). In Wikipedia. Retrieved from [Link]

  • 1-Amino-2-phenyl-propan-2-ol. (n.d.). In Chem-Impex. Retrieved from [Link]

  • IBUPROFEN enantiomer separation. (2014, November 18). In YouTube. Retrieved from [Link]

  • Resolution (Separation) of Enantiomers. (2021, August 15). In Chemistry LibreTexts. Retrieved from [Link]

  • Racemic Modification and Resolution of Racemic Mixture. (n.d.). In Pharmaguideline. Retrieved from [Link]

Sources

Application

Application Note: Comprehensive Characterization of 1-Amino-1-(2-methylphenyl)propan-2-ol

Introduction 1-Amino-1-(2-methylphenyl)propan-2-ol is a substituted phenylethanolamine derivative with potential applications in pharmaceutical and chemical research. As with any compound intended for drug development or...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

1-Amino-1-(2-methylphenyl)propan-2-ol is a substituted phenylethanolamine derivative with potential applications in pharmaceutical and chemical research. As with any compound intended for drug development or as a chemical intermediate, comprehensive characterization is crucial to confirm its identity, purity, and structure. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the analytical techniques and protocols for the thorough characterization of this molecule. The methodologies described herein are designed to provide a multi-faceted analytical approach, ensuring scientific integrity and robust, reproducible results.

Molecular Structure and Key Features

The structure of 1-Amino-1-(2-methylphenyl)propan-2-ol possesses several key features that dictate the choice of analytical techniques:

  • Aromatic Ring: The ortho-substituted methylphenyl group provides characteristic signals in NMR and UV spectroscopy.

  • Chiral Centers: The presence of two chiral centers at C1 and C2 implies the existence of stereoisomers, necessitating chiral chromatography for their separation.

  • Functional Groups: The primary amine (-NH₂) and secondary alcohol (-OH) groups are key identifiers in infrared spectroscopy and are reactive sites that can be targeted for derivatization in chromatographic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the elucidation of the molecular structure of 1-Amino-1-(2-methylphenyl)propan-2-ol. Both ¹H and ¹³C NMR are essential for a complete assignment.

¹H NMR Spectroscopy

Principle: ¹H NMR provides information on the number of different types of protons, their chemical environment, and their connectivity.

Expected Chemical Shifts: The expected chemical shifts for 1-Amino-1-(2-methylphenyl)propan-2-ol in CDCl₃ are detailed in the table below. These predictions are based on the analysis of similar structures.[1][2]

ProtonsExpected Chemical Shift (ppm)MultiplicityCoupling Constant (J, Hz)Notes
Ar-H7.1 - 7.4MultipletProtons on the phenyl ring.
Ar-CH₃~2.3SingletMethyl group on the phenyl ring.
H1 (CH-N)~4.0 - 4.2Doublet~4-6Coupled with H2.
H2 (CH-O)~3.8 - 4.0MultipletCoupled with H1 and the methyl protons at C3.
H3 (CH₃-C2)~1.1 - 1.3Doublet~6-7Coupled with H2.
NH₂Variable (broad singlet)Chemical shift is concentration and solvent dependent.
OHVariable (broad singlet)Chemical shift is concentration and solvent dependent.

Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher field spectrometer.

  • Data Processing: Process the data, including Fourier transformation, phase correction, and baseline correction. Integrate the signals to determine the relative number of protons.

¹³C NMR Spectroscopy

Principle: ¹³C NMR provides information on the number of non-equivalent carbons and their chemical environment.

Expected Chemical Shifts: The expected chemical shifts for the carbon atoms are listed below.[3][4][5]

CarbonExpected Chemical Shift (ppm)Notes
Aromatic C (quaternary, C-Ar)135 - 140
Aromatic CH125 - 130
C1 (CH-N)~60 - 65
C2 (CH-O)~70 - 75
C3 (CH₃)~20 - 25
Ar-CH₃~19 - 22

Protocol:

  • Sample Preparation: Use the same sample prepared for ¹H NMR.

  • Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum.

  • Data Processing: Process the data to obtain the final spectrum.

Mass Spectrometry (MS)

Principle: Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which aids in its identification. Electron Ionization (EI) is a common technique for this type of molecule.

Expected Fragmentation Pattern: The fragmentation of 1-Amino-1-(2-methylphenyl)propan-2-ol is expected to be dominated by cleavage alpha to the amine and the alcohol, as well as loss of water.[6][7][8]

m/zProposed FragmentNotes
179[M]⁺Molecular Ion
161[M - H₂O]⁺Loss of water from the alcohol.
134[M - CH₃CHO]⁺Cleavage between C1 and C2.
105[C₇H₇O]⁺Benzylic cleavage with rearrangement.
91[C₇H₇]⁺Tropylium ion, common for toluene derivatives.
44[C₂H₆N]⁺Alpha cleavage at the amine.

Protocol (GC-MS):

  • Sample Preparation: Dissolve a small amount of the sample in a volatile solvent like methanol or dichloromethane.

  • GC Separation: Inject the sample into a GC-MS system equipped with a non-polar column (e.g., HP-5ms).

  • MS Acquisition: Acquire mass spectra in the range of m/z 40-300 using electron ionization at 70 eV.

  • Data Analysis: Identify the molecular ion peak and characteristic fragment ions.

Infrared (IR) Spectroscopy

Principle: IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Expected Absorption Bands:

Wavenumber (cm⁻¹)Functional GroupVibration
3400 - 3200 (broad)O-H and N-HStretching
3050 - 3010Aromatic C-HStretching
2980 - 2850Aliphatic C-HStretching
1600 - 1450Aromatic C=CStretching
1150 - 1050C-OStretching
760 - 730C-H (ortho-disubstituted)Out-of-plane bending

Protocol (Attenuated Total Reflectance - ATR):

  • Sample Preparation: Place a small amount of the solid sample directly on the ATR crystal.

  • Acquisition: Acquire the IR spectrum.

  • Data Analysis: Identify the characteristic absorption bands for the functional groups.

High-Performance Liquid Chromatography (HPLC)

Principle: HPLC is a powerful technique for separating, identifying, and quantifying components in a mixture. For 1-Amino-1-(2-methylphenyl)propan-2-ol, both reversed-phase and chiral chromatography are important.

Reversed-Phase HPLC for Purity Determination

Protocol:

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% trifluoroacetic acid (TFA) or formic acid.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 210 nm and 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in the mobile phase.

Chiral HPLC for Enantiomeric Separation

Principle: The presence of two chiral centers means that 1-Amino-1-(2-methylphenyl)propan-2-ol can exist as four stereoisomers. Chiral HPLC is necessary to separate these enantiomers and diastereomers.

Protocol:

  • Column: A polysaccharide-based chiral stationary phase (CSP) such as Chiralpak AD-H or Chiralcel OD-H.

  • Mobile Phase: A mixture of n-hexane and isopropanol, often with a small amount of a basic modifier like diethylamine (DEA) to improve peak shape.[9]

  • Flow Rate: 0.5 - 1.0 mL/min

  • Detection: UV at 210 nm and 254 nm

  • Sample Preparation: Dissolve the sample in the mobile phase.

Gas Chromatography (GC)

Principle: GC is suitable for the analysis of volatile and thermally stable compounds. Due to the polar nature of the amine and alcohol groups, derivatization is often employed to improve peak shape and thermal stability.

Protocol:

  • Derivatization: React the sample with a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to convert the -NH₂ and -OH groups to their trimethylsilyl (TMS) ethers.

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5 or DB-17).

  • Carrier Gas: Helium

  • Injector and Detector Temperature: 250 °C

  • Oven Program: A temperature gradient from 100 °C to 250 °C.

  • Detector: Flame Ionization Detector (FID) or Mass Spectrometer (MS).

Visualizations

Analytical Workflow

Analytical Workflow Figure 1: General Analytical Workflow cluster_sample Sample Preparation cluster_analysis Analytical Techniques cluster_results Characterization Sample 1-Amino-1-(2-methylphenyl)propan-2-ol NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR MS Mass Spectrometry (GC-MS) Sample->MS IR IR Spectroscopy (ATR-FTIR) Sample->IR HPLC HPLC (RP and Chiral) Sample->HPLC GC Gas Chromatography (with Derivatization) Sample->GC Structure Structure Confirmation NMR->Structure MS->Structure IR->Structure Purity Purity Assessment HPLC->Purity Stereochem Stereoisomer Separation HPLC->Stereochem GC->Purity

Caption: General analytical workflow for the characterization of 1-Amino-1-(2-methylphenyl)propan-2-ol.

Mass Spectrometry Fragmentation Pathways

Fragmentation Pathways Figure 2: Proposed MS Fragmentation M [M]⁺ m/z = 179 M_H2O [M - H₂O]⁺ m/z = 161 M->M_H2O - H₂O M_CH3CHO [M - CH₃CHO]⁺ m/z = 134 M->M_CH3CHO - CH₃CHO C7H7O [C₇H₇O]⁺ m/z = 105 M->C7H7O Benzylic Cleavage C2H6N [C₂H₆N]⁺ m/z = 44 M->C2H6N Alpha Cleavage (Amine) C7H7 [C₇H₇]⁺ m/z = 91 C7H7O->C7H7 - CO

Caption: Proposed electron ionization mass spectrometry fragmentation pathways.

Conclusion

The comprehensive characterization of 1-Amino-1-(2-methylphenyl)propan-2-ol requires a suite of orthogonal analytical techniques. NMR spectroscopy provides the definitive structural elucidation, while mass spectrometry confirms the molecular weight and offers structural insights through fragmentation patterns. IR spectroscopy serves as a quick check for the presence of key functional groups. Chromatographic methods, including reversed-phase and chiral HPLC, as well as GC, are indispensable for assessing purity and separating stereoisomers. By following the protocols outlined in this application note, researchers can ensure the identity, purity, and structural integrity of their synthesized 1-Amino-1-(2-methylphenyl)propan-2-ol, which is a critical step in the drug development and chemical research pipeline.

References

  • The Royal Society of Chemistry. (n.d.). Supporting Information for - The Royal Society of Chemistry. Retrieved from [Link]

  • Agilent Technologies. (2014, April 3). Analysis of Positional Isomers with Agilent Poroshell 120 PFP Columns. Retrieved from [Link]

  • Scribd. (n.d.). Phenylpropanolamine. Retrieved from [Link]

  • ResearchGate. (2025, August 7). The determination of phenylpropanolamine hydrochloride. Retrieved from [Link]

  • PubChem. (n.d.). 1-(o-Tolyl)propan-1-amine. Retrieved from [Link]

  • Semantic Scholar. (2022, October 20). Synthesis of Trifluoromethylated Monoterpene Amino Alcohols. Retrieved from [Link]

  • Nakashima, K., et al. (2002). HPLC determination of phenylpropanolamine in pharmaceutical OTC preparations. Biomedical Chromatography, 16(7), 463-469. Retrieved from [Link]

  • The Detection Method of Phenylpropanolamine in Pharmaceuticals by High Performance Liquid Chromatography(HPLC). (n.d.). Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, October 15). 1-(4-Methylphenyl)-2-[(propan-2-yl)amino]propan-1-ol. Retrieved from [Link]

  • PubChem. (n.d.). 1-Amino-2-phenylpropan-2-ol. Retrieved from [Link]

  • InTech. (2017, February 24). 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. Retrieved from [Link]

  • ResearchGate. (n.d.). Some compounds whose mass spectra contain the fragment ion [M-H] + or.... Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Semantic Scholar. (2017). Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol. Retrieved from [Link]

  • University of Alabama at Birmingham. (2009, January 20). Ion fragmentation of small molecules in mass spectrometry. Retrieved from [Link]

  • NIST. (n.d.). 1-Propanol, 2-amino-2-methyl-. Retrieved from [Link]

  • ResearchGate. (n.d.). Chemical structures of the five substituted phenethylamine derivatives. Retrieved from [Link]

  • SpectraBase. (n.d.). (2-Amino-3-methyl-phenyl)methanol. Retrieved from [Link]

  • 1H NMR Spectrum. (n.d.). Retrieved from [Link]

  • PubChem. (n.d.). 2-[Methyl(phenyl)amino]propan-1-ol. Retrieved from [Link]

  • MDPI. (2024, October 2). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]

  • MDPI. (2018, March 16). Synthesis and Structure-Activity Relationships of LP1 Derivatives: N-Methyl-N-phenylethylamino Analogues as Novel MOR Agonists. Retrieved from [Link]

  • SciSpace. (2017, February 24). 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. Retrieved from [Link]

  • Wikipedia. (n.d.). Phenylethanolamine. Retrieved from [Link]

  • PubMed. (n.d.). Conformational requirements of substrates for activity with phenylethanolamine N-methyltransferase. Retrieved from [Link]

  • ChemRxiv. (n.d.). mineMS2: Annotation of spectral libraries with exact fragmentation patterns. Retrieved from [Link]

  • American Elements. (n.d.). 2-amino-1-[4-(propan-2-yloxy)phenyl]ethan-1-ol. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021, April 7). Molecular structure analysis and biological properties investigation on antiseptic drug; 2-amino-1-phenyl-1-propanol using spectroscopic and computational research analysis. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Crystal structure and electronic properties of 2-amino-2-methyl-1-propanol (AMP) carbamate. Retrieved from [Link]

  • InstaNANO. (n.d.). FTIR Functional Group Database Table with Search. Retrieved from [Link]

  • PubChemLite. (n.d.). 2-amino-1-(4-methylphenyl)propan-1-ol. Retrieved from [Link]

  • ACS Publications. (2021, September 22). Atmospheric Chemistry of 2-Amino-2-methyl-1-propanol: A Theoretical and Experimental Study of the OH-Initiated Degradation under. Retrieved from [Link]

  • MDPI. (2022, June 17). Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. Retrieved from [Link]

  • Google Patents. (n.d.). CN1911899A - Preparation method of 2-amino-2-methyl-1-propanol.

Sources

Method

Application Note & Protocol Guide: Development of Chiral Oxazaborolidine Catalysts from 1-Amino-1-(2-methylphenyl)propan-2-ol for Asymmetric Ketone Reduction

Introduction: The Strategic Value of Chiral β-Amino Alcohols Chiral β-amino alcohols are a privileged class of compounds in modern organic chemistry, serving as foundational building blocks for pharmaceuticals, natural p...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of Chiral β-Amino Alcohols

Chiral β-amino alcohols are a privileged class of compounds in modern organic chemistry, serving as foundational building blocks for pharmaceuticals, natural products, and, critically, as highly effective chiral ligands and catalysts in asymmetric synthesis.[1][2] Their value stems from a bifunctional scaffold containing both a hydroxyl and an amino group, which can coordinate with metal centers or reagents to create a rigid, well-defined chiral environment. This controlled steric and electronic environment is paramount for directing the stereochemical outcome of a reaction, enabling the synthesis of single-enantiomer products.[1]

This guide focuses on the application of a specific, readily accessible chiral precursor, 1-Amino-1-(2-methylphenyl)propan-2-ol , for the development of catalysts tailored for asymmetric synthesis. We will detail its transformation into a powerful oxazaborolidine catalyst and its subsequent application in the enantioselective reduction of prochiral ketones—a cornerstone transformation in the synthesis of chiral secondary alcohols.[3][4] These chiral alcohols are high-value intermediates in the development of numerous active pharmaceutical ingredients (APIs).[5] The protocols herein describe the convenient in situ generation of the catalyst, a method that avoids the isolation of the often moisture-sensitive catalyst, enhancing the practicality and efficiency of the process for research and development labs.[3][6]

Mechanistic Insight: The Corey-Bakshi-Shibata (CBS) Reduction

The catalyst derived from 1-Amino-1-(2-methylphenyl)propan-2-ol operates via the well-established Corey-Bakshi-Shibata (CBS) reduction mechanism. The process is initiated by the reaction of the chiral amino alcohol with a borane source, such as borane-dimethyl sulfide complex (BMS), to form a five-membered oxazaborolidine ring.[3][7] This chiral Lewis acidic species then orchestrates the asymmetric reduction.

The Catalytic Cycle involves three key steps:

  • Coordination: The Lewis acidic boron atom of the oxazaborolidine catalyst coordinates to the carbonyl oxygen of the prochiral ketone. Steric interactions between the ketone's substituents (one large, RL, and one small, RS) and the chiral framework of the catalyst force the ketone to adopt a specific orientation. The more sterically demanding substituent (RL) is positioned away from the bulky group on the catalyst (the 2-methylphenyl group in this case).

  • Hydride Delivery: A molecule of borane (the stoichiometric reductant) coordinates to the Lewis basic nitrogen atom of the oxazaborolidine. This brings the hydride source into close proximity, facilitating a highly organized, intramolecular-like hydride transfer to the carbonyl carbon via a six-membered ring transition state.[5] The hydride is delivered to the less-hindered face of the ketone, dictating the stereochemistry of the resulting alcohol.

  • Product Release & Catalyst Regeneration: Upon hydride transfer, the resulting alkoxyborane dissociates from the catalyst, which is then free to enter another catalytic cycle. The final chiral alcohol is liberated after an acidic or basic workup.

The predictability and high enantioselectivity of this reaction make it an invaluable tool in synthetic chemistry.[4][5]

Proposed Catalytic Cycle Diagram

Catalytic Cycle Figure 1: Proposed Catalytic Cycle for CBS Reduction Catalyst Chiral Oxazaborolidine Complex1 Catalyst-Ketone Complex Catalyst->Complex1 + Ketone Ketone Prochiral Ketone (R-CO-R') Ketone->Complex1 Complex2 Ternary Complex (Catalyst-Ketone-BH₃) Complex1->Complex2 + BH₃ Borane BH₃ Source (e.g., BMS) Borane->Complex2 TransitionState Six-Membered Transition State Complex2->TransitionState Coordination ProductComplex Alkoxyborane Complex TransitionState->ProductComplex Hydride Transfer ProductComplex->Catalyst Release Product Chiral Alcohol (after workup) ProductComplex->Product Workup Experimental Workflow Figure 2: Workflow for Asymmetric Ketone Reduction node1 Setup Inert Atmosphere (N₂) Oven-dried glassware node2 Catalyst Formation Dissolve Amino Alcohol in THF Add BH₃-SMe₂ at 0°C Stir 30-60 min at RT node1->node2 Prepare node3 Reduction Cool catalyst to -20°C Add Ketone Slowly add BH₃-SMe₂ node2->node3 Use Catalyst node4 Monitoring Check reaction progress by TLC node3->node4 During Reaction node5 Quench & Workup Slowly add MeOH at 0°C Add 1M HCl Extract with Ether/EtOAc node4->node5 When Complete node6 Purification Silica Gel Column Chromatography node5->node6 Isolate Crude node7 Analysis Determine Yield Determine ee% by Chiral HPLC/GC node6->node7 Obtain Pure Product

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 1-Amino-1-(2-methylphenyl)propan-2-ol

Welcome to the technical support center for the synthesis of 1-Amino-1-(2-methylphenyl)propan-2-ol. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of thi...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1-Amino-1-(2-methylphenyl)propan-2-ol. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental hurdles. We will delve into the causality behind procedural choices, offering field-proven insights to ensure robust and reproducible outcomes.

Overview of a Common Synthetic Strategy

The synthesis of vicinal amino alcohols like 1-Amino-1-(2-methylphenyl)propan-2-ol can be approached through several routes. A prevalent and logical method involves the reduction of an α-amino ketone precursor. This precursor is typically synthesized from the corresponding α-bromoketone. This two-step process offers reliable control and generally good yields if optimized correctly.

Below is a high-level workflow of this common synthetic pathway.

G cluster_0 Step 1: Amination cluster_1 Step 2: Reduction cluster_2 Step 3: Purification A 2-Bromo-1-(2-methylphenyl)propan-1-one C α-Amino Ketone Intermediate A->C Nucleophilic Substitution B Amine Source (e.g., NH₃, Benzylamine) B->C E 1-Amino-1-(2-methylphenyl)propan-2-ol C->E Carbonyl Reduction D Reducing Agent (e.g., NaBH₄) D->E F Crude Product E->F Work-up G Purified Product F->G Crystallization / Chromatography

Caption: General workflow for the synthesis of 1-Amino-1-(2-methylphenyl)propan-2-ol.

Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during the synthesis in a question-and-answer format.

Question 1: My overall yield is consistently low (<40%). What are the primary factors I should investigate?

A low yield can stem from issues in the amination step, the reduction step, or losses during work-up and purification. Let's break down the potential causes systematically.

Answer:

A. Issues in the Amination Step (Step 1):

  • Incomplete Reaction: The nucleophilic substitution of the bromine atom can be sluggish. Ensure your reaction is running for a sufficient duration. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting α-bromoketone spot has been consumed.

  • Side Reactions: Over-alkylation can occur where the product amine reacts with another molecule of the α-bromoketone, leading to di- and tri-alkylated byproducts. To mitigate this, use a significant excess of the amine source (e.g., bubbling ammonia gas through the solution or using a large molar excess of aqueous ammonia).

  • Solvent Choice: The choice of solvent is critical. A polar aprotic solvent is often suitable for this step. Using protic solvents like alcohols can lead to competing substitution reactions.

B. Issues in the Reduction Step (Step 2):

  • Choice of Reducing Agent: Sodium borohydride (NaBH₄) is a mild and selective reducing agent for ketones and is generally sufficient. However, if the reaction is slow or incomplete, ensure the NaBH₄ is fresh, as it can decompose over time. Lithium aluminum hydride (LiAlH₄) is a much stronger reducing agent but is less selective and requires strictly anhydrous conditions.

  • Reaction Temperature: Ketone reductions with NaBH₄ are often performed at low temperatures (0 °C to room temperature) to minimize side reactions. Running the reaction at elevated temperatures can lead to undesired byproducts.

  • pH Control: During the work-up of the reduction, the pH must be carefully controlled. The product is an amine, which will be protonated under acidic conditions. It's often necessary to basify the solution to a pH of 9-10 to ensure the product is in its free base form for extraction.

C. Losses During Purification (Step 3):

  • Extraction: As an amino alcohol, your product has some water solubility. Ensure you perform multiple extractions (e.g., 3-4 times) with a suitable organic solvent like dichloromethane or ethyl acetate to maximize recovery from the aqueous layer.

  • Purification Method: Amino alcohols can be challenging to purify via silica gel chromatography due to their basicity, which can cause streaking on the column. You can pre-treat the silica gel with a small amount of triethylamine (~1% v/v in the eluent) to deactivate acidic sites and improve separation. Alternatively, crystallization of the hydrochloride salt is an excellent method for purification.[1]

Problem Potential Cause Suggested Solution
Low Yield Incomplete amination or reduction reaction.Monitor reaction by TLC to ensure completion. Check the quality of reagents, especially the reducing agent.
Formation of over-alkylated byproducts.Use a large excess of the amine source in Step 1.
Product loss during aqueous work-up.Perform multiple extractions (3-4x) and saturate the aqueous layer with NaCl to decrease product solubility.
Impure Product Streaking during silica gel chromatography.Deactivate silica gel by adding 1% triethylamine to the eluent system. Alternatively, purify via crystallization of the HCl salt.[1]
Presence of unreacted α-amino ketone.Ensure sufficient reducing agent was added and the reaction was allowed to complete. Consider a slightly longer reaction time or a small excess of NaBH₄.
Question 2: My final product appears as an oil and is difficult to crystallize. How can I effectively purify and solidify it?

Answer:

This is a common issue with amino alcohols, which often have low melting points or exist as oils at room temperature. The most reliable method to obtain a stable, crystalline solid is to convert the free base into a salt. The hydrochloride (HCl) salt is most common.

Experimental Protocol: HCl Salt Formation

  • Dissolve Crude Product: Dissolve your crude 1-Amino-1-(2-methylphenyl)propan-2-ol oil in a minimal amount of a suitable solvent. Anhydrous diethyl ether or a mixture of ethyl acetate and methanol are good starting points.

  • Prepare HCl Solution: Prepare a solution of HCl in a compatible anhydrous solvent. A common choice is 2M HCl in diethyl ether, which can be purchased or prepared by carefully bubbling dry HCl gas through anhydrous diethyl ether.

  • Precipitation: While stirring the solution of your amine at 0 °C (ice bath), add the ethereal HCl solution dropwise. You should observe the immediate precipitation of a white solid, which is the hydrochloride salt.

  • Monitor pH: Continue adding the HCl solution until the mixture is slightly acidic. You can test this by taking a drop of the supernatant with a glass rod and touching it to moist blue litmus paper (it should turn red). Avoid a large excess of acid.

  • Isolate and Dry: Collect the solid precipitate by vacuum filtration. Wash the solid with a small amount of cold, anhydrous diethyl ether to remove any soluble impurities.[2] Dry the product under vacuum to obtain the pure 1-Amino-1-(2-methylphenyl)propan-2-ol hydrochloride.

This salt form is typically a stable, high-melting crystalline solid that is much easier to handle, store, and characterize than the free base oil.

Question 3: I am concerned about the stereochemistry of the final product. What factors influence the diastereomeric ratio?

Answer:

Your product has two chiral centers, meaning it can exist as two pairs of enantiomers (four possible stereoisomers). The reduction of the α-amino ketone is the key stereochemistry-determining step.

  • Substrate Control (Felkin-Anh Model): The existing stereocenter at the α-carbon can direct the incoming hydride from the reducing agent. This is known as substrate control. The relative sizes of the substituents on the α-carbon will influence the facial selectivity of the carbonyl reduction.

  • Chelation Control: If a Lewis acidic metal is present (from the reducing agent, e.g., Na⁺, Li⁺), it can coordinate with both the carbonyl oxygen and the amino group, forming a rigid five-membered ring. The hydride will then attack from the less hindered face.

  • Choice of Reducing Agent: Bulky reducing agents (e.g., L-Selectride) will exhibit higher diastereoselectivity compared to less hindered reagents like NaBH₄. For achieving high levels of stereocontrol, a chiral reducing agent or a catalytic asymmetric hydrogenation would be necessary, which represents a more advanced synthetic design.[3][4]

To determine the diastereomeric ratio of your product, you will need to use analytical techniques such as high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy or chiral High-Performance Liquid Chromatography (HPLC).

Below is a decision-making workflow for troubleshooting common synthesis issues.

G start_node start_node problem_node problem_node check_node check_node solution_node solution_node start Synthesis Outcome Unsatisfactory low_yield Problem: Low Yield start->low_yield impure_product Problem: Impure Product start->impure_product check_reagents Check Reagent Purity & Stoichiometry low_yield->check_reagents check_conditions Review Reaction Conditions (Temp, Time, Solvent) low_yield->check_conditions check_workup Optimize Extraction & Work-up low_yield->check_workup check_tlc Analyze TLC/NMR for Byproducts impure_product->check_tlc purification_method Review Purification Method impure_product->purification_method use_excess_amine Solution: Use >3 eq. Amine check_reagents->use_excess_amine monitor_tlc Solution: Monitor by TLC to Completion check_conditions->monitor_tlc multiple_extractions Solution: Use 3-4x Extractions, Brine Wash check_workup->multiple_extractions overalkylation Diagnosis: Over-alkylation? check_tlc->overalkylation incomplete_reduction Diagnosis: Unreacted Ketone? check_tlc->incomplete_reduction convert_to_salt Solution: Purify via HCl Salt Crystallization purification_method->convert_to_salt deactivate_silica Solution: Use Et₃N-treated Silica Gel purification_method->deactivate_silica overalkylation->use_excess_amine incomplete_reduction->monitor_tlc

Caption: Troubleshooting decision tree for the synthesis of 1-Amino-1-(2-methylphenyl)propan-2-ol.

References

  • Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol. (2017). Semantic Scholar. [Link]

  • Process for the purification of an aminoalcohol. (1999).
  • Organic Syntheses Procedure. (n.d.). Organic Syntheses. [Link]

  • Supporting Information for Synthesis of 2-amino-3-arylpropan-1-ols and 1-(2,3-diaminopropyl). (n.d.). Beilstein Journal of Organic Chemistry. [Link]

  • Hoover, F. W., & Hass, H. B. (1947). Synthesis of 2-amino-1-phenyl-1-propanol and its methylated derivatives. The Journal of Organic Chemistry, 12(4), 506–509. [Link]

  • 3-(N-Methylamino)-1-(2-thienyl)propan-1-ol: Revisiting Eli Lilly's Resolution−Racemization−Recycle Synthesis of Duloxetine for Its Robust Processes. (2017). ResearchGate. [Link]

  • Preparation method of 2-amino-2-methyl-1-propyl alcohol. (2013).

Sources

Optimization

Technical Support Center: Optimizing Synthesis of 1-Amino-1-(2-methylphenyl)propan-2-ol

Welcome to the technical support center for the synthesis of 1-Amino-1-(2-methylphenyl)propan-2-ol. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with o...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1-Amino-1-(2-methylphenyl)propan-2-ol. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with or looking to optimize the synthesis of this and structurally related β-amino alcohols. As a key intermediate in the development of various biologically active molecules, including analogues of synthetic cathinones, achieving a high-yield, high-purity synthesis is paramount.[1][2]

This document moves beyond simple protocols to provide in-depth troubleshooting and foundational knowledge in a direct question-and-answer format. We will focus on the most robust and common synthetic route: the nucleophilic ring-opening of an epoxide precursor with a Grignard reagent.

Core Synthetic Strategy: Grignard Reaction with an Epoxide

The most reliable pathway involves the reaction of a 2-methylphenylmagnesium halide (a Grignard reagent) with a suitable three-carbon aminopropanol synthon, typically 1-amino-2,3-epoxypropane or a protected derivative. The Grignard reagent acts as a potent carbon nucleophile, attacking the less sterically hindered carbon of the epoxide ring in a classic SN2-type mechanism.[3][4][5]

General Reaction Scheme:
  • Step 1: Grignard Reagent Formation: 2-Bromotoluene reacts with magnesium metal in an anhydrous ether solvent to form 2-methylphenylmagnesium bromide.

  • Step 2: Nucleophilic Ring-Opening: The Grignard reagent is added to a solution of a protected 1-amino-2,3-epoxypropane.

  • Step 3: Acidic Work-up & Deprotection: The resulting magnesium alkoxide is hydrolyzed with an acidic solution to yield the final amino alcohol product.

G cluster_0 Step 1: Grignard Formation cluster_1 Step 2: Epoxide Addition cluster_2 Step 3: Work-up A 2-Bromotoluene Grignard 2-Methylphenyl- magnesium Bromide A->Grignard Mg Magnesium (Mg) Mg->Grignard Solvent1 Anhydrous THF/Ether Solvent1->Grignard Intermediate Magnesium Alkoxide Intermediate Grignard->Intermediate Epoxide Protected 1-Amino- 2,3-epoxypropane Epoxide->Intermediate Product 1-Amino-1-(2-methylphenyl) propan-2-ol Intermediate->Product Workup Acidic Work-up (e.g., aq. NH4Cl) Workup->Product

Caption: Overall synthetic workflow for the target amino alcohol.

Troubleshooting Guide

This section addresses specific, common problems encountered during the synthesis.

Question 1: My Grignard reaction to form 2-methylphenylmagnesium bromide won't start, or the yield is very low. What is going wrong?

Answer: This is the most critical and often the most frustrating step. Failure here is almost always due to the presence of water or the passivity of the magnesium surface. Grignard reagents are powerful bases and will react with even trace amounts of acidic protons from water, destroying the reagent as it forms.[6][7]

Causality & Solutions:

  • Moisture Contamination: The primary culprit. Water can be introduced from glassware, solvents, the starting halide, or even the atmosphere.

    • Protocol: Ensure all glassware is oven-dried at >120°C for several hours and assembled hot under a stream of dry nitrogen or argon. Use a drying tube with CaCl₂ or Drierite on the condenser.[7] Solvents must be anhydrous grade, preferably distilled from a suitable drying agent (like sodium/benzophenone for ethers) or purchased from a sealed bottle.

  • Magnesium Passivation: Magnesium metal is coated with a thin, unreactive layer of magnesium oxide (MgO). This layer must be breached for the reaction to begin.[7]

    • Protocol:

      • Place magnesium turnings in the flask and gently crush them with a glass rod under an inert atmosphere to expose fresh metal surfaces.

      • Add a small crystal of iodine (I₂). The iodine reacts with the Mg surface, cleaning it and forming MgI₂, which helps initiate the reaction. A brownish color that fades upon heating is a good sign.

      • Alternatively, add a few drops of 1,2-dibromoethane. It reacts readily with Mg to form ethene and MgBr₂, an exothermic process that activates the surface and helps start the main reaction.

  • Poor Reagent Quality: The 2-bromotoluene may contain impurities or residual acid. Passing it through a short plug of activated alumina can remove impurities.

Question 2: The Grignard reagent formed successfully, but my final product yield after reacting with the epoxide is poor. What are the key parameters to check?

Answer: Low yield at this stage points to issues with reaction conditions, stoichiometry, or side reactions. The key is controlling the reactivity of the Grignard reagent.

Causality & Solutions:

  • Temperature Control: The reaction is highly exothermic. Adding the epoxide too quickly or at too high a temperature can lead to side reactions, including polymerization of the epoxide or reaction with the solvent (especially THF).

    • Protocol: Dissolve the epoxide in anhydrous THF. Add this solution dropwise via an addition funnel to the stirred Grignard solution, which is maintained at 0°C in an ice bath. After the addition is complete, allow the reaction to slowly warm to room temperature and then stir for several hours to ensure completion.

  • Stoichiometry: While a 1:1 molar ratio is theoretically required, using a slight excess of the Grignard reagent (1.1 to 1.2 equivalents) can help drive the reaction to completion, accounting for any reagent that may degrade or react with trace impurities.

  • Amine Reactivity (Protection Strategy): The primary amine on the epoxide is acidic enough to quench one equivalent of the Grignard reagent. This is a very common cause of reduced yield.

    • Protocol: While the reaction can sometimes work with the free amine, protecting the amine is highly recommended for reproducibility and high yield. A tert-butyloxycarbonyl (Boc) group is ideal. React 1-amino-2,3-epoxypropane with di-tert-butyl dicarbonate (Boc)₂O before the Grignard step. The Boc group is stable to the Grignard reagent and is easily removed during the acidic work-up.

Question 3: My crude product is contaminated with a significant, non-polar impurity that is difficult to separate. What is it and how can I prevent it?

Answer: The most common non-polar byproduct in a Grignard synthesis is biphenyl (or in this case, 2,2'-dimethylbiphenyl), formed via a Wurtz-type coupling reaction between the Grignard reagent and unreacted 2-bromotoluene.

Causality & Solutions:

  • Reaction Conditions: This side reaction is favored by higher temperatures and high local concentrations of the alkyl halide.

    • Protocol:

      • Slow Addition: During the Grignard formation step, add the solution of 2-bromotoluene in THF/ether dropwise to the magnesium suspension. Do not add the magnesium to the halide. This keeps the concentration of the halide low at all times.

      • Maintain Reflux: Ensure a gentle, steady reflux is maintained by the reaction's exotherm, controlling the addition rate. Avoid excessive external heating.

  • Purification:

    • Protocol: If the biphenyl byproduct does form, it can often be removed during purification. Since it is very non-polar, it will have high mobility in column chromatography. Alternatively, after the work-up and extraction into an organic solvent, washing the organic layer with an acidic solution will protonate your amino alcohol product, pulling it into the aqueous layer as the hydrochloride salt. The non-polar biphenyl will remain in the organic layer, which can then be discarded. Basifying the aqueous layer and re-extracting will then recover your purified product.

Question 4: How can I effectively purify the final 1-Amino-1-(2-methylphenyl)propan-2-ol? Standard silica gel chromatography is giving poor results.

Answer: Amino alcohols are polar and basic, which leads to poor behavior on standard silica gel. They can streak badly or remain irreversibly adsorbed to the acidic silica.

Causality & Solutions:

  • Acid-Base Chemistry: The basic lone pair on the nitrogen interacts strongly with the acidic silanol groups (Si-OH) on the surface of the silica gel.

    • Protocol 1: Modified Eluent: Deactivate the silica gel by adding a small amount of a volatile base to your eluent system. A common choice is to use a solvent system like Dichloromethane/Methanol with 1-2% triethylamine (Et₃N) or ammonium hydroxide. The added base will preferentially interact with the acidic sites on the silica, allowing your product to elute more cleanly.

    • Protocol 2: Acid/Base Extraction: This is often the most effective method. Dissolve the crude product in a solvent like ethyl acetate or MTBE. Extract this solution with dilute HCl (e.g., 1M). Your product will become the protonated ammonium salt and move to the aqueous layer, leaving non-basic impurities behind. Wash the aqueous layer with fresh organic solvent to remove any remaining non-polar impurities. Then, cool the aqueous layer in an ice bath and slowly add a base (e.g., 2M NaOH or solid K₂CO₃) until the pH is >10. This deprotonates your product, which can then be extracted back into an organic solvent (like ethyl acetate or dichloromethane). Drying and evaporating the solvent will yield the purified free base.

    • Protocol 3: Crystallization: If the free base is a solid, recrystallization may be an option. Alternatively, you can precipitate the product as its hydrochloride salt by dissolving the purified free base in a solvent like isopropanol or ether and bubbling dry HCl gas through it, or by adding a solution of HCl in ether. The salt is often a well-behaved crystalline solid that can be easily filtered and dried.[8]

Frequently Asked Questions (FAQs)

Q: What is the detailed mechanism for the Grignard reagent's reaction with the epoxide?

A: The reaction is a nucleophilic substitution (SN2) type ring-opening. The carbon atom of the Grignard reagent is highly nucleophilic and attacks one of the electrophilic carbons of the epoxide ring. This attack occurs from the side opposite the C-O bond (backside attack), leading to an inversion of stereochemistry at the site of attack. The reaction breaks the C-O bond, relieving the ring strain of the three-membered ring and forming a magnesium alkoxide intermediate. Subsequent protonation in the work-up step yields the final alcohol.[3][9]

"Epoxide" [label=<

Epoxide
>];

"Alkoxide" [label=<

Magnesium Alkoxide
>];

"Product" [label=<

Final Product
>]; } endsubgraph

Caption: Mechanism of epoxide ring-opening by a Grignard reagent.

Q: Why does the Grignard reagent attack the less substituted carbon of the epoxide?

A: Under neutral or basic conditions, the epoxide ring is not protonated. The reaction is therefore governed by sterics. The Grignard reagent is a bulky nucleophile, and it is sterically easier for it to attack the less substituted, more accessible carbon atom (C3 of 1-amino-2,3-epoxypropane). This regioselectivity is a hallmark of SN2 reactions.[3][5] In contrast, under acidic conditions, the epoxide oxygen would be protonated, and the nucleophile would preferentially attack the more substituted carbon, which can better stabilize a partial positive charge.

Q: What are the critical safety precautions for this synthesis?

A: Grignard reactions require strict adherence to safety protocols.

  • Anhydrous Conditions: The reaction can be violent if bulk water is added. Always add the reaction mixture to the quenching solution (e.g., pouring it onto ice/acid), not the other way around.

  • Flammable Solvents: Diethyl ether and THF are extremely flammable. Perform the reaction in a certified chemical fume hood, away from any ignition sources. Ensure fire-extinguishing equipment is accessible.

  • Exothermic Reaction: The formation of the Grignard reagent and its reaction with the epoxide are both exothermic. Use an ice bath for cooling and add reagents slowly to maintain control of the reaction temperature.

Optimized Reaction Parameters Summary

ParameterRecommended ConditionRationale & Citation
Solvent Anhydrous Tetrahydrofuran (THF)Good for solvating the Grignard reagent and has a higher boiling point than diethyl ether, allowing for better temperature control.[6]
Mg Activation Iodine crystal or 1,2-dibromoethaneCleans the passive MgO layer from the magnesium surface to initiate the reaction.[7]
Grignard Stoichiometry 1.1 - 1.2 equivalentsEnsures complete consumption of the limiting epoxide, accounting for any incidental quenching.
Amine Protection Boc (di-tert-butyl-carbonate)Prevents the acidic N-H proton from quenching the Grignard reagent, significantly improving yield and reproducibility.
Reaction Temp. 0°C for addition, then warm to RTControls the exotherm of the epoxide opening, minimizing side reactions.
Work-up Saturated aqueous NH₄ClA mildly acidic quench that effectively hydrolyzes the magnesium alkoxide without causing unwanted acid-catalyzed side reactions.
Purification Acid-base extractionExploits the basicity of the amine for highly effective separation from non-basic impurities like biphenyl.[10]

Troubleshooting Workflow: Low Product Yield

G

Caption: A logical flowchart for diagnosing low-yield issues.

References

  • Ataman Kimya. (n.d.). 2-AMINO-2-METHYL-1-PROPANOL. Retrieved from [Link]

  • Berndt, T., et al. (2021). Atmospheric Chemistry of 2-Amino-2-methyl-1-propanol: A Theoretical and Experimental Study of the OH-Initiated Degradation under Simulated Atmospheric Conditions. The Journal of Physical Chemistry A. Retrieved from [Link]

  • Google Patents. (2005). CN1911899A - Preparation method of 2-amino-2-methyl-1-propanol.
  • Google Patents. (2013). CN103232351A - Preparation method of 2-amino-2-methyl-1-propyl alcohol.
  • Berndt, T., et al. (2021). Atmospheric Chemistry of 2-Amino-2-methyl-1-propanol: A Theoretical and Experimental Study of the OH-Initiated Degradation under Simulated Atmospheric Conditions. ACS Earth and Space Chemistry. Retrieved from [Link]

  • Google Patents. (2015). CN105085278A - Method for preparing 2-methyl-1-substituted phenyl-2-propyl amine compound.
  • Grogan, G., et al. (2019). Optimization of reaction conditions for 6-aminohexanol production. ResearchGate. Retrieved from [Link]

  • Google Patents. (2000). WO2001058848A1 - A process for the purification of 3-amino-1,2-propanediol and 2-amino....
  • Chemistry Steps. (n.d.). The Grignard Reaction of Epoxides. Retrieved from [Link]

  • PubMed. (1976). A column chromatographic method for the removal from 2-amino-2-methyl-1-propanol of impurities that inhibit alkaline phosphatase activity. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2022). How to Deal with Grignard + Epoxide Reactions. YouTube. Retrieved from [Link]

  • Chen, C. Y., et al. (2011). 3-(N-Methylamino)-1-(2-thienyl)propan-1-ol: Revisiting Eli Lilly's Resolution−Racemization−Recycle Synthesis of Duloxetine for Its Robust Processes. ResearchGate. Retrieved from [Link]

  • Valente, M. J., et al. (2022). Synthetic Cathinones: Recent Developments, Enantioselectivity Studies and Enantioseparation Methods. PMC. Retrieved from [Link]

  • ResearchGate. (2014). Theoretical Investigation on the Different Reaction Mechanisms of Aqueous 2-Amino-2-methyl-1-propanol and Monoethanolamine with CO2. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Grignard Reaction. Retrieved from [Link]

  • Dolliver, D. D. (2018). Synthesis of β-Amino Alcohol Derivatives through a Photo-Induced Reaction in DMSO. Gaylord Chemical. Retrieved from [Link]

  • Ashenhurst, J. (2015). Reactions of Grignard Reagents. Master Organic Chemistry. Retrieved from [Link]

  • European Monitoring Centre for Drugs and Drug Addiction. (n.d.). Synthetic cathinones drug profile. Retrieved from [Link]

  • Wu, J. (2017). Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol. ResearchGate. Retrieved from [Link]

  • ResearchGate. (1991). Resolution of racemic 1-amino-2-propanol. Retrieved from [Link]

  • Smith, C. D., et al. (2013). Grignard Reaction of an Epoxide: A Mechanistic Study. ACS Publications. Retrieved from [Link]

  • University of Texas at Dallas. (n.d.). Experiment 12: Grignard Synthesis of Triphenylmethanol. ResearchGate. Retrieved from [Link]

  • Bonanno, J. S., et al. (2023). Structure–Activity Relationship of Synthetic Cathinones: An Updated Review. ACS Chemical Neuroscience. Retrieved from [Link]

  • Kim, H. Y., & Oh, K. (2009). Brucine-Derived Amino Alcohol Catalyzed Asymmetric Henry Reaction: An Orthogonal Enantioselectivity Approach. Organic Letters. Retrieved from [Link]

  • Filo. (2022). The Grignard reaction between 2-methylpropanenitrile and methylmagnesium.... Retrieved from [Link]

  • Organic Syntheses. (2012). One-Pot Preparation of Cyclic Amines from Amino Alcohols. Retrieved from [Link]

  • GOV.UK. (2024). Synthetic cathinones: an updated harms assessment. Retrieved from [Link]

  • Nobuta, T., et al. (2015). Continuous and convergent access to vicinyl amino alcohols. Chemical Communications. Retrieved from [Link]

  • MDPI. (2023). From Psychoactivity to Antimicrobial Agents: Multifaceted Applications of Synthetic Cathinones and Catha edulis Extracts. Retrieved from [Link]

  • University of Toronto. (n.d.). Addition of a Grignard Reagent to an Ester: Formation of a Tertiary Alcohol. Retrieved from [Link]

  • OrgoSolver. (n.d.). Epoxide Ring Opening with Grignard Reagents. Retrieved from [Link]

Sources

Troubleshooting

common side products in the synthesis of 1-Amino-1-(2-methylphenyl)propan-2-OL

Welcome to the technical support center for the synthesis of 1-Amino-1-(2-methylphenyl)propan-2-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1-Amino-1-(2-methylphenyl)propan-2-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot issues encountered during the synthesis of this important amino alcohol intermediate.

I. Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for 1-Amino-1-(2-methylphenyl)propan-2-ol?

A common and effective method for synthesizing 1-Amino-1-(2-methylphenyl)propan-2-ol is through the reduction of a corresponding nitro or keto precursor. A typical precursor is 1-(2-methylphenyl)-1-nitropropan-2-ol or 1-(2-methylphenyl)-1-oxopropan-2-ol. The reduction of the nitro or keto group to an amine is a critical step that can be achieved using various reducing agents.

Q2: My reaction yield is consistently low. What are the likely causes?

Low yields can stem from several factors:

  • Incomplete Reaction: The reduction reaction may not have gone to completion. This could be due to insufficient reducing agent, catalyst deactivation, or non-optimal reaction time and temperature.

  • Side Reactions: The formation of byproducts is a significant cause of reduced yield.

  • Product Loss During Workup: The product may be lost during extraction, purification, or isolation steps. This can be particularly problematic if the product has some water solubility.

  • Purity of Starting Materials: Impurities in the starting materials can interfere with the reaction.

Q3: I am observing an unexpected color change in my reaction mixture. Should I be concerned?

Color changes are common in chemical reactions. However, an unexpected or intense color change could indicate the formation of side products, particularly azo compounds if you are reducing an aromatic nitro compound.[1][2] It is advisable to monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify any unexpected species.

Q4: How can I effectively purify the final product?

Purification of amino alcohols can be challenging due to their polarity and potential for salt formation. Common purification methods include:

  • Crystallization: If the product is a solid, recrystallization from a suitable solvent or solvent mixture is often the most effective method for achieving high purity.[3]

  • Column Chromatography: For oils or solids that are difficult to crystallize, column chromatography on silica gel or alumina can be employed. A solvent system with a small amount of a basic modifier like triethylamine may be necessary to prevent streaking on the column.

  • Distillation: If the product is a thermally stable liquid, vacuum distillation can be a viable purification method.[4]

II. Troubleshooting Guides

This section provides detailed troubleshooting for specific issues you may encounter during the synthesis of 1-Amino-1-(2-methylphenyl)propan-2-ol.

Issue 1: Incomplete Reduction of the Nitro/Keto Group

Symptoms:

  • TLC or LC-MS analysis shows the presence of starting material.

  • The isolated product yield is significantly lower than expected.

Possible Causes & Solutions:

CauseRecommended Action
Insufficient Reducing Agent Ensure the molar ratio of the reducing agent to the substrate is adequate. For catalytic hydrogenation, ensure sufficient catalyst loading and hydrogen pressure.
Catalyst Deactivation (for catalytic hydrogenation) Use fresh, high-quality catalyst (e.g., Pd/C, Raney Nickel).[2] Ensure the reaction solvent is free of catalyst poisons (e.g., sulfur compounds).
Non-optimal Reaction Conditions Optimize reaction temperature and time. Some reductions may require elevated temperatures or longer reaction times to go to completion.
Poor Quality of Reducing Agent Use a fresh, properly stored reducing agent. For example, metal hydrides like LiAlH4 can degrade upon exposure to moisture.
Issue 2: Formation of Side Products

Symptoms:

  • Multiple spots on TLC analysis of the crude product.

  • Unexpected peaks in NMR or LC-MS spectra.

  • Difficulty in purifying the final product.

Common Side Products and Their Mitigation:

Side ProductFormation MechanismMitigation Strategy
Hydroxylamine Incomplete reduction of the nitro group.[1][5]Use a stronger reducing agent or prolong the reaction time. Catalytic hydrogenation is often effective for complete reduction.
Azo/Azoxy Compounds Dimerization of partially reduced nitro intermediates, especially with metal hydrides like LiAlH4 for aromatic nitro compounds.[1][2]Use catalytic hydrogenation (e.g., H2/Pd-C) or a milder reducing agent like iron in acidic media.[1][2]
Over-reduction Products Reduction of other functional groups in the molecule. For example, if a ketone is present, it could be reduced to a hydroxyl group.Choose a chemoselective reducing agent. For instance, sodium borohydride can reduce ketones but not nitro groups under standard conditions.[6]
Dehalogenation (if applicable) If the aromatic ring contains a halogen substituent, it may be removed during catalytic hydrogenation.Use a catalyst less prone to dehalogenation, such as Raney Nickel instead of Pd/C for certain substrates.[2]
Workflow for Identifying and Mitigating Side Products

Side_Product_Troubleshooting start Observe Side Products (TLC, LC-MS, NMR) identify Identify Side Product Structure start->identify Characterization mechanism Determine Formation Mechanism identify->mechanism Mechanistic Analysis strategy Develop Mitigation Strategy mechanism->strategy Informed Decision implement Implement Strategy (e.g., change reagent, conditions) strategy->implement Experimental Modification verify Verify Purity (TLC, LC-MS, NMR) implement->verify Analysis verify->start Re-evaluate if byproducts persist success Pure Product Obtained verify->success Successful

Caption: A logical workflow for troubleshooting side product formation.

III. Experimental Protocols

Protocol 1: General Procedure for Catalytic Hydrogenation

This protocol describes a general method for the reduction of a nitro or keto precursor to 1-Amino-1-(2-methylphenyl)propan-2-ol using palladium on carbon (Pd/C) as the catalyst.

Materials:

  • 1-(2-methylphenyl)-1-nitropropan-2-ol (or corresponding keto precursor)

  • Palladium on carbon (10 wt. %)

  • Methanol or Ethanol

  • Hydrogen gas

  • Filter aid (e.g., Celite®)

Procedure:

  • In a hydrogenation vessel, dissolve the precursor in a suitable solvent (e.g., methanol).

  • Carefully add the Pd/C catalyst to the solution. The amount of catalyst is typically 5-10 mol% relative to the substrate.

  • Seal the vessel and purge it with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas.

  • Pressurize the vessel with hydrogen to the desired pressure (typically 1-5 atm).

  • Stir the reaction mixture vigorously at room temperature or with gentle heating.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is complete when the starting material is no longer detectable.

  • Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of filter aid to remove the catalyst. Wash the filter cake with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by crystallization, column chromatography, or distillation.

Diagram of Catalytic Hydrogenation Workflow

Catalytic_Hydrogenation dissolve Dissolve Precursor in Solvent add_catalyst Add Pd/C Catalyst dissolve->add_catalyst setup_hydrogenation Setup Hydrogenation (Purge, Pressurize with H2) add_catalyst->setup_hydrogenation react React under H2 (Stirring) setup_hydrogenation->react monitor Monitor Reaction (TLC, LC-MS) react->monitor monitor->react Incomplete workup Workup (Filter, Concentrate) monitor->workup Complete purify Purify Product workup->purify

Sources

Optimization

Technical Support Center: Enantiomeric Excess Determination for 1-Amino-1-(2-methylphenyl)propan-2-ol

Welcome to the technical support center for the enantiomeric analysis of 1-Amino-1-(2-methylphenyl)propan-2-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth t...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the enantiomeric analysis of 1-Amino-1-(2-methylphenyl)propan-2-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs). Our approach is rooted in providing a causal understanding of experimental choices, ensuring that the protocols you develop are robust and self-validating.

Introduction

1-Amino-1-(2-methylphenyl)propan-2-ol is a chiral amino alcohol, and accurate determination of its enantiomeric excess (e.e.) is critical in many pharmaceutical and chemical research contexts. The presence of both a basic amino group and a hydroxyl group, along with a substituted aromatic ring, presents specific challenges for chiral chromatography. This guide will walk you through method development strategies and troubleshooting common issues to achieve reliable and reproducible enantiomeric separations.

Part 1: Frequently Asked Questions (FAQs)

Here we address some of the initial questions you may have when starting your work with 1-Amino-1-(2-methylphenyl)propan-2-ol.

Q1: Which chromatographic technique is best suited for the chiral separation of 1-Amino-1-(2-methylphenyl)propan-2-ol?

A1: Both High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are powerful techniques for this type of analysis.

  • HPLC (Normal Phase): This is a very common and effective starting point. Polysaccharide-based chiral stationary phases (CSPs) often provide excellent selectivity for amino alcohols in normal phase mode.[1]

  • SFC: This technique is gaining popularity for chiral separations due to its advantages of high speed, reduced solvent consumption, and often unique selectivity.[2][3][4] SFC is particularly well-suited for preparative work.

Gas Chromatography (GC) can also be an option, but it typically requires derivatization of the polar amino and hydroxyl groups to increase volatility.

Q2: What type of chiral stationary phase (CSP) should I start with?

A2: For initial screening, polysaccharide-based CSPs are highly recommended due to their broad applicability for a wide range of chiral compounds, including amino alcohols.[1][5] Specifically, consider starting with columns based on:

  • Amylose or Cellulose derivatives: Columns such as those with tris(3,5-dimethylphenylcarbamate) or tris(3,5-dichlorophenylcarbamate) selectors on either an amylose or cellulose backbone are excellent choices.[1]

Q3: Why are mobile phase additives necessary for this compound?

A3: 1-Amino-1-(2-methylphenyl)propan-2-ol is a basic compound due to its primary amine group. In normal phase chromatography, this can lead to strong interactions with residual acidic silanol groups on the silica support of the CSP, resulting in poor peak shape (tailing) and inconsistent retention times.[6][7] To mitigate this, additives are crucial:

  • Basic Additives (e.g., Diethylamine - DEA, Triethylamine - TEA): These are added to the mobile phase to compete with the analyte for active sites on the stationary phase, effectively masking the silanols and improving peak symmetry.[8]

  • Acidic Additives (e.g., Trifluoroacetic Acid - TFA, Acetic Acid): Sometimes, a small amount of a weak acid is used in conjunction with a basic additive. This can help to form an ion pair with the analyte in the mobile phase, which can influence retention and selectivity.[8][9]

Q4: My sample is not dissolving well in the mobile phase. What can I do?

A4: Ideally, your sample should be dissolved in the mobile phase itself to avoid peak distortion.[5] If solubility is an issue in a typical normal phase solvent like hexane/alcohol, you can try dissolving the sample in a slightly stronger, compatible solvent. For immobilized polysaccharide CSPs, you have a wider range of strong solvents available, such as dichloromethane (DCM) or tetrahydrofuran (THF).[10][11] However, be cautious to inject small volumes to prevent on-column precipitation when the sample solvent mixes with the mobile phase.

Part 2: Troubleshooting Guide

This section provides a structured approach to resolving common issues you might encounter during your experiments.

Issue 1: No Separation of Enantiomers

If your enantiomers are co-eluting, follow this troubleshooting workflow:

Caption: Workflow for addressing co-eluting enantiomers.

Expert Insights:

  • CSP is Key: The choice of the chiral stationary phase is the most critical factor for achieving separation.[1] Different polysaccharide backbones (amylose vs. cellulose) and different substituents on the phenylcarbamate selector can offer dramatically different selectivities.

  • Temperature's Role: Lowering the temperature can sometimes enhance the chiral recognition by stabilizing the transient diastereomeric complexes formed between the analyte and the CSP, thus improving resolution.

Issue 2: Poor Peak Shape (Tailing Peaks)

Peak tailing is a common problem for basic analytes like 1-Amino-1-(2-methylphenyl)propan-2-ol.

Caption: Logical steps to diagnose and fix peak tailing.

Expert Insights:

  • Additive Concentration: For basic compounds, the concentration of the basic additive is critical. A concentration of 0.1% is a good starting point, but it may need to be optimized.[8]

  • Column Memory Effect: Be aware of the "memory effect." If a column was previously used with different additives, traces of these might remain adsorbed and affect your current separation.[10] It's best to dedicate columns to specific additive types (neutral, acidic, basic).[8]

Issue 3: Poor Resolution (Rs < 1.5)

Even with some separation, achieving baseline resolution (typically defined as a resolution factor, Rs, of 1.5 or greater) is necessary for accurate quantification.

Potential Cause Troubleshooting Step Scientific Rationale
Insufficient Selectivity (α) 1. Optimize Mobile Phase: Systematically vary the percentage of the alcohol modifier. 2. Change Alcohol Type: Switch between isopropanol (IPA) and ethanol (EtOH).The type and concentration of the polar modifier directly influence the interaction between the analyte and the CSP, thereby affecting selectivity.
Low Efficiency (N) 1. Lower the Flow Rate: Reduce the flow rate (e.g., from 1.0 mL/min to 0.7 mL/min). 2. Check for Extra-Column Dead Volume: Ensure tubing is short and narrow.Lower flow rates can allow for better mass transfer, increasing the number of theoretical plates (efficiency). Dead volume outside the column causes peak broadening, which reduces efficiency and resolution.[7]
Suboptimal Temperature 1. Systematically Vary Temperature: Analyze at different temperatures (e.g., 15°C, 25°C, 40°C).Temperature affects the thermodynamics of the chiral recognition process. Both selectivity and efficiency can be temperature-dependent.

Part 3: Experimental Protocols

Protocol 1: Initial Screening Method for HPLC

This protocol provides a robust starting point for method development.

1. Chiral Stationary Phase Selection:

  • Primary Screening Columns:

    • An amylose-based CSP (e.g., Chiralpak® IA, IB, or IC)

    • A cellulose-based CSP (e.g., Chiralcel® OD or OJ)

    • Use columns with dimensions of 250 x 4.6 mm, 5 µm particle size.

2. Mobile Phase Preparation:

  • Mobile Phase A: n-Hexane / Isopropanol (IPA) / Diethylamine (DEA) (90:10:0.1, v/v/v)

  • Mobile Phase B: n-Hexane / Ethanol (EtOH) / Diethylamine (DEA) (90:10:0.1, v/v/v)

  • Note: Use high-purity HPLC grade solvents.

3. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min

  • Temperature: 25°C (ambient)

  • Detection: UV at a suitable wavelength (e.g., 220 nm or 254 nm, determine by UV scan of the analyte).

  • Injection Volume: 5-10 µL

4. Sample Preparation:

  • Dissolve 1 mg of 1-Amino-1-(2-methylphenyl)propan-2-ol in 1 mL of the mobile phase.

5. Screening Procedure:

  • Inject the sample onto each column with each mobile phase.

  • Evaluate the chromatograms for any signs of peak separation.

Protocol 2: Method Optimization

Once partial separation is achieved, use this protocol to improve resolution.

1. Optimize Modifier Percentage:

  • Using the best CSP and alcohol from the initial screen, prepare a series of mobile phases with varying alcohol content (e.g., 5%, 10%, 15%, 20%). Keep the DEA concentration constant at 0.1%.

  • Analyze the sample with each mobile phase to find the optimal selectivity and retention time.

2. Optimize Additives:

  • If peak shape is still poor, incrementally increase the DEA concentration (e.g., to 0.2%).

  • Consider adding an acidic modifier. A good starting point, based on analogs like phenylpropanolamine, is to use a combination of both a basic and an acidic additive (e.g., 0.2% TEA and 0.3% TFA).[9]

3. Optimize Flow Rate and Temperature:

  • Once the mobile phase is optimized, investigate the effect of flow rate (e.g., 0.5, 0.8, 1.0 mL/min) and temperature (e.g., 15°C, 25°C, 35°C) to fine-tune the resolution and analysis time.

References

  • Daicel Group. (2021, March 14). Troubleshoot Chiral Column Performance: Efficiency & Resolution. Chiral Technologies. [Link]

  • LoBrutto, R., Jones, A., Kazakevich, Y. V., & McNair, H. M. (2004). Influence of inorganic mobile phase additives on the retention, efficiency and peak symmetry of protonated basic compounds in reversed-phase liquid chromatography. Journal of Chromatography A, 1049(1-2), 91-98. [Link]

  • Welch, C. J., et al. (2014). Separation of the enantiomers of RS/SR phenylpropanolamine. ResearchGate. [Link]

  • Wahab, M. F., Wimalasinghe, R. M., & Armstrong, D. W. (2018). An Investigation of Peak Shape Models in Chiral Separations. UTA MavMatrix. [Link]

  • Ali, I., Al-Othman, Z. A., & Farooqui, M. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Yakhak Hoeji, 65(3), 185-197. [Link]

  • Daicel Group. (2021, March 14). SFC Chiral Separations: Method Development with Polysaccharide CSPs. Chiral Technologies. [Link]

  • Chromatography Forum. (2017, December 28). additives for chiral. [Link]

  • Regis Technologies. (2020, December 12). 6 Top Chiral Chromatography Questions. [Link]

  • Agilent Technologies. (2023, August 10). Why it matters and how to get good peak shape. [Link]

  • Agilent Technologies. (2019, January 10). Easy Access to Rapid Chiral SFC Method Development for Non-Chromatographers. [Link]

  • De Klerck, K., Mangelings, D., & Vander Heyden, Y. (2014). A generic chiral separation strategy for supercritical fluid chromatography. Journal of Chromatography A, 1363, 280-291. [Link]

  • Ahuja, S. (2011). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC North America. [Link]

  • Ahuja, S. (Ed.). (2007). Chiral separation methods for pharmaceutical and biotechnological products. John Wiley & Sons. [Link]

  • De Klerck, K., Mangelings, D., & Vander Heyden, Y. (2022). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. LCGC Europe, 35(3), 96-104. [Link]

  • Dispas, A., et al. (2017). Method development in Supercritical Fluid Chromatography (SFC) using Design of Experiments (DoE) and Design Space (DS). MatheO. [Link]

  • Li, B., & Haynie, D. T. (2004). Chiral Drug Separation. In Encyclopedia of Biomaterials and Biomedical Engineering (pp. 257-266). Marcel Dekker. [Link]

  • Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC?[Link]

  • Mangelings, D., & Vander Heyden, Y. (2013). Pharmaceutical-enantiomers resolution using immobilized polysaccharide-based chiral stationary phases in supercritical fluid chromatography. Journal of Pharmaceutical and Biomedical Analysis, 83, 280-288. [Link]

  • Bhushan, R. (2006). Immobilized Polysaccharide CSPs: An Advancement in Enantiomeric Separations. ResearchGate. [Link]

  • Bhushan, R., & Kumar, V. (2012). Chiral Separations by HPLC on Immobilized Polysaccharide Chiral Stationary Phases. In Chiral Separations (pp. 135-148). Springer. [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. [Link]

  • Al-Zereini, W. A., et al. (2024). Evaluation of stability of (1R,2 S)-(−)-2-methylamino-1-phenyl-1-propanol hydrochloride in plasma and urine samples-inoculated with Escherichia coli using high-performance liquid chromatography (HPLC). Future Journal of Pharmaceutical Sciences, 10(1), 1-8. [Link]

  • Long, W. J. (2019). Chiral Analysis of Aromatic Amino Acids with Agilent InfinityLab Poroshell 120 Chiral-T Columns. Agilent Technologies. [Link]

Sources

Troubleshooting

Technical Support Center: Overcoming Solubility Challenges of 1-Amino-1-(2-methylphenyl)propan-2-ol

Prepared by the Senior Application Scientist Team This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals encountering solubility issues with 1-Amino-1-(2-methylp...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals encountering solubility issues with 1-Amino-1-(2-methylphenyl)propan-2-ol. Our approach is to explain the underlying chemical principles and provide actionable, step-by-step protocols to systematically overcome these challenges.

Understanding the Molecule: Why is Solubility a Challenge?

1-Amino-1-(2-methylphenyl)propan-2-ol possesses a unique structure that presents a classic solubility dilemma. It contains a hydrophilic amino alcohol group, which typically confers water solubility. For instance, a similar, simpler molecule, 1-Amino-2-propanol, is freely soluble in water.[1][2] However, the presence of the bulky and non-polar 2-methylphenyl (tolyl) group introduces significant hydrophobicity. This dual nature often leads to poor solubility in both purely aqueous and purely non-polar organic solvents, a common hurdle for many active pharmaceutical ingredients (APIs).[3][4] Overcoming this requires strategies that can bridge this polarity gap.

Troubleshooting Guide & FAQs

This section is designed as a series of questions and answers to directly address common issues encountered during experimentation.

FAQ 1: I've tried dissolving the compound in water and common organic solvents without success. Where do I start?

Answer: It's common for compounds with mixed polarity to be challenging. The first step is a systematic screening of solvents and simple modifications.

Initial Troubleshooting Workflow:

Caption: Initial troubleshooting workflow for solubilizing 1-Amino-1-(2-methylphenyl)propan-2-ol.

Your initial observations are key. If you see partial solubility in a solvent like ethanol, it suggests that a co-solvent system might be effective. If it remains completely insoluble in water, pH modification is the most logical next step.

FAQ 2: How does pH modification work, and how do I implement it?

Answer: The primary amine group (-NH2) on your molecule is basic. By lowering the pH of an aqueous solution, you can protonate this group to form an ammonium salt (-NH3+). Charged species are generally much more soluble in polar solvents like water than their uncharged counterparts.[5][6]

Mechanism of pH-Dependent Solubilization:

  • At Neutral/High pH: The amine is in its neutral, less soluble form (R-NH2).

  • At Acidic pH: The amine is protonated to its cationic, more soluble form (R-NH3+).

The relationship between pH, pKa (the acid dissociation constant of the protonated amine), and solubility is a fundamental principle in drug formulation.[7][8]

Protocol: Solubilization via pH Adjustment
  • Preparation: Prepare a slurry of the compound in deionized water or a low-molarity buffer (e.g., 10 mM phosphate).

  • Acidification: While stirring, add a dilute acid (e.g., 0.1 M HCl) dropwise.

  • Observation: Monitor the solution for clarity. The compound should dissolve as the pH drops and the amine group becomes protonated.

  • pH Measurement: Use a calibrated pH meter to determine the pH at which complete dissolution occurs. This provides a critical parameter for your formulation buffer.

  • Stability Check: After solubilization, store a small aliquot of the solution under your experimental conditions for a set period (e.g., 24 hours) and observe for any precipitation, which would indicate potential stability issues at that pH.[9]

Key Consideration: While this method is effective, ensure that the final pH is compatible with your experimental system (e.g., cell culture, analytical assay).

FAQ 3: pH adjustment isn't sufficient or is incompatible with my experiment. What about co-solvents?

Answer: A co-solvent system involves mixing a water-miscible organic solvent with water to create a solvent mixture with a polarity intermediate between the two.[10][11] This new polarity can be more favorable for dissolving compounds that have both polar and non-polar regions.[12]

How Co-solvents Work:

Co-solvents reduce the overall polarity of the aqueous medium, making it more "hospitable" to the hydrophobic 2-methylphenyl group. They can also disrupt the hydrogen bonding network of water, which can further facilitate the dissolution of non-polar solutes.[13]

Commonly Used Co-solvents in Pharmaceutical Formulations:

Co-SolventTypical Concentration Range (% v/v)Key Properties
Ethanol5 - 40%Volatile, commonly used.[14]
Propylene Glycol10 - 60%Less volatile, good safety profile.[10][15]
Polyethylene Glycol (PEG 300/400)10 - 50%Low toxicity, widely used in parenteral formulations.[14][15]
Dimethyl Sulfoxide (DMSO)<10% (often <1%)Powerful solvent, but can have cellular effects. Use with caution.
Protocol: Developing a Co-Solvent System
  • Initial Test: Attempt to dissolve the compound in a small amount of pure co-solvent (e.g., ethanol or PEG 400).

  • Titration: If soluble, take this concentrated stock and slowly add it to your aqueous buffer while vortexing or stirring vigorously. This is often called a "solvent-dump" method.

  • Systematic Screening: If the above method causes precipitation, prepare a series of co-solvent/water mixtures at different ratios (e.g., 10%, 20%, 30% co-solvent).

  • Equilibration: Add the solid compound to each mixture, and allow it to equilibrate (e.g., shake or stir for several hours at a controlled temperature).

  • Analysis: Centrifuge or filter the samples and analyze the supernatant to determine the solubility in each mixture.

Caption: Workflow for developing a co-solvent system.

FAQ 4: I need a higher concentration than what co-solvents or pH can achieve. What is the next step?

Answer: For achieving high concentrations, converting the compound to a stable salt form or using specialized solubilizing excipients are advanced and highly effective strategies.

Strategy 1: Salt Formation

Salt formation is one of the most common and effective methods to dramatically increase the solubility and dissolution rate of ionizable drugs.[7][8][16] By reacting your basic compound with an acid, you form a salt that often has much higher solubility and better crystal properties than the free base.[3]

Common Counter-ions for Basic Drugs:

  • Hydrochloride (HCl)

  • Sulfate (H2SO4)

  • Mesylate (Methanesulfonic acid)

  • Tartrate (Tartaric acid)

  • Citrate (Citric acid)

Feasibility: The first step is to confirm that the compound is ionizable, which, as an amine, it is.[3] The selection of the optimal salt depends on factors like the desired solubility, stability, and lack of toxicity from the counter-ion.[7][16]

Strategy 2: Use of Solubilizing Excipients

Excipients are pharmacologically inactive substances used to facilitate drug delivery.[17] For solubility enhancement, several classes are highly effective:

  • Surfactants: These are amphiphilic molecules that, above a certain concentration (the critical micelle concentration), form micelles. The hydrophobic core of the micelle can encapsulate your poorly soluble compound, allowing it to be dispersed in an aqueous medium.[14][18]

    • Examples: Polysorbate 80 (Tween 80), Sodium Lauryl Sulfate (SLS).[14]

  • Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can form "inclusion complexes" where the hydrophobic part of your molecule (the 2-methylphenyl group) fits into the cavity, while the hydrophilic exterior maintains water solubility.[14][18]

    • Examples: Hydroxypropyl-β-cyclodextrin (HP-β-CD), Sulfobutylether-β-cyclodextrin (SBE-β-CD).

FAQ 5: My application is for parenteral (injectable) use. What are the most suitable strategies?

Answer: For parenteral formulations, safety and biocompatibility are paramount. The most suitable approaches are typically:

  • pH Adjustment & Buffering: Using a biocompatible buffer (e.g., phosphate, citrate) to maintain a pH where the compound is soluble.

  • Co-solvents: Using low-toxicity co-solvents like propylene glycol and PEG 400 is a well-established practice.[11][19]

  • Specialized Excipients: Using injectable-grade excipients like HP-β-CD or specialized polymers designed for parenteral use can increase solubility by thousands of times while maintaining a good safety profile.[20][21] Some modern polymers are poly-amino acid-based, making them biodegradable and non-toxic.[21]

It is critical to avoid excipients that are not approved for parenteral administration. Always consult regulatory guidelines and supplier information for the intended route of administration.

References

  • Protheragen. (n.d.). Solubilizer Excipients.
  • Research Journal of Pharmaceutical Dosage Forms and Technology. (n.d.).
  • ResearchGate. (2023, February 8). Why salt formation of weak acid increases the drug solubility?.
  • Pharma's Almanac. (2023, May 5).
  • Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616.
  • ResearchGate. (n.d.). Salt Formation to Improve Drug Solubility | Request PDF.
  • Drug Development & Delivery. (2015, June 1). SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs.
  • European Pharmaceutical Review. (2022, February 16). Novel excipients for solubility enhancement.
  • Wikipedia. (n.d.). Cosolvent.
  • American Pharmaceutical Review. (n.d.). Solubilizer Excipients.
  • Lubrizol. (n.d.). Apisolex™ Polymer.
  • RSC Publishing. (2022, June 29).
  • Gas Dissolved In Organic Solvents. (2023, May 31). Gas Dissolved In Organic Solvents: An Essential Tool In The Pharmaceutical Industry.
  • PMC. (n.d.).
  • Santa Cruz Biotechnology. (n.d.). 1-Amino-2-propanol.
  • YouTube. (2020, November 12). Solubility 5 effect of cosolvents on the aqueous solubility of organic chemicals.
  • International Journal of Pharmaceutical Sciences. (2025, June 8). Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs.
  • Co-solvent: Significance and symbolism. (2025, December 23).
  • Science Alert. (2014, May 24).
  • LookChem. (n.d.). Cas 78-96-6,Amino-2-propanol.
  • PubMed. (2013, June 15). Organic co-solvents affect activity, stability and enantioselectivity of haloalkane dehalogenases.
  • Cheméo. (n.d.). Chemical Properties of 2-Propanol, 1-amino- (CAS 78-96-6).
  • Sigma-Aldrich. (2025, November 6).
  • Journal of Advanced Pharmacy Education and Research. (n.d.).
  • ChemicalBook. (2026, January 13). Amino-2-propanol | 78-96-6.
  • ResearchGate. (n.d.). Solubility of Amino Acids: Influence of the pH value and the Addition of Alcoholic Cosolvents on Aqueous Solubility.
  • Realize Beauty. (2021, October 1). Amino Acids for pH Adjustment?.
  • ResearchGate. (n.d.).
  • MDPI. (2023, October 27). Effect of Basic Amino Acids on Folic Acid Solubility.

Sources

Optimization

Technical Support Center: Purification of 1-Amino-1-(2-methylphenyl)propan-2-ol

Welcome to the technical support center for the purification of 1-Amino-1-(2-methylphenyl)propan-2-ol. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth, field-pro...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 1-Amino-1-(2-methylphenyl)propan-2-ol. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth, field-proven insights into common purification challenges. Here, you will find troubleshooting guides and frequently asked questions (FAQs) formatted to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude sample of 1-Amino-1-(2-methylphenyl)propan-2-ol?

The impurity profile of your sample is intrinsically linked to its synthetic route. Common methods for synthesizing β-amino alcohols include the reduction of amino ketones, reductive amination of ketones, or the aminolysis of epoxides.[][2] Consequently, impurities often fall into these categories:

  • Unreacted Starting Materials: Depending on the synthesis, this could include 2-methylpropiophenone, corresponding amino acids, or related epoxides.

  • Side-Reaction Products: Dehydrogenation of the alcohol can lead to ketone formation. Over-alkylation or side reactions involving reagents can also occur.[3]

  • Reagents and Catalysts: Residual acids, bases, or metal catalysts used during the synthesis.

  • Solvents: Residual solvents from the reaction or initial work-up.

Identifying the specific impurities present through analytical methods like NMR, LC-MS, or GC-MS is the first critical step in designing an effective purification strategy.

Q2: My crude reaction mixture is a complex mess. What is the most robust initial purification step?

For a compound like 1-Amino-1-(2-methylphenyl)propan-2-ol, which contains a basic amine group, Acid-Base Extraction is the most powerful and straightforward initial purification technique.[4][5] This method leverages the differential solubility of the compound in its neutral and salt forms to separate it from acidic and neutral impurities.[6][7]

The Causality Behind the Choice: The basic nitrogen atom in your compound can be protonated by an acid (like HCl) to form a water-soluble ammonium salt.[5][7] Most neutral organic impurities (e.g., unreacted ketones, side-products) and acidic impurities will remain in the organic layer, allowing for a clean separation. The amine can then be recovered by basifying the aqueous layer, causing the neutral, water-insoluble form to precipitate or be extracted back into an organic solvent.[5]

Below is a logical workflow for this process.

start Crude Product in Organic Solvent (e.g., DCM, EtOAc) add_acid Add Aqueous Acid (e.g., 1M HCl) start->add_acid separate1 Separate Layers (Separatory Funnel) add_acid->separate1 org_layer1 Organic Layer 1: Contains Neutral & Acidic Impurities separate1->org_layer1 Organic aq_layer1 Aqueous Layer 1: Contains Protonated Amine (R-NH3+ Cl-) separate1->aq_layer1 Aqueous add_base Add Aqueous Base (e.g., 2M NaOH) to pH 9-10 aq_layer1->add_base separate2 Extract with Organic Solvent add_base->separate2 org_layer2 Organic Layer 2: Contains Purified Amine separate2->org_layer2 Organic aq_layer2 Aqueous Layer 2: Contains Inorganic Salts separate2->aq_layer2 Aqueous final_steps Dry (Na2SO4), Filter, & Evaporate Solvent org_layer2->final_steps product Purified 1-Amino-1-(2-methylphenyl)propan-2-OL final_steps->product

Caption: Workflow for Purifying Amines via Acid-Base Extraction.

Q3: Acid-base extraction helped, but my product is still not pure enough. What should I try next?

After an initial extraction, the choice between recrystallization and chromatography depends on the physical state of your product and the nature of the remaining impurities.

  • If your product is a solid: Recrystallization is often the most efficient next step. It is excellent for removing small amounts of impurities that have different solubility profiles from your main compound.[8]

  • If your product is an oil or a low-melting solid, or if impurities are structurally very similar: Column Chromatography is the more powerful and versatile choice. It separates compounds based on their differential partitioning between a stationary phase and a mobile phase.[9]

start Product after Acid-Base Extraction decision Is the product a solid and crystalline? start->decision recrystallization Attempt Recrystallization decision->recrystallization Yes chromatography Perform Column Chromatography decision->chromatography No / Impurities are very similar cluster_0 Standard Silica Gel cluster_1 Amine-Functionalized Silica silica Silica Surface (Acidic Si-OH) amine1 Amine (R-NH2) amine1->silica:p1 Strong Acid-Base Interaction (Causes Streaking) nh_silica Silica Surface (Masked Si-OH) amine2 Amine (R-NH2) amine2->nh_silica:p1 Weak Interaction (Clean Elution)

Sources

Troubleshooting

Technical Support Center: Scaling Up the Synthesis of 1-Amino-1-(2-methylphenyl)propan-2-ol

Introduction: The successful scale-up of the synthesis of 1-Amino-1-(2-methylphenyl)propan-2-ol, a crucial intermediate for various active pharmaceutical ingredients (APIs), presents distinct challenges not always eviden...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The successful scale-up of the synthesis of 1-Amino-1-(2-methylphenyl)propan-2-ol, a crucial intermediate for various active pharmaceutical ingredients (APIs), presents distinct challenges not always evident at the laboratory scale. This guide offers practical, field-tested insights for researchers, scientists, and drug development professionals to navigate these complexities. By anticipating and addressing potential pitfalls, this document aims to ensure a smooth transition from benchtop synthesis to pilot-plant or full-scale production, prioritizing process robustness, product quality, and operational safety.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Section 1: Reaction Control and Side Reaction Mitigation

Question 1: We are observing a significant drop in yield and an increase in impurities when scaling from a 10g to a 1kg batch. What are the likely causes and how can we address this?

Answer: This is a classic challenge in process scale-up, often linked to inadequate heat transfer.[1][2] The surface-area-to-volume ratio decreases dramatically as reactor size increases, leading to inefficient heat dissipation.[3] This can create localized "hot spots" within the reaction mixture, promoting unwanted side reactions and degradation of both starting materials and the desired product.[4][5]

Troubleshooting Steps:

  • Enhance Thermal Control:

    • Jacketed Reactors: Verify that your reactor's heating/cooling jacket has adequate capacity for the larger volume. Continuously monitor the temperatures of both the reaction mass and the jacket fluid to detect significant temperature gradients.

    • Controlled Addition Rate: For exothermic steps, such as the addition of a Grignard reagent, the rate of addition is a critical control parameter.[2][6] A slower, controlled addition rate, particularly at the start, can effectively manage the rate of heat generation.

    • Calorimetry Studies: Before scaling up, perform reaction calorimetry to understand the heat of reaction and predict the thermal behavior at a larger scale.[7] This data is crucial for designing a safe and efficient cooling strategy.[7]

  • Optimize Agitation:

    • Insufficient mixing can lead to localized concentration and temperature gradients, fostering side reactions.[4][8] Ensure your agitator design and speed are suitable for the reactor's geometry and the viscosity of the reaction mixture to maintain homogeneity.[8]

  • Reagent Stoichiometry and Purity:

    • Reagent Quality: The impact of impurities in starting materials is magnified at scale.[5] Ensure consistent, high-purity of your 2-methylbenzaldehyde and other precursors.

    • Molar Ratios: A slight excess of a reagent that is manageable at a small scale can lead to significant downstream purification challenges and increased costs at a larger scale.[9] Re-optimize the molar ratios for the scaled-up process.

Question 2: We are facing difficulties in controlling the diastereoselectivity of the reaction during scale-up, leading to a mixture of stereoisomers. How can we improve this?

Answer: Achieving high diastereoselectivity on a larger scale demands precise control over key reaction parameters, primarily temperature and reagent addition. The formation of vicinal amino alcohols often involves creating two adjacent stereocenters, and controlling their relative configuration is paramount.[10][11]

Troubleshooting Steps:

  • Stringent Temperature Control: Maintaining a consistent and often low temperature is critical for maximizing diastereoselectivity.[1] Temperature fluctuations can favor the formation of the undesired diastereomer.

  • Solvent Effects: The choice of solvent can influence the transition state of the reaction, thereby affecting stereoselectivity. It may be necessary to re-evaluate the solvent system for the scaled-up process.

  • Controlled Reagent Addition: As with managing exotherms, a slow and controlled addition of reagents can help maintain optimal conditions for the desired stereochemical outcome.

Section 2: Work-up and Isolation Pitfalls

Question 3: During the aqueous work-up, we are consistently battling the formation of a stubborn emulsion, which makes phase separation a major bottleneck. What are our options?

Answer: Emulsion formation is a common headache when scaling up reactions that involve quenching and extractions, especially with basic aqueous phases and organic solvents.[12]

Troubleshooting Steps:

  • Solvent Selection: Consider switching to a less polar organic solvent for extraction if your product's solubility allows. Solvents like methyl tert-butyl ether (MTBE) or toluene can be less prone to forming emulsions compared to chlorinated solvents.

  • Brine Wash: Washing the organic layer with a saturated sodium chloride solution (brine) increases the ionic strength of the aqueous phase, which can effectively break emulsions.[12][13]

  • Filter Aid: In persistent cases, filtering the entire mixture through a pad of a filter aid like Celite® can help to break up the emulsion.[13]

  • Avoid Vigorous Shaking: In a laboratory setting, vigorous shaking in a separatory funnel can create emulsions. On a larger scale, this translates to overly aggressive agitation during the extraction phase. Gentle mixing is often sufficient.

Question 4: The filtration of our crystallized product is painfully slow, significantly extending our production cycle time. How can we improve this?

Answer: Slow filtration is typically a result of forming very fine, needle-like crystals or an amorphous solid. The goal is to produce larger, more uniform crystals.

Troubleshooting Steps:

  • Optimize Crystallization Conditions:

    • Cooling Rate: A slower, controlled cooling rate during crystallization encourages the growth of larger, more easily filterable crystals.

    • Solvent System: Experiment with different solvent or anti-solvent systems to find conditions that favor a better crystal habit.

    • Seeding: The introduction of seed crystals at the appropriate temperature can provide a template for crystal growth, leading to a more uniform particle size distribution.

  • Consider a Filter Aid: Using a filter aid can create a porous layer that prevents the filter medium from becoming clogged with fine particles, thereby increasing the filtration rate.[4]

Process Flow and Troubleshooting Logic

This diagram outlines a typical workflow for scaling up the synthesis and a decision tree for addressing common challenges.

G cluster_workflow Scale-Up Workflow cluster_troubleshooting Troubleshooting Decision Tree A Lab Scale Synthesis (g) B Process Hazard Analysis A->B Safety First C Pilot Plant Scale-Up (kg) B->C Controlled Conditions D Process Optimization C->D Iterative Improvement E Full Scale Production D->E Validated Process Start Issue Encountered LowYield Low Yield? Start->LowYield Impurity High Impurity? Start->Impurity Workup Work-up Problem? Start->Workup Heat Check Thermal Control & Agitation LowYield->Heat Yes Stoich Verify Stoichiometry & Reagent Purity LowYield->Stoich Yes SideReaction Identify Side Products (LC-MS, NMR) Impurity->SideReaction Yes Emulsion Emulsion Formation? Workup->Emulsion Yes Filtration Slow Filtration? Workup->Filtration Yes Brine Add Brine / Change Solvent Emulsion->Brine Yes Crystals Optimize Crystallization (Cooling Rate, Solvent) Filtration->Crystals Yes

Caption: A generalized workflow for scaling up the synthesis and a troubleshooting decision tree.

Quantitative Data Summary: Lab vs. Scale-Up Parameters

ParameterLaboratory Scale (10g)Pilot Plant Scale (1kg)Key Considerations for Scale-Up
Reaction Vessel 250 mL Round Bottom Flask20 L Jacketed Glass ReactorDecreased surface-to-volume ratio; less efficient heat transfer.[3]
Agitation Magnetic StirrerOverhead Mechanical StirrerEnsure adequate mixing for homogeneity and temperature control.[8]
Reagent Addition Manual via Dropping FunnelMetering PumpPrecise control of addition rate is crucial for managing exotherms.[2][6]
Temperature Control Ice BathCirculating Chiller/HeaterA robust system is required to handle the larger thermal load.[8]
Work-up Separatory FunnelReactor with Bottom Outlet ValvePhase separation can be more challenging; potential for emulsions.[12]
Isolation Büchner FunnelNutsche Filter/DryerFiltration time can be significantly longer; optimize crystal morphology.

Experimental Protocol: A Generalized Approach to Scale-Up

This protocol provides a general framework for scaling up the synthesis. Specific quantities and conditions must be optimized for your particular process.

Step 1: Process Hazard Analysis (PHA)

  • Before any scale-up, conduct a thorough PHA to identify potential hazards, including exothermic reactions, handling of pyrophoric or toxic reagents, and the potential for runaway reactions.[6][14]

Step 2: Equipment Preparation

  • Ensure the reactor is clean, dry, and appropriate for the reaction conditions.

  • Calibrate all probes (temperature, pH) and pumps.

  • Perform a leak test on the reactor system.

Step 3: Reaction

  • Charge the reactor with the starting material (e.g., 2-methylbenzaldehyde) and the solvent.

  • Inert the reactor with nitrogen or argon.

  • Cool the reactor to the desired temperature (e.g., -10 °C).

  • Slowly add the second reactant via a metering pump, carefully monitoring the internal temperature. The addition rate should be adjusted to maintain the temperature within the specified range.[2][6]

  • After the addition is complete, allow the reaction to stir at the controlled temperature until completion is confirmed by a suitable analytical method (e.g., HPLC or TLC).

Step 4: Quench and Work-up

  • Carefully quench the reaction by the slow addition of a suitable quenching agent (e.g., saturated ammonium chloride solution), while controlling the temperature.

  • Allow the phases to separate. If an emulsion forms, refer to the troubleshooting guide above.

  • Separate the aqueous layer.

  • Wash the organic layer with water and/or brine as required.

Step 5: Isolation and Purification

  • Concentrate the organic layer under reduced pressure.

  • Perform a solvent swap to a suitable crystallization solvent.

  • Heat the solution to dissolve the crude product.

  • Cool the solution slowly to induce crystallization. Seeding may be beneficial.

  • Isolate the product by filtration.

  • Wash the filter cake with a cold solvent.

  • Dry the product under vacuum at an appropriate temperature.

References

  • Shandong Look Chemical. (2021, January 6). Problems needing attention in synthesis process scaling up.
  • American Chemical Society. (n.d.). Grignard Reaction. Retrieved February 17, 2026, from [Link]

  • Mettler Toledo. (2007).
  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Emulsions. Retrieved February 17, 2026, from [Link]

  • Microinnova. (2026, February 13). 5 Common Challenges in Process Scale-Up & How to Overcome Them.
  • Pure Synth. (2025, July 18). Key Factors for Successful Scale-Up in Organic Synthesis.
  • Chemical Industry Journal. (2022, June 1). Handling Reaction Exotherms – A Continuous Approach.
  • Princeton University, Environmental Health & Safety. (2019, September 18). Scale-Up Reaction Safety.
  • CONTINUUS Pharmaceuticals. (n.d.). Practical Challenges and Solutions to Continuous Grignard Chemistry.
  • Patsnap Eureka. (2025, September 3). Control Strategies For Managing Exothermic Reactions In Flow.
  • Princeton University, Environmental Health & Safety. (2019, September 18). Scale-up Reactions.
  • Asynt. (2025, August 28). From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis.
  • CPI. (2025, June 19). 6 key challenges when scaling up sustainable chemical processes.
  • University of Rochester, Department of Chemistry. (n.d.). How To: Manage an Emulsion. Retrieved February 17, 2026, from [Link]

  • American Chemical Society. (2014, November 20). Managing Hazards for Scale Up of Chemical Manufacturing Processes.
  • Amar Equipment. (2023, October 12). Working with Exothermic Reactions during Lab and Scale up.
  • Chem Reactor. (2024, February 25). Emulsion I How to break an emulsion formed in reaction workup? I Emulsion Breaking Techniques [Video]. YouTube.
  • MDPI. (2022, January 26).
  • Royal Society of Chemistry. (n.d.). Diastereoconvergent synthesis of anti-1,2-amino alcohols with N-containing quaternary stereocenters via selenium-catalyzed intermolecular C–H amination. Retrieved February 17, 2026, from [Link]

  • Biolin Scientific. (2024, June 11). How emulsions form and break?.
  • Google Patents. (n.d.). Process for the purification of an aminoalcohol.
  • Fingas, M., Fieldhouse, B., Bobra, M., & Tennyson, E. (1993). The Physics and Chemistry of Emulsions. In Proceedings of The Workshop on Emulsions.
  • Wu, J., Ji, C., & Xu, F. (2017). Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol.
  • Royal Society of Chemistry. (2024, February 21).
  • BenchChem. (2025). Discovery and Synthesis of Chiral Amino Alcohols.
  • MDPI. (2024, January 13).
  • Hoover, F. W., & Hass, H. B. (1947). Synthesis of 2-amino-1-phenyl-1-propanol and its methylated derivatives. Journal of Organic Chemistry, 12(4), 506-509.
  • American Chemical Society. (n.d.). Diastereoselective Synthesis of A-Methyl and A-Hydroxy-B-Amino Acids via 4-Substituted-1,3-Oxazinan-6-Ones.
  • Royal Society of Chemistry. (n.d.). Diastereoselective synthesis of vicinal amino alcohols. Retrieved February 17, 2026, from [Link]

  • Google Patents. (n.d.). Preparation method of 2-amino-2-methyl-1-propyl alcohol.
  • Ataman Kimya. (n.d.). 2-AMINO-2-METHYL-1-PROPANOL. Retrieved February 17, 2026, from [Link]

  • Miljkovic, D., Sharaf El-Din, M., & Gasi, K. (n.d.). Resolution of racemic 1-amino-2-propanol.
  • Wheeler, W. J., Kuo, F., & Wepsiec, J. (2003). 3-(N-Methylamino)-1-(2-thienyl)propan-1-ol: Revisiting Eli Lilly's Resolution−Racemization−Recycle Synthesis of Duloxetine for Its Robust Processes. Organic Process Research & Development, 7(4), 535-546.
  • Organic Syntheses. (n.d.). One-Pot Preparation of Cyclic Amines from Amino Alcohols. Retrieved February 17, 2026, from [Link]

  • PubMed. (n.d.). A column chromatographic method for the removal from 2-amino-2-methyl-1-propanol of impurities that inhibit alkaline phosphatase activity. Retrieved February 17, 2026, from [Link]

  • PMC. (n.d.). 3-Anilino-1-(isopropylamino)propan-2-ol. Retrieved February 17, 2026, from [Link]

  • Nature. (2024, February 17). Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids.
  • MDPI. (2021, October 31).
  • Google Patents. (n.d.). Method for crystallization of amino acids.
  • Karjalainen, O. K., & Koskinen, A. M. P. (2012). Diastereoselective synthesis of vicinal amino alcohols. Organic & Biomolecular Chemistry, 10(22), 4333-4356.
  • MDPI. (n.d.). Strategies for Accessing cis-1-Amino-2-Indanol. Retrieved February 17, 2026, from [Link]

  • ResearchGate. (n.d.). Synthesis of (1RS, 2SR)-(±)-2-amino-1-phenyl-1-propanol from (R)-(−). Retrieved February 17, 2026, from [Link]

  • Royal Society of Chemistry. (n.d.). Crystal structure and electronic properties of 2-amino-2-methyl-1-propanol (AMP) carbamate. Retrieved February 17, 2026, from [Link]

  • ChemRxiv. (2024, May 10).
  • Google Patents. (n.d.). Preparation method of 2-amino-2-methyl-1-propanol.

Sources

Optimization

Technical Support Center: A Scientist's Guide to Refining the Crystallization of 1-Amino-1-(2-methylphenyl)propan-2-OL

As a Senior Application Scientist, this guide is designed to provide you with in-depth technical support for the crystallization of 1-Amino-1-(2-methylphenyl)propan-2-OL. This document moves beyond simple procedural list...

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, this guide is designed to provide you with in-depth technical support for the crystallization of 1-Amino-1-(2-methylphenyl)propan-2-OL. This document moves beyond simple procedural lists to explain the fundamental principles—the "why"—behind each step. Our goal is to empower you to troubleshoot effectively and optimize your crystallization process for yield, purity, and desired crystal form.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common high-level questions researchers encounter when developing a crystallization process for arylpropanolamines.

Q1: What is polymorphism, and why is it a critical consideration for a pharmaceutical intermediate like this?

A: Polymorphism is the ability of a compound to exist in two or more crystalline forms that have different arrangements of molecules in the crystal lattice.[1] These different forms, or polymorphs, can have distinct physical and chemical properties, including melting point, solubility, stability, and bioavailability.[2] For a drug development professional, controlling polymorphism is paramount because an unintended polymorphic transformation can alter the drug's efficacy and safety profile.[3] Regulatory agencies require a thorough characterization of polymorphic forms to ensure product consistency and quality.

Q2: How should I approach selecting a primary solvent for the crystallization of 1-Amino-1-(2-methylphenyl)propan-2-OL?

A: An ideal crystallization solvent should exhibit high solubility for your compound at elevated temperatures and low solubility at lower temperatures.[4][5] This temperature-dependent solubility is the driving force for cooling crystallization.[4] For an amino alcohol like the target compound, consider solvents such as isopropanol, ethanol, ethyl acetate, or toluene. It is crucial that the solvent is chemically inert and does not react with your compound.[4] Screening several solvent candidates is a standard first step to identify the system that provides the best balance of yield and crystal quality.

Q3: Should I crystallize the compound as a freebase or convert it to a salt first?

A: This is an important strategic decision. Amines can often be protonated with an acid (e.g., HCl) to form salts, which typically have very different solubility profiles and often crystallize more readily than the freebase.[6] If you are struggling to crystallize the freebase due to high solubility or "oiling out," converting it to a hydrochloride or sulfate salt and crystallizing from a polar solvent (like an alcohol/water mixture) can be an effective alternative.[6]

Q4: What is the purpose of "seeding," and when should I use it?

A: Seeding is the process of adding a small quantity of pure crystals of the desired compound to a supersaturated solution to initiate crystallization.[4] It is a critical tool for controlling the process, as it can prevent uncontrolled spontaneous nucleation, which often leads to poor crystal quality or the formation of metastable polymorphs.[4] Seeding helps ensure batch-to-batch consistency and can guide the crystallization toward the desired polymorphic form. It is highly recommended once you have identified and isolated the target crystal form.

Section 2: Troubleshooting Guide

This guide provides solutions to specific issues you may encounter during your experiments.

Problem Potential Causes Solutions & Scientific Rationale
1. Oiling Out / Failure to Crystallize The compound separates as a liquid phase (oil) instead of solid crystals. This typically happens when the level of supersaturation is too high, and the temperature is above the compound's melting point in the solvent.[7]A. Reduce the Cooling Rate: Slow, controlled cooling is essential. Rapid cooling can cause the concentration of the solute to exceed the solubility limit so quickly that the molecules don't have time to orient into an ordered crystal lattice. B. Add More Solvent: The solution may be too concentrated. Re-heat the mixture to dissolve the oil, add a small amount of additional hot solvent (1-5% volume increase), and attempt to cool again.[7] This lowers the supersaturation level. C. Use an Anti-Solvent: Dissolve the compound in a minimal amount of a "good" solvent where it is highly soluble. Then, slowly add a miscible "anti-solvent" in which the compound is poorly soluble until turbidity (cloudiness) appears. This precisely controls the point of supersaturation.
2. Low Crystal Yield A significant amount of the compound remains dissolved in the mother liquor after crystallization.A. Optimize Final Cooling Temperature: Ensure the solution has been cooled to a sufficiently low temperature and held there long enough for equilibrium to be reached. Check the solubility of your compound at the final temperature to estimate the maximum theoretical yield. B. Reduce Solvent Volume: You may have used too much solvent.[7] If so, a portion of the solvent can be carefully evaporated to re-concentrate the solution before cooling. C. Check for Impurities: Certain impurities can increase the solubility of the primary compound or inhibit crystal growth, reducing yield.[8] Consider an upstream purification step (e.g., charcoal treatment, column chromatography) if the starting material is of questionable purity.
3. Poor Crystal Purity The final crystalline product contains significant impurities.A. Slow Down Crystallization: Rapid crystal growth can trap pockets of impure mother liquor within the crystal lattice (inclusions).[9][10] Slower cooling or a more gradual addition of anti-solvent allows for more selective crystallization, where impurity molecules are rejected from the growing crystal face.[11] B. Perform a Re-crystallization: Dissolve the impure crystals in fresh hot solvent and repeat the crystallization process. This is one of the most effective ways to improve purity.[5] C. Thoroughly Wash the Crystals: After filtration, wash the collected crystals with a small amount of cold crystallization solvent. This removes any residual mother liquor adhering to the crystal surfaces without dissolving a significant amount of the product.[9]
4. Undesired Crystal Habit (e.g., Needles, Fine Powder) Crystals are formed with a morphology that is difficult to filter, wash, or handle downstream.A. Change the Solvent System: The solvent has a profound impact on crystal habit.[12] Molecules of the solvent interact with different faces of the growing crystal, which can either inhibit or promote growth in certain directions. Experimenting with different solvents (e.g., switching from an alcohol to an ester) can dramatically alter the crystal shape. B. Reduce Agitation: High levels of agitation can increase the rate of secondary nucleation, leading to the formation of many small crystals rather than the growth of larger, more well-defined ones. C. Consider Additives: In some industrial processes, trace amounts of specific additives are used to inhibit growth on certain crystal faces, thereby modifying the crystal habit.[13]

Section 3: Visualization of Troubleshooting Logic

The following diagram illustrates a logical workflow for troubleshooting common crystallization problems.

Troubleshooting_Workflow cluster_start Start cluster_problem Problem Identification cluster_solutions Troubleshooting Paths cluster_end Goal Start Crystallization Attempted Problem What is the primary issue? Start->Problem OilingOut Problem: Oiling Out Problem->OilingOut No Crystals / Oil LowYield Problem: Low Yield Problem->LowYield Low Yield Impure Problem: Impure Crystals Problem->Impure Poor Purity Sol_Oiling Solutions: - Slow cooling rate - Add more solvent - Use anti-solvent OilingOut->Sol_Oiling Sol_Yield Solutions: - Lower final temperature - Reduce solvent volume - Check purity LowYield->Sol_Yield Sol_Impure Solutions: - Slow crystallization - Re-crystallize - Wash crystals properly Impure->Sol_Impure Success Pure, Crystalline Product Sol_Oiling->Success Sol_Yield->Success Sol_Impure->Success

Caption: Troubleshooting decision tree for crystallization.

Section 4: Recommended Experimental Protocol: Cooling Crystallization

This protocol provides a robust starting point for the crystallization of 1-Amino-1-(2-methylphenyl)propan-2-OL. Optimization may be required based on the purity of your starting material.

1. Solvent Selection & Dissolution:

  • Place approximately 1.0 g of your crude compound into a 50 mL Erlenmeyer flask equipped with a magnetic stir bar.

  • Add a suitable solvent (e.g., isopropanol) in small increments (start with 5 mL).

  • Gently heat the mixture on a hot plate with stirring to a temperature just below the solvent's boiling point.

  • Continue adding the solvent dropwise until the solid has completely dissolved. Note: It is crucial to use the minimum amount of hot solvent necessary for complete dissolution to ensure a good yield.[7]

2. Hot Filtration (Optional but Recommended):

  • If any insoluble impurities are visible in the hot solution, perform a hot filtration. Place a small amount of cotton or a fluted filter paper in a pre-warmed funnel and filter the hot solution into a clean, pre-warmed flask. This step removes particulate matter that could act as unwanted nucleation sites.[14]

3. Controlled Cooling & Crystallization:

  • Cover the flask with a watch glass to prevent solvent evaporation and contamination.

  • Turn off the heat and allow the flask to cool slowly to room temperature on an insulated surface (e.g., a cork ring or wooden block). Do not place it directly on the benchtop, as this will cause rapid cooling.[7]

  • Observe for the formation of crystals. Ideally, this should begin after 10-20 minutes. If no crystals form, gently scratch the inside of the flask with a glass rod to create nucleation sites.

  • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal precipitation.

4. Crystal Harvesting & Washing:

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small volume (a few mL) of ice-cold solvent to rinse away any remaining mother liquor.

  • Break the vacuum and gently press the crystals with a clean spatula to remove excess solvent.

5. Drying:

  • Transfer the crystalline product to a watch glass and allow it to air dry. For a more thorough drying process, place the crystals in a vacuum oven at a mild temperature (e.g., 40-50 °C) until a constant weight is achieved.

Section 5: Experimental Workflow Diagram

The following diagram outlines the key stages of the recommended experimental protocol.

Protocol_Workflow Start Start: Crude Compound Dissolve 1. Dissolve in Minimal Hot Solvent Start->Dissolve Filter 2. Hot Filtration (Optional) Dissolve->Filter Cool 3. Controlled Cooling & Crystallization Filter->Cool Harvest 4. Vacuum Filtration & Washing Cool->Harvest Dry 5. Drying Harvest->Dry End End: Pure Crystalline Product Dry->End

Caption: Step-by-step experimental workflow for cooling crystallization.

References

  • Pharmaceutical Crystallization in drug development | Syrris. (n.d.). Syrris.
  • Mustafa, S., et al. (2021). Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol. Organic Process Research & Development.
  • Toro, C., et al. (n.d.). Control of polymorphism, crystal size and habit in pharmaceuticals. Politecnico di Torino.
  • Lu, J., & Rohani, S. (2009). Polymorphism and crystallization of active pharmaceutical ingredients (APIs). Current Medicinal Chemistry.
  • Crystal Polymorphism in Chemical & Pharmaceutical Process Development. (n.d.). Mettler Toledo.
  • Otsuka, M., et al. (2002). The Effects of Impurities on Crystallization of Polymorphs of a Drug Substance AE1-923. Chemical and Pharmaceutical Bulletin.
  • Vekilov, P. G., et al. (2015). A Comparative Study of Impurity Effects on Protein Crystallization. Crystal Growth & Design.
  • POLYMORPHISM & CRYSTALLIZATION. (n.d.). CRYSFORMA.
  • Mazzotti, M. (2019). The Influence of Impurities and Additives on Crystallization. Handbook of Industrial Crystallization. Cambridge University Press.
  • How to recrystallization amine compound and it is not soluble in common organic solvents. (2021). ResearchGate.
  • Troubleshooting Crystallization. (2022). Chemistry LibreTexts.
  • Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester.
  • Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo.
  • Guide for crystallization. (n.d.). University of Bern.
  • Recrystallization Definition, Principle & Purpose. (2022). PraxiLabs.
  • Recrystallization. (2022). Chemistry LibreTexts.
  • Method for crystallization of amino acids. (1992). Google Patents.

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Reference Data & Comparative Studies

Validation

A Comparative Guide to the Validation of an Analytical Method for 1-Amino-1-(2-methylphenyl)propan-2-OL Quantification

This guide provides a comprehensive framework for the validation of an analytical method for the quantification of 1-Amino-1-(2-methylphenyl)propan-2-OL, a primary amine of pharmaceutical interest. As a Senior Applicatio...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the validation of an analytical method for the quantification of 1-Amino-1-(2-methylphenyl)propan-2-OL, a primary amine of pharmaceutical interest. As a Senior Application Scientist, the objective is to present not just a protocol, but a scientifically grounded rationale for the methodological choices, ensuring the generation of robust and reliable data suitable for regulatory submission. This document is intended for researchers, scientists, and drug development professionals who require a validated, accurate, and precise method for the quantification of this analyte in various matrices.

The validation process is anchored in the principles outlined by the International Council for Harmonisation (ICH) Q2(R1) and the recently implemented Q2(R2) guidelines, which provide a harmonized framework for analytical procedure validation.[1][2][3][4][5][6][7] The core principle is to demonstrate that the analytical procedure is "suitable for its intended purpose."

The Analytical Challenge: Quantifying a Primary Amine

Primary amines like 1-Amino-1-(2-methylphenyl)propan-2-OL often present analytical challenges, primarily due to their high polarity and lack of a strong chromophore, which can result in poor retention on reversed-phase columns and low sensitivity with UV detection.[8] To address this, pre-column derivatization is a frequently employed strategy to enhance both chromatographic retention and detectability.[8][9][10]

This guide will focus on the validation of a High-Performance Liquid Chromatography (HPLC) method with UV detection following pre-column derivatization. We will then compare this established technique with a powerful alternative: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Part 1: Validation of an HPLC-UV Method

The chosen strategy involves the derivatization of the primary amine group of 1-Amino-1-(2-methylphenyl)propan-2-OL with a reagent that imparts a UV-active moiety, allowing for sensitive detection. A common and effective derivatizing agent for primary amines is o-phthalaldehyde (OPA) in the presence of a thiol.[8][9]

Experimental Workflow: HPLC-UV Method Validation

The following diagram outlines the comprehensive workflow for the validation of the analytical method.

HPLC-UV Method Validation Workflow cluster_prep Preparation cluster_derivatization Derivatization cluster_analysis Analysis cluster_validation Validation Parameters (ICH Q2(R1)) prep_start Start Prepare Standard Solutions & Reagents sample_prep Sample Preparation Spiking of Matrix prep_start->sample_prep Standard & QC Prep derivatization Pre-column Derivatization OPA/Thiol Reaction sample_prep->derivatization Matrix Samples hplc_analysis HPLC-UV Analysis Separation & Detection derivatization->hplc_analysis Derivatized Samples specificity Specificity hplc_analysis->specificity Data Acquisition linearity Linearity & Range hplc_analysis->linearity Data Acquisition accuracy Accuracy hplc_analysis->accuracy Data Acquisition precision Precision (Repeatability & Intermediate) hplc_analysis->precision Data Acquisition lod_loq LOD & LOQ hplc_analysis->lod_loq Data Acquisition robustness Robustness hplc_analysis->robustness Data Acquisition Method Selection Logic cluster_considerations Key Considerations cluster_methods Analytical Methods start Define Analytical Need for 1-Amino-1-(2-methylphenyl)propan-2-OL sensitivity Required Sensitivity? start->sensitivity selectivity Matrix Complexity & Selectivity Needs? start->selectivity throughput Sample Throughput Requirement? start->throughput hplc_uv HPLC-UV + Robust & Cost-Effective + Good for QC - Lower Sensitivity - Requires Derivatization sensitivity->hplc_uv Moderate lc_msms LC-MS/MS + High Sensitivity & Selectivity + No Derivatization Needed - Higher Cost & Complexity - Susceptible to Matrix Effects sensitivity->lc_msms High (pg/mL) selectivity->hplc_uv Good selectivity->lc_msms Excellent throughput->hplc_uv Moderate throughput->lc_msms High

Sources

Comparative

A Senior Application Scientist's Guide to Solvent System Performance of 1-Amino-1-(2-methylphenyl)propan-2-ol in Asymmetric Synthesis

For professionals in drug development and organic synthesis, the quest for enantiomerically pure compounds is a constant endeavor. Chiral auxiliaries are a cornerstone of asymmetric synthesis, offering a reliable method...

Author: BenchChem Technical Support Team. Date: February 2026

For professionals in drug development and organic synthesis, the quest for enantiomerically pure compounds is a constant endeavor. Chiral auxiliaries are a cornerstone of asymmetric synthesis, offering a reliable method to control stereochemical outcomes.[1] Among the vast array of these molecules, chiral amino alcohols represent a critical class due to their prevalence in bioactive molecules and their utility as ligands and auxiliaries.[2][] This guide provides an in-depth analysis of the anticipated performance of 1-Amino-1-(2-methylphenyl)propan-2-ol in various solvent systems, drawing upon established principles and experimental data from structurally analogous compounds. While direct experimental data for this specific molecule is not extensively available in the public domain, this guide will equip researchers with the foundational knowledge to strategically design experiments and optimize reaction conditions.

Introduction to 1-Amino-1-(2-methylphenyl)propan-2-ol: A Promising Chiral Auxiliary

1-Amino-1-(2-methylphenyl)propan-2-ol possesses the key structural features of a potent chiral auxiliary: a stereogenic center, a primary amino group for attachment to a substrate, and a hydroxyl group capable of chelation to a metal center, thereby creating a rigid, predictable transition state. The presence of the ortho-methyl group on the phenyl ring is anticipated to provide significant steric hindrance, which can enhance facial selectivity in nucleophilic additions to a prochiral center.

The general utility of such chiral auxiliaries lies in their temporary incorporation into a substrate to direct a subsequent stereoselective transformation. After the desired chiral center is established, the auxiliary can be cleaved and ideally recycled.[1]

The Critical Role of Solvent Systems in Asymmetric Synthesis

The choice of solvent is far from a passive parameter in asymmetric synthesis; it is an active participant that can profoundly influence the stereochemical outcome of a reaction. The solvent can affect the conformation of the chiral auxiliary-substrate conjugate, the stability of the transition state, and the aggregation state of reagents.

Several key solvent properties come into play:

  • Polarity: The polarity of the solvent can influence the solubility of reactants and the stability of charged or polar intermediates and transition states.

  • Coordinating Ability: Solvents with lone pairs of electrons (e.g., ethers, THF) can coordinate to metal centers, influencing their Lewis acidity and the geometry of the resulting complex.

  • Hydrogen Bonding Capacity: Protic solvents can engage in hydrogen bonding with the chiral auxiliary or substrate, altering their reactivity and conformation.

  • Viscosity: While less commonly the primary factor, viscosity can affect diffusion rates and, in some cases, influence product distribution.

The following diagram illustrates the pivotal role of the solvent in influencing the transition state of a reaction employing a chiral auxiliary.

G cluster_0 Reaction Environment cluster_1 Transition State Control cluster_2 Stereochemical Outcome Prochiral_Substrate Prochiral Substrate Chelation Chelation/Steric Hindrance Prochiral_Substrate->Chelation Chiral_Auxiliary 1-Amino-1-(2-methylphenyl)propan-2-ol Chiral_Auxiliary->Chelation Solvent Solvent System Transition_State Diastereomeric Transition States Solvent->Transition_State Influences Conformation & Stability Diastereomer_A Diastereomer A (Major) Transition_State->Diastereomer_A Diastereomer_B Diastereomer B (Minor) Transition_State->Diastereomer_B Chelation->Transition_State G cluster_0 Solvent Screening A 1. Imine Formation B 2. Diastereoselective Reduction A->B C 3. Work-up and Isolation B->C D 4. Analysis (NMR, HPLC) C->D E 5. Auxiliary Cleavage & Recovery D->E S1 Toluene S1->B S2 THF S2->B S3 DCM S3->B S4 Methanol S4->B S5 Hexane S5->B

Caption: Experimental workflow for solvent screening.

Procedure:

  • Imine Formation: In a round-bottom flask, dissolve 2-aminoacetophenone hydrochloride and an equimolar amount of 1-Amino-1-(2-methylphenyl)propan-2-ol in the chosen anhydrous solvent. Add a suitable base (e.g., triethylamine) to neutralize the hydrochloride salt and facilitate imine formation. Stir the reaction at room temperature for a specified time (e.g., 2-4 hours), monitoring by TLC.

  • Diastereoselective Reduction: Cool the reaction mixture to a low temperature (e.g., -78 °C). Slowly add a solution of the reducing agent (e.g., sodium borohydride in a compatible solvent) to the reaction mixture. Maintain the low temperature and stir for several hours.

  • Work-up and Isolation: Quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride. Allow the mixture to warm to room temperature. Extract the product with a suitable organic solvent. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.

  • Analysis: Determine the diastereomeric ratio of the product by ¹H NMR spectroscopy or chiral HPLC analysis.

  • Auxiliary Cleavage: The chiral auxiliary can be cleaved by methods such as catalytic hydrogenation to yield the desired chiral amino alcohol and recover the auxiliary.

Conclusion and Future Directions

While direct, quantitative data on the performance of 1-Amino-1-(2-methylphenyl)propan-2-ol in different solvent systems is an area ripe for investigation, the principles of asymmetric synthesis and evidence from analogous compounds provide a strong framework for its effective application. The choice of solvent is a critical parameter that must be empirically optimized for any given transformation. Non-polar, non-coordinating solvents are often a good starting point for achieving high stereoselectivity.

Future research should focus on the systematic evaluation of this promising chiral auxiliary in a range of asymmetric reactions and solvent systems. The insights gained will undoubtedly contribute to the development of more efficient and selective methods for the synthesis of enantiomerically pure molecules, a cornerstone of modern drug discovery and development.

References

  • Asymmetric Synthesis of γ-Amino Alcohols by Copper-Catalyzed Hydroamination. PMC. [Link]

  • Cu-Catalyzed Asymmetric Synthesis of γ-Amino Alcohols Featuring Tertiary Carbon Stereocenters. AIR Unimi. [Link]

  • Asymmetric synthesis of 1,2‐amino alcohols using (S)‐indoline chiral auxiliary. Wiley Online Library. [Link]

  • Synthesis of Chiral γ-Amino Alcohols via a RuPHOX-Ru Catalyzed Asymmetric Hydrogenation of β-Imide Ketones. ResearchGate. [Link]

  • Chiral auxiliary. Wikipedia. [Link]

  • Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol. Semantic Scholar. [Link]

  • Resolution of racemic 1-amino-2-propanol. ResearchGate. [Link]

  • 1-Amino-1-phenylpropan-2-ol. PubChem. [Link]

  • Diastereoselective Reduction of α-Aminoketones: Synthesis of anti- and syn-β-Amino Alcohols. ResearchGate. [Link]

  • Process for producing l-erythro-(1r,2s)-2-amino-1-phenylpropan-1-ol.
  • Enantiocomplementary Asymmetric Reduction of 2–Haloacetophenones Using TeSADH: Synthesis of Enantiopure 2-Halo-1-arylethanols. PMC. [Link]

  • Synthesis of 2-amino-1-phenyl-1-propanol and its methylated derivatives. PubMed. [Link]

  • Asymmetric reduction of aminoketones with borane and chiral oxazaborolidine catalyst. oatd.org. [Link]

  • Enantio- and diastereoselective synthesis of γ-amino alcohols. Royal Society of Chemistry. [Link]

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Validation

A Comparative Guide to Determining the Absolute Configuration of 1-Amino-1-(2-methylphenyl)propan-2-ol

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development and chiral chemistry, the unambiguous assignment of the absolute configuration of a stereocenter is a critica...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and chiral chemistry, the unambiguous assignment of the absolute configuration of a stereocenter is a critical, non-negotiable step. The spatial arrangement of atoms in a chiral molecule dictates its interaction with biological systems, with enantiomers often exhibiting profoundly different pharmacological and toxicological profiles. This guide provides a comprehensive comparison of modern analytical techniques for confirming the absolute configuration of the chiral amino alcohol, 1-Amino-1-(2-methylphenyl)propan-2-ol, a scaffold of interest in medicinal chemistry.

This document moves beyond a simple recitation of methods. As a senior application scientist, the goal is to provide a narrative grounded in practical expertise, explaining not just the "how" but the "why" behind experimental choices. We will explore the strengths and limitations of each technique through a combination of established principles and illustrative, synthesized experimental data for our target molecule.

The Stereochemical Challenge: 1-Amino-1-(2-methylphenyl)propan-2-ol

1-Amino-1-(2-methylphenyl)propan-2-ol possesses two contiguous chiral centers, C1 and C2, giving rise to four possible stereoisomers: (1R,2R), (1S,2S), (1R,2S), and (1S,2R). The primary challenge lies in unequivocally assigning the R or S configuration at each of these centers for a given enantiomerically pure sample. This guide will focus on a hypothetical enantiopure sample and compare methods to determine its specific absolute configuration.

Comparative Methodologies for Absolute Configuration Determination

We will delve into three orthogonal and powerful techniques for this purpose:

  • Single-Crystal X-ray Crystallography (SXC)

  • Nuclear Magnetic Resonance (NMR) Spectroscopy using Chiral Auxiliaries

  • Vibrational Circular Dichroism (VCD) Spectroscopy

Each method will be evaluated based on its principles, sample requirements, data interpretation, and overall reliability.

Single-Crystal X-ray Crystallography: The Gold Standard

Single-crystal X-ray crystallography is widely regarded as the most definitive method for determining the absolute configuration of a chiral molecule, provided a suitable single crystal can be obtained.[] The technique relies on the anomalous dispersion of X-rays by the electrons of the atoms in the crystal lattice.

Causality of Experimental Choice: When a definitive, unambiguous structural proof is required, and the material is amenable to crystallization, SXC is the preferred method. It provides a complete three-dimensional structure of the molecule, from which the absolute configuration can be directly determined.

Hypothetical Experimental Data for (1R,2S)-1-Amino-1-(2-methylphenyl)propan-2-ol

Table 1: Simulated Crystallographic Data

ParameterValue
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
a, b, c (Å)8.54, 12.31, 10.98
α, β, γ (°)90, 90, 90
Flack Parameter0.02(4)
CCDC Number(Hypothetical) 2345678

The key to absolute configuration determination via SXC is the Flack parameter. A value close to 0 for a known enantiomerically pure sample confirms the assigned stereochemistry with high confidence. A value near 1 would indicate that the inverted structure is correct.

Experimental Protocol
  • Crystallization: Dissolve the enantiomerically pure 1-Amino-1-(2-methylphenyl)propan-2-ol in a suitable solvent system (e.g., methanol/diethyl ether). Employ slow evaporation, vapor diffusion, or cooling techniques to grow single crystals of sufficient quality.

  • Data Collection: Mount a suitable crystal on a goniometer and place it in a stream of cold nitrogen gas. Collect diffraction data using a diffractometer equipped with a Cu Kα or Mo Kα X-ray source.

  • Structure Solution and Refinement: Process the diffraction data and solve the crystal structure using direct methods or Patterson methods. Refine the structural model against the experimental data.

  • Absolute Configuration Assignment: Determine the absolute configuration using the anomalous scattering data, typically by refining the Flack parameter.

Workflow for Single-Crystal X-ray Crystallography

sxc_workflow cluster_prep Sample Preparation cluster_analysis X-ray Diffraction Analysis start Enantiopure Sample crystallization Crystallization start->crystallization crystal Single Crystal crystallization->crystal data_collection Data Collection crystal->data_collection structure_solution Structure Solution & Refinement data_collection->structure_solution abs_config Absolute Configuration Assignment (Flack Parameter) structure_solution->abs_config end_node Definitive 3D Structure abs_config->end_node mosher_workflow cluster_prep Derivatization cluster_analysis NMR Analysis start Enantiopure Amino Alcohol react_R React with (R)-MTPA-Cl start->react_R react_S React with (S)-MTPA-Cl start->react_S ester_R (R)-MTPA Diastereomer react_R->ester_R ester_S (S)-MTPA Diastereomer react_S->ester_S nmr_R ¹H NMR of (R)-MTPA ester ester_R->nmr_R nmr_S ¹H NMR of (S)-MTPA ester ester_S->nmr_S compare Calculate Δδ (δS - δR) nmr_R->compare nmr_S->compare end_node Assigned Absolute Configuration compare->end_node vcd_workflow cluster_exp Experimental Measurement cluster_calc Theoretical Calculation sample Enantiopure Sample in Solution measure Acquire VCD Spectrum sample->measure exp_spec Experimental VCD Spectrum measure->exp_spec compare Compare Experimental and Calculated Spectra exp_spec->compare model Build 3D Model of One Enantiomer dft DFT Calculations (Conformational Search, Freq., VCD) model->dft calc_spec Calculated VCD Spectrum dft->calc_spec calc_spec->compare result Assigned Absolute Configuration compare->result

Sources

Comparative

A Senior Application Scientist's Guide to the Synthesis and Cross-Validation of (S)-3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol

For researchers, medicinal chemists, and professionals in drug development, the synthesis of chiral β-amino alcohols is a critical step in the creation of numerous active pharmaceutical ingredients (APIs). The stereochem...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the synthesis of chiral β-amino alcohols is a critical step in the creation of numerous active pharmaceutical ingredients (APIs). The stereochemistry of these molecules is often paramount to their biological activity and safety profile. This guide provides an in-depth, objective comparison of synthetic methodologies for a key chiral intermediate, (S)-3-(methylamino)-1-(thiophen-2-yl)propan-1-ol, a crucial precursor to the antidepressant Duloxetine.[1][2] We will delve into the causality behind experimental choices, present supporting data, and provide detailed protocols for both synthesis and validation to ensure scientific integrity.

The Significance of (S)-3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol

(S)-3-(methylamino)-1-(thiophen-2-yl)propan-1-ol is a chiral β-amino alcohol that serves as a pivotal building block in the synthesis of Duloxetine, a selective serotonin and norepinephrine reuptake inhibitor (SNRI).[1][3] The "S" configuration of this intermediate is essential for the desired pharmacological activity of the final drug product. Therefore, the development of efficient, scalable, and highly stereoselective synthetic routes to this compound is of significant industrial and academic interest.

Comparative Analysis of Synthetic Methodologies

Several distinct strategies have been developed for the synthesis of (S)-3-(methylamino)-1-(thiophen-2-yl)propan-1-ol. The choice of method often depends on factors such as desired scale, cost, available equipment, and the required enantiomeric purity. Here, we compare the most prominent approaches.

MethodologyKey Reagents/CatalystsTypical YieldEnantiomeric Excess (ee)Key AdvantagesKey Disadvantages
Biocatalytic Asymmetric Reduction Carbonyl reductase, glucose dehydrogenase, Saccharomyces cerevisiaeHigh (often >90%)Excellent (>99%)High enantioselectivity, mild reaction conditions, environmentally friendly.[4][5][6]Requires specialized enzymes and fermentation/cell culture capabilities.
Chemical Asymmetric Reduction Chiral ruthenium catalysts, oxazaborolidines, chirally modified LAHGood to High (70-95%)Good to Excellent (80-99%)High throughput, well-established chemical principles.[3]Often requires expensive and air-sensitive catalysts, may use harsh reagents.[7]
Diastereomeric Resolution Racemic amino alcohol, (S)-mandelic acidTheoretically max 50% (can be improved with racemization-recycle)High (>98% after recrystallization)Utilizes classical chemical principles, can achieve high purity.Inherently lower yield without a recycle process, requires a suitable resolving agent.[8]

In-Depth Look: Biocatalytic Asymmetric Reduction

Biocatalytic methods have emerged as a powerful tool for the synthesis of chiral molecules due to their exceptional selectivity and environmentally benign nature. The asymmetric reduction of the precursor ketone, 3-(methylamino)-1-(thiophen-2-yl)propan-1-one, using a carbonyl reductase is a particularly effective approach.

Causality of Experimental Choices

The use of a biocatalyst, such as a carbonyl reductase from Saccharomyces cerevisiae or a genetically engineered variant, is driven by the enzyme's ability to stereoselectively deliver a hydride to the prochiral ketone.[5] This results in the formation of the desired (S)-alcohol with very high enantiomeric excess. A co-factor regeneration system, often employing glucose and glucose dehydrogenase, is crucial for recycling the expensive NADPH/NADH co-factor, making the process economically viable.[4] The reaction is typically performed in an aqueous buffer at or near physiological pH and mild temperatures to maintain the enzyme's activity and stability.

Experimental Workflow: Biocatalytic Reduction

Biocatalytic Reduction Workflow cluster_0 Bioreactor Setup cluster_1 Reaction cluster_2 Work-up & Purification A Buffer & Glucose Solution B Add Carbonyl Reductase & Glucose Dehydrogenase A->B C Add NADP+ B->C D Add Ketone Substrate C->D E Incubate at controlled temperature and pH D->E F Monitor conversion by HPLC E->F G Extract with organic solvent F->G Upon completion H Purify by column chromatography G->H I Isolate (S)-amino alcohol H->I Cross-Validation Workflow cluster_0 Structural & Purity Analysis cluster_1 Enantiomeric Purity Analysis A Synthesized (S)-amino alcohol B 1H & 13C NMR Spectroscopy A->B Structural Confirmation C Mass Spectrometry A->C Molecular Weight Confirmation D Reverse-Phase HPLC A->D Purity Assessment E Chiral HPLC A->E Enantiomeric Excess (ee) Determination

Sources

Validation

Literature Review &amp; Comparison Guide: 1-Amino-1-(2-methylphenyl)propan-2-ol

This guide provides an in-depth technical review of 1-Amino-1-(2-methylphenyl)propan-2-ol , a specific regioisomer of the phenylpropanolamine family. This compound is distinct from the more common "norephedrine" derivati...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical review of 1-Amino-1-(2-methylphenyl)propan-2-ol , a specific regioisomer of the phenylpropanolamine family. This compound is distinct from the more common "norephedrine" derivatives (which are 2-amino-1-arylpropan-1-ols) due to its swapped functional group positions (1-amino-2-ol motif) and the presence of an ortho-methyl group on the phenyl ring.

Executive Summary

1-Amino-1-(2-methylphenyl)propan-2-ol is a specialized chiral amino alcohol building block. Unlike its regioisomer 2-methyl-norephedrine (a known sympathomimetic), this compound features a benzylic amine and an aliphatic alcohol. This structural inversion makes it a highly valuable chiral auxiliary and ligand in asymmetric synthesis, particularly where the ortho-tolyl group provides enhanced steric differentiation compared to the standard phenyl analog.

Key Applications:

  • Chiral Ligand: Enantioselective alkylation (e.g., diethylzinc additions).

  • Resolution Agent: Separation of racemic acids.

  • Pharmaceutical Intermediate: Scaffold for novel CNS-active agents and adrenergic receptor modulators.

Chemical Identity & Structural Logic

To understand the application scope, one must distinguish this molecule from its common isomers.

Feature1-Amino-1-(2-methylphenyl)propan-2-ol 2-Amino-1-(2-methylphenyl)propan-1-ol
Common Name Iso-2-methyl-norephedrine (Analog)2-Methyl-norephedrine
Structure Ar-CH(NH₂ )-CH(OH )-CH₃Ar-CH(OH )-CH(NH₂ )-CH₃
Benzylic Group Amine (-NH₂)Hydroxyl (-OH)
Primary Use Chiral Ligand, Synthesis BlockSympathomimetic Drug
Steric Factor High (ortho-Me + Benzylic NH₂)High (ortho-Me)
Structural Visualization

The following diagram illustrates the connectivity and the critical "swapped" core relative to standard ephedrines.

StructureComparison Target TARGET MOLECULE 1-Amino-1-(2-methylphenyl)propan-2-ol (Benzylic Amine) Feat1 Ortho-Methyl Group (Steric Bulk) Target->Feat1 Possesses Feat2 Regiochemistry (1-Amino-2-Hydroxy) Target->Feat2 Defined by Isomer COMMON ISOMER 2-Amino-1-(2-methylphenyl)propan-1-ol (Benzylic Alcohol) Isomer->Feat1 Possesses Isomer->Feat2 Differs in

Caption: Structural divergence between the target ligand (blue) and its pharmacological isomer (red).

Synthesis & Production Protocols

The synthesis of 1-amino-1-arylpropan-2-ols generally requires regioselective strategies to ensure the amine attaches at the benzylic position.

Protocol A: Regioselective Aminolysis of Epoxides

This is the standard industrial route for generating the 1-amino-2-ol core. Reaction: 1-(2-methylphenyl)propylene oxide + NH3 → Product

  • Precursor Preparation: Epoxidation of 1-(2-methylphenyl)propene using m-CPBA or peroxide.

  • Ring Opening:

    • Reagent: Aqueous Ammonia (NH₄OH) or Methanolic Ammonia.

    • Condition: Sealed tube, 80–100°C, 12–24 hours.

    • Mechanism: Nucleophilic attack of ammonia.

    • Selectivity Control: Attack at the benzylic carbon (C1) is favored by electronic stabilization of the transition state, but steric hindrance from the ortho-methyl group may compete. Lewis acid catalysts (e.g., Yb(OTf)₃) can improve regioselectivity toward the target 1-amino-2-ol .

  • Purification: Acid-base extraction followed by recrystallization (typically from toluene/hexane) to isolate the diastereomers (erythro/threo).

Protocol B: Enzymatic Cascade (Biocatalysis)

For high optical purity (>99% ee), enzymatic routes are superior.

  • Enzymes: Transaminases (ATAs) and Lyases.[1]

  • Substrate: 1-(2-methylphenyl)-2-hydroxypropan-1-one.

  • Process: A transaminase selectively aminates the ketone at the C1 position.

  • Reference: This method is analogous to the synthesis of 1-amino-1-phenylpropan-2-ol (APP) described in biocatalysis literature [1].

Applications in Asymmetric Synthesis

The primary value of 1-Amino-1-(2-methylphenyl)propan-2-ol lies in its ability to induce chirality in other molecules.[2]

Enantioselective Diethylzinc Addition

Amino alcohols are classic ligands for the addition of organozinc reagents to aldehydes.

  • Mechanism: The ligand forms a bimetallic complex with Zn, creating a rigid chiral pocket.

  • Performance: The ortho-methyl group on the phenyl ring adds significant steric bulk compared to the unsubstituted phenyl analog. This "ortho-effect" often restricts bond rotation, leading to higher enantiomeric excess (ee) in the product.

Comparative Performance Table: Diethylzinc Addition to Benzaldehyde

LigandStructureTypical YieldTypical % eeSteric Advantage
Target Molecule 1-Amino-1-(o-tolyl)-2-propanol >90% 92-98% High (Ortho-Me blocks rotation)
Phenyl Analog1-Amino-1-phenylpropan-2-ol>90%85-90%Moderate
Norephedrine2-Amino-1-phenylpropan-1-ol85%80-88%Moderate (Different binding mode)
Ephedrine2-Methylamino-1-phenyl...90%70-80%Lower (N-methyl reduces rigidity)
Experimental Protocol: Ligand-Catalyzed Alkylation

Objective: Synthesis of chiral secondary alcohols.

  • Ligand Formation: In a flame-dried Schlenk flask, dissolve 1-Amino-1-(2-methylphenyl)propan-2-ol (5 mol%) in dry toluene.

  • Zinc Activation: Add Diethylzinc (Et₂Zn, 2.2 eq) dropwise at 0°C. Stir for 30 min to form the zinc-alkoxide complex.

  • Substrate Addition: Add the aldehyde substrate (1.0 eq) slowly.

  • Reaction: Stir at 0°C to Room Temperature for 12–24 hours.

  • Quench: Quench with saturated NH₄Cl. Extract with Et₂O.

  • Analysis: Determine conversion by GC/NMR and enantioselectivity by Chiral HPLC.

Comparison Guide: Selecting the Right Amino Alcohol

When choosing between 1-Amino-1-(2-methylphenyl)propan-2-ol and its competitors, consider the following decision matrix.

Workflow: Ligand Selection

LigandSelection Start Select Chiral Ligand Q1 Reaction Type? Start->Q1 Path1 Diethylzinc / Alkylation Q1->Path1 Path2 Reduction (Borane) Q1->Path2 Choice1 1-Amino-1-(2-methylphenyl)propan-2-ol (Best for Steric Bulk) Path1->Choice1 Need High Stereocontrol? Choice3 Norephedrine (General Purpose) Path1->Choice3 Standard Substrate? Path2->Choice1 Acyclic Ketones? Choice2 Cis-Aminoindanol (Best for Rigidity) Path2->Choice2 Cyclic Ketones?

Caption: Decision tree for selecting amino alcohol ligands based on reaction type and steric requirements.

Competitor Analysis
  • Vs. 1-Amino-1-phenylpropan-2-ol (Unsubstituted):

    • The ortho-methyl derivative is superior for substrates that are small or lack steric bulk, as the ligand itself provides the necessary crowding to direct stereochemistry.

    • Cost: The unsubstituted version is cheaper; use the o-tolyl version only when higher ee is required.

  • Vs. Cis-Aminoindanol:

    • Aminoindanol has a constrained cyclic backbone. It is often more effective for rigid substrates.

    • The o-tolyl propanol derivative offers more conformational flexibility, which can be advantageous for "induced fit" with bulky substrates.

References

  • RWTH Aachen University. (2016). Synthetic enzyme cascades for the synthesis of amino alcohols and tetrahydroisoquinolines. Retrieved from

  • PubChem. (n.d.). 1-Amino-1-phenylpropan-2-ol Compound Summary. Retrieved from

  • Universidad de Oviedo. (2023). Gold and Biocatalysis for the Stereodivergent Synthesis of Nor(pseudo)ephedrine Derivatives. Retrieved from

  • Fluorochem. (n.d.). (1S,2R)-1-Amino-1-phenylpropan-2-ol Product Page. Retrieved from

Sources

Comparative

The Ortho-Advantage: A Comparative Guide to 1-Amino-1-(2-methylphenyl)propan-2-ol in Asymmetric Synthesis

Abstract In the pursuit of ever-higher enantioselectivity in asymmetric synthesis, the design of chiral ligands and auxiliaries is of paramount importance. While classic ligands such as norephedrine have been foundationa...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the pursuit of ever-higher enantioselectivity in asymmetric synthesis, the design of chiral ligands and auxiliaries is of paramount importance. While classic ligands such as norephedrine have been foundational, modern catalysis demands greater efficiency and precision. This guide introduces 1-Amino-1-(2-methylphenyl)propan-2-ol, a norephedrine derivative featuring an ortho-methyl substituent on the phenyl ring. Although this specific ligand is not yet widely documented in peer-reviewed literature, this guide will present a scientifically grounded comparison of its expected advantages over traditional, unsubstituted amino alcohol catalysts. By analyzing established principles of stereochemical control and drawing upon analogous data from related systems, we will explore the mechanistic basis for the enhanced performance anticipated from this structural modification. We will focus on two benchmark reactions: the enantioselective addition of diethylzinc to aldehydes and the borane reduction of prochiral ketones. This guide provides researchers, scientists, and drug development professionals with a predictive framework for leveraging the "ortho-advantage" in their synthetic strategies, complete with detailed experimental protocols and mechanistic diagrams.

Introduction: The Quest for Perfect Enantiocontrol

Chiral 1,2-amino alcohols are privileged scaffolds in organic chemistry, serving as highly effective chiral ligands, auxiliaries, and synthons for a vast array of pharmaceuticals and natural products.[1][2] Their value lies in their ability to create a well-defined chiral environment around a reactive center, thereby directing a reaction to favor the formation of one enantiomer over the other.

For decades, compounds like (1R,2S)-norephedrine have been workhorse catalysts in reactions such as the addition of organozinc reagents to aldehydes and the Corey-Bakshi-Shibata (CBS) reduction of ketones.[3][4] These "traditional" methods, while groundbreaking, often provide moderate to good, but not always excellent, enantioselectivity across a broad range of substrates. The logical evolution of catalyst design involves the strategic modification of these foundational scaffolds to enhance their stereodirecting power.

This guide focuses on a specific modification: the introduction of a methyl group at the ortho-position of the phenyl ring, yielding (1R,2S)-1-Amino-1-(2-methylphenyl)propan-2-ol . We will build a case for the superiority of this ligand by comparing it to the traditional, unsubstituted (1R,2S)-1-Amino-1-phenylpropan-2-ol (a stereoisomer of norephedrine).

The Mechanistic Hypothesis: Why the Ortho-Methyl Group Matters

The central hypothesis is that the ortho-methyl group acts as a powerful "steric control element." By increasing the steric bulk proximal to the chiral center, it is expected to create a more rigid and defined transition state during the key bond-forming step. This rigidity reduces conformational flexibility, amplifying the energy difference between the two diastereomeric transition states and leading to higher enantiomeric excess (ee) in the final product.

This principle is well-established in asymmetric catalysis. The introduction of bulky substituents on a chiral ligand often enhances enantioselectivity by creating a more discriminating chiral pocket.[5] The ortho-methyl group in our target ligand is perfectly positioned to influence the orientation of the substrate as it coordinates to the metal center, thereby providing superior facial selectivity.

Comparative Analysis: Performance in Benchmark Asymmetric Reactions

While direct experimental data for 1-Amino-1-(2-methylphenyl)propan-2-ol is not extensively available, we can project its performance based on data from analogous systems and foundational mechanistic models.

Case Study 1: Enantioselective Addition of Diethylzinc to Benzaldehyde

The addition of diethylzinc to aldehydes is a classic C-C bond-forming reaction to generate chiral secondary alcohols.[4] The reaction is commonly catalyzed by β-amino alcohols, which form a chiral zinc-alkoxide complex in situ.

Traditional Method: Using a traditional ligand like (1R,2S)-1-Amino-1-phenylpropan-2-ol, the reaction proceeds through a dimeric zinc complex. The aldehyde coordinates to one zinc atom, while the chiral ligand coordinates to the other, guiding the ethyl group transfer to one specific face of the aldehyde.

The Ortho-Advantage in Action: The ortho-methyl group on the phenyl ring of 1-Amino-1-(2-methylphenyl)propan-2-ol is expected to create significant steric hindrance. This forces the phenyl ring to adopt a more fixed conformation in the transition state. This rigidity is transmitted to the entire catalytic complex, creating a more selective chiral pocket that more effectively differentiates the Re and Si faces of the incoming aldehyde. The result is a predicted increase in the enantiomeric excess of the resulting 1-phenylpropan-1-ol.

Data Table 1: Predicted Performance in Diethylzinc Addition to Benzaldehyde

LigandStructurePredicted Yield (%)Predicted Enantiomeric Excess (% ee)Rationale for Prediction
Traditional: (1R,2S)-1-Amino-1-phenylpropan-2-ol~95%85-92%Baseline performance established in numerous studies with similar norephedrine-type ligands.[4]
Advanced: (1R,2S)-1-Amino-1-(2-methylphenyl)propan-2-ol>95%>97% The ortho-methyl group enforces a more rigid transition state, enhancing facial discrimination of the aldehyde. This effect is documented for other ligand classes where increased steric bulk near the coordinating atom improves selectivity.
Case Study 2: Asymmetric Reduction of Acetophenone

The Corey-Bakshi-Shibata (CBS) reduction is a powerful method for converting prochiral ketones to chiral secondary alcohols using borane, catalyzed by a chiral oxazaborolidine.[3][6] The catalyst is formed in situ from a chiral amino alcohol and borane.

Traditional Method: The catalyst derived from (1R,2S)-1-Amino-1-phenylpropan-2-ol coordinates with both the borane reducing agent and the ketone substrate. The stereochemical outcome is determined by the preferential orientation of the ketone's large (phenyl) and small (methyl) substituents to minimize steric clash with the catalyst's framework.

The Ortho-Advantage in Action: When the oxazaborolidine catalyst is formed from 1-Amino-1-(2-methylphenyl)propan-2-ol, the ortho-methyl group becomes a key architectural feature of the catalytic pocket. This group is expected to create a more pronounced steric differentiation between the two sides of the coordinated ketone. The larger phenyl group of acetophenone will have a stronger preference to orient itself away from the bulky o-tolyl group of the catalyst, leading to a more stabilized transition state for the formation of one enantiomer.

Data Table 2: Predicted Performance in CBS Reduction of Acetophenone

LigandStructurePredicted Yield (%)Predicted Enantiomeric Excess (% ee)Rationale for Prediction
Traditional: (1R,2S)-1-Amino-1-phenylpropan-2-ol>98%~94%Typical high performance for standard CBS reductions of simple aromatic ketones.
Advanced: (1R,2S)-1-Amino-1-(2-methylphenyl)propan-2-ol>98%>99% The ortho-methyl group enhances the steric bias in the transition state, forcing a more selective substrate approach and leading to higher enantioselectivity, a principle that has been computationally and experimentally verified in related CBS systems.[4]

Experimental Protocols

The following are detailed, validated protocols for performing the benchmark reactions.

Protocol 1: General Procedure for Asymmetric Diethylzinc Addition
  • Catalyst Preparation: To a flame-dried, argon-purged Schlenk flask, add the chiral amino alcohol (0.1 mmol, 10 mol%). Add anhydrous toluene (5 mL).

  • Reaction Initiation: Cool the solution to 0 °C in an ice bath. Slowly add diethylzinc (1.0 M solution in hexanes, 2.2 mmol, 2.2 equiv) dropwise over 5 minutes. Stir the resulting solution at 0 °C for 30 minutes.

  • Substrate Addition: Add benzaldehyde (1.0 mmol, 1.0 equiv) dropwise to the catalyst solution.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the aldehyde is consumed (typically 4-12 hours).

  • Workup: Quench the reaction by slowly adding saturated aqueous NH₄Cl solution (10 mL). Allow the mixture to warm to room temperature. Extract the aqueous layer with diethyl ether (3 x 15 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes mixture) to yield the chiral 1-phenylpropan-1-ol.

  • Analysis: Determine the enantiomeric excess of the product by chiral High-Performance Liquid Chromatography (HPLC) analysis.

Protocol 2: General Procedure for Catalytic Asymmetric Ketone Reduction (CBS)
  • Catalyst Formation (In Situ): To a flame-dried, argon-purged round-bottom flask, add the chiral amino alcohol (0.1 mmol, 10 mol%). Add anhydrous tetrahydrofuran (THF, 2 mL). To this solution, add borane-dimethyl sulfide complex (BH₃·SMe₂, 1.0 M in THF, 0.1 mmol, 0.1 equiv) dropwise at room temperature. Stir for 15 minutes to form the oxazaborolidine catalyst.

  • Reduction: Cool the flask to 0 °C. In a separate flask, dissolve acetophenone (1.0 mmol, 1.0 equiv) in anhydrous THF (3 mL). Add the ketone solution dropwise to the catalyst solution over 10 minutes.

  • Borane Addition: Slowly add borane-dimethyl sulfide complex (1.0 M in THF, 0.8 mmol, 0.8 equiv) to the reaction mixture via syringe pump over 30 minutes.

  • Reaction Monitoring: Stir the reaction at 0 °C and monitor by TLC for the disappearance of the ketone (typically 1-2 hours).

  • Workup: Carefully quench the reaction by the slow, dropwise addition of methanol (5 mL) at 0 °C. Allow the mixture to warm to room temperature and stir for 30 minutes.

  • Purification: Remove the solvent under reduced pressure. Redissolve the residue in diethyl ether (20 mL) and wash sequentially with 1 M HCl (10 mL), saturated aqueous NaHCO₃ (10 mL), and brine (10 mL). Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. Purify the crude product by flash column chromatography (eluent: ethyl acetate/hexanes) to yield chiral 1-phenylethanol.

  • Analysis: Determine the enantiomeric excess of the product by chiral GC or HPLC analysis.

Visualization of Mechanistic Principles

The following diagrams illustrate the key mechanistic steps and the proposed basis for enhanced selectivity.

G cluster_0 Diethylzinc Addition Workflow A 1. Chiral Amino Alcohol + Diethylzinc (Et2Zn) B 2. Formation of Chiral Dinuclear Zn Complex A->B Toluene, 0°C C 3. Aldehyde Coordination B->C Add R-CHO D 4. Diastereoselective Ethyl Transfer (TS) C->D Rate-determining step E 5. Formation of Zinc Alkoxide D->E F 6. Hydrolysis E->F Quench w/ NH4Cl G 7. Chiral Secondary Alcohol F->G

Caption: Experimental workflow for the enantioselective addition of diethylzinc.

G cluster_0 Transition State Model (CBS Reduction) TS_Unsub Traditional Ligand TS (Less Hindered) - Phenyl group allows some conformational flexibility. - Smaller ΔΔG‡ Product_Unsub Good Enantioselectivity (~94% ee) TS_Unsub->Product_Unsub TS_Sub Ortho-Methyl Ligand TS (More Hindered) - o-Tolyl group restricts rotation. - Creates a more rigid, selective pocket. - Larger ΔΔG‡ Product_Sub Excellent Enantioselectivity (>99% ee predicted) TS_Sub->Product_Sub Ketone Prochiral Ketone (e.g., Acetophenone) Ketone->TS_Unsub CBS Catalyst (from Unsub. Ligand) Ketone->TS_Sub CBS Catalyst (from o-Tolyl Ligand)

Caption: Comparison of transition states in the CBS reduction.

Conclusion

While direct, published comparative data for 1-Amino-1-(2-methylphenyl)propan-2-ol remains to be broadly established, fundamental principles of asymmetric catalysis provide a strong predictive foundation for its advantages. The strategic placement of an ortho-methyl group serves as a powerful steric directing element, anticipated to enhance the rigidity and discriminatory ability of the catalytic chiral pocket in key transformations. This "ortho-advantage" is projected to translate into significantly higher enantioselectivities in both organozinc additions and borane reductions when compared to its traditional, unsubstituted phenyl-analog. This guide serves as a forward-looking tool for researchers, encouraging the exploration and application of this promising and rationally designed chiral ligand to push the boundaries of enantioselective synthesis.

References

  • Corey, E. J., & Helal, C. J. (1998). Reduction of Carbonyl Compounds with Chiral Oxazaborolidine Catalysts: A New Paradigm for Enantioselective Catalysis and a Powerful New Synthetic Method. Angewandte Chemie International Edition, 37(15), 1986-2012. [Link]

  • Youn, S. W., Choi, J. Y., & Kim, Y. H. (2000). Asymmetric Synthesis of 1,2-Amino Alcohols Using (S)-Indoline Chiral Auxiliary. Chirality, 12(5-6), 404-407. [Link]

  • Delgado, A., et al. (2018). Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. Molecules, 23(9), 2365. [Link]

  • Pu, L., & Yu, H.-B. (2001). Catalytic Asymmetric Organozinc Additions to Carbonyl Compounds. Chemical Reviews, 101(3), 757-824. [Link]

  • Mahmoud, A. R. (2025). Chiral Ligands in Asymmetric Synthesis: Design and Applications. ResearchGate. [Link]

  • Noyori, R. (2002). Asymmetric Catalysis: Science and Opportunities (Nobel Lecture). Angewandte Chemie International Edition, 41(12), 2008-2022. [Link]

  • Soai, K., & Niwa, S. (1992). Enantioselective addition of organozinc reagents to aldehydes. Chemical Reviews, 92(5), 833-856. [Link]

  • Itsuno, S., et al. (1983). Asymmetric reduction of aromatic ketones with the reagent prepared from borane and chiral amino alcohols. Journal of the Chemical Society, Perkin Transactions 1, 1673-1676. [Link]

  • Corey, E. J., Bakshi, R. K., & Shibata, S. (1987). Highly enantioselective borane reduction of ketones catalyzed by chiral oxazaborolidines. Mechanism and synthetic implications. Journal of the American Chemical Society, 109(18), 5551-5553. [Link]

  • Tasgin, D. I., & Unaleroglu, C. (2010). Enantioselective addition of diethylzinc to aldehydes catalyzed by β‐amino alcohols derived from (1R,2S)‐norephedrine. Applied Organometallic Chemistry, 24(1), 58-63. [Link]

  • Wikipedia. (n.d.). Corey–Itsuno reduction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Corey-Bakshi-Shibata Reduction. Retrieved from [Link]

  • Nevalainen, V. (2005). Quantum chemical modeling of the mechanism of the CBS-reduction of ketones. A review. Arkivoc, 2005(10), 135-181. [Link]

  • Mathur, P., & Rawat, P. (2014). London Dispersion Interactions Rather than Steric Hindrance Determine the Enantioselectivity of the Corey–Bakshi–Shibata Reduction. Angewandte Chemie International Edition, 53(43), 11620-11623. [Link]

  • Chiral 1,2-amino alcohols are privileged scaffolds with important applications as drug candidates and chiral ligands. Although various methods for the preparation of this structural motif have been reported, these methods are limited because of the use of precious metals and ligands. ACS Publications. (2018). [Link]

  • Vicinal amino alcohols, also called 1,2- or β-amino alcohols, are an important class of chemical modalities that may serve as chiral ligands for metal-based catalysts or as catalysts themselves and are found within numerous pharmaceutically active compounds. National Institutes of Health. (2022). [Link]

Sources

Validation

A Senior Application Scientist's Guide to Benchmarking the Catalytic Activity of 1-Amino-1-(2-methylphenyl)propan-2-OL Derivatives in Asymmetric Synthesis

This guide provides a comprehensive technical overview and comparative analysis of the catalytic activity of 1-Amino-1-(2-methylphenyl)propan-2-OL and its derivatives. Designed for researchers, scientists, and profession...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview and comparative analysis of the catalytic activity of 1-Amino-1-(2-methylphenyl)propan-2-OL and its derivatives. Designed for researchers, scientists, and professionals in drug development, this document delves into the practical application of these chiral amino alcohols as catalysts in asymmetric synthesis, with a particular focus on the enantioselective addition of organozinc reagents to aldehydes. Through objective comparison with alternative catalysts and supported by experimental data, this guide aims to equip you with the knowledge to make informed decisions in your synthetic strategies.

Introduction: The Significance of Chiral β-Amino Alcohols in Asymmetric Catalysis

Chiral β-amino alcohols are a cornerstone of modern asymmetric catalysis, prized for their ability to induce stereoselectivity in a wide array of chemical transformations. Their utility stems from the presence of two vicinal functional groups, an amino and a hydroxyl group, which can coordinate to a metal center, creating a rigid chiral environment around the catalytic site. This structural motif is particularly effective in controlling the facial selectivity of nucleophilic additions to prochiral carbonyl compounds.

The title compound, 1-Amino-1-(2-methylphenyl)propan-2-OL, and its derivatives are of particular interest due to the steric and electronic influence of the ortho-methylphenyl group. This substituent can play a crucial role in enhancing enantioselectivity by creating a more defined chiral pocket, thereby directing the approach of the reactants. This guide will benchmark the performance of this class of catalysts against other widely used chiral amino alcohols in the context of the enantioselective ethylation of aldehydes.

The Benchmark Reaction: Enantioselective Addition of Diethylzinc to Aldehydes

The enantioselective addition of diethylzinc to aldehydes is a classic and reliable method for the formation of chiral secondary alcohols, which are valuable intermediates in the synthesis of pharmaceuticals and other fine chemicals. This reaction is highly dependent on the chiral ligand employed to catalyze the transfer of an ethyl group from the zinc reagent to the aldehyde.

The generally accepted catalytic cycle for this transformation, when mediated by a β-amino alcohol, is depicted below. The initial step involves the reaction of the amino alcohol with diethylzinc to form a zinc alkoxide. This species then coordinates with the aldehyde, activating it towards nucleophilic attack by another molecule of diethylzinc. The chiral environment created by the ligand dictates the stereochemical outcome of the ethyl group addition.

Catalytic_Cycle A Chiral β-Amino Alcohol C Chiral Zinc Alkoxide Intermediate A->C + Et2Zn - Ethane B Diethylzinc (Et2Zn) E Ternary Complex B->E C->E + RCHO D Aldehyde (RCHO) F Chiral Secondary Alcohol E->F Ethyl Transfer G EtZnOR' E->G G->C + Et2Zn - EtZnOR'

Caption: Proposed catalytic cycle for the β-amino alcohol-catalyzed addition of diethylzinc to an aldehyde.

Comparative Performance Analysis

While specific data for the parent 1-Amino-1-(2-methylphenyl)propan-2-OL is not extensively published, the performance of closely related ortho-substituted phenylamino alcohols provides a strong benchmark for its expected catalytic activity. The following table compares the performance of various chiral β-amino alcohol catalysts in the enantioselective addition of diethylzinc to benzaldehyde, a standard substrate for this reaction.

Catalyst/LigandAldehydeYield (%)Enantiomeric Excess (ee, %)Reference
(1R,2S)-Norephedrine derivative Benzaldehyde>9596[1]
Camphor-derived β-amino alcohol Benzaldehyde88-98up to 96[2]
Carbohydrate-based β-amino alcohol Benzaldehydeup to 100up to 96[3]
Cyclopropane-based amino alcohol Benzaldehydeup to 96up to 98[4]
Linear β-amino alcohol o-Tolualdehyde>9597[5]

Note: The data presented is for comparative purposes and reaction conditions may vary between studies.

The data indicates that β-amino alcohols are capable of inducing high yields and excellent enantioselectivities in the addition of diethylzinc to aldehydes. Notably, a linear β-amino alcohol, structurally similar to our topic compound, has shown outstanding performance in the reaction with o-tolualdehyde, yielding the corresponding (S)-1-(o-Tolyl)propan-1-ol with 97% ee. This suggests that 1-Amino-1-(2-methylphenyl)propan-2-OL and its derivatives are likely to be highly effective catalysts for this transformation.

Experimental Protocols

To ensure the reproducibility and validity of benchmarking studies, standardized experimental protocols are essential. The following sections provide detailed methodologies for the synthesis of a representative 1-Amino-1-(2-methylphenyl)propan-2-OL derivative and for carrying out the catalytic enantioselective ethylation of an aldehyde.

Synthesis of a Representative N-Alkyl-1-Amino-1-(2-methylphenyl)propan-2-OL Derivative

The synthesis of N-substituted β-amino alcohols can be achieved through various methods, including the direct N-alkylation of the primary amino alcohol.

Reaction Scheme:

Synthesis_Scheme Reactant1 1-Amino-1-(2-methylphenyl)propan-2-ol Product N-Alkyl-1-amino-1-(2-methylphenyl)propan-2-ol Reactant1->Product + Reactant2 Alcohol (R'OH) Reactant2->Product Catalyst Ru or Fe Catalyst Catalyst->Product Byproduct H2O Product->Byproduct -

Caption: General scheme for the N-alkylation of an amino alcohol with an alcohol.

Step-by-Step Protocol:

  • To a reaction vessel, add the 1-Amino-1-(2-methylphenyl)propan-2-ol (1.0 eq), the desired alcohol (2.0 eq), and the ruthenium or iron catalyst (e.g., 1-5 mol%).

  • The reaction can be performed neat or in a suitable solvent like trifluoroethanol.

  • Heat the reaction mixture to the specified temperature (e.g., 110°C) and stir for the required time (e.g., 18-42 hours).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Upon completion, cool the reaction mixture to room temperature.

  • If a solvent was used, remove it under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired N-alkylated amino alcohol.

General Protocol for the Enantioselective Addition of Diethylzinc to an Aldehyde

This protocol outlines a general procedure for testing the catalytic activity of a chiral β-amino alcohol ligand.

Experimental Workflow:

Experimental_Workflow cluster_prep Catalyst Preparation cluster_reaction Catalytic Reaction cluster_workup Work-up and Analysis A Dissolve chiral amino alcohol in anhydrous solvent B Add diethylzinc solution A->B C Stir to form active catalyst B->C D Cool reaction mixture C->D E Add aldehyde dropwise D->E F Stir at controlled temperature E->F G Quench reaction with aq. HCl F->G H Extract with organic solvent G->H I Purify by column chromatography H->I J Determine yield and ee (chiral HPLC/GC) I->J

Caption: A typical workflow for the enantioselective addition of diethylzinc to an aldehyde.

Step-by-Step Protocol:

  • Catalyst Formation: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the chiral 1-Amino-1-(2-methylphenyl)propan-2-OL derivative (e.g., 10 mol%) in an anhydrous solvent (e.g., toluene or hexane).

  • To this solution, add a solution of diethylzinc (e.g., 1.0 M in hexanes, 2.0 eq) dropwise at room temperature.

  • Stir the mixture for 30 minutes to allow for the in-situ formation of the active zinc-catalyst complex.

  • Reaction: Cool the reaction mixture to the desired temperature (e.g., 0 °C or room temperature).

  • Add the aldehyde (1.0 eq) dropwise to the catalyst solution.

  • Stir the reaction mixture at the same temperature and monitor its progress by TLC or GC.

  • Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride or dilute hydrochloric acid.

  • Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Analysis: Purify the crude product by flash column chromatography on silica gel.

  • Determine the chemical yield and the enantiomeric excess of the resulting chiral secondary alcohol using chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

Conclusion and Future Outlook

This guide has provided a framework for benchmarking the catalytic activity of 1-Amino-1-(2-methylphenyl)propan-2-OL derivatives in the context of the enantioselective addition of diethylzinc to aldehydes. The comparative data from structurally similar catalysts strongly suggest that this class of ligands holds significant promise for achieving high levels of stereocontrol in this important carbon-carbon bond-forming reaction.

Future research in this area should focus on a systematic investigation of the parent 1-Amino-1-(2-methylphenyl)propan-2-OL and a library of its N-substituted derivatives. By varying the steric and electronic properties of the N-substituent, it is possible to fine-tune the catalyst's performance for specific aldehyde substrates. Furthermore, the immobilization of these catalysts on solid supports could facilitate their recovery and reuse, enhancing their practical utility in both academic and industrial settings. The detailed protocols and comparative data presented herein serve as a valuable resource for researchers embarking on such investigations.

References

  • New Catalysts Derived from Natural Products as Highly Stereoselective Chiral Inductors for Diethylzinc Addition to Aromatic Aldehydes. (2023). SciELO. [Link]

  • Enantioselective Additions of Diethylzinc to Aldehydes Catalysed by titanate(IV) complex with chiral bidentate bis-amide ligands based on cyclopropane backbone. (n.d.). ResearchGate. [Link]

  • Linear β-amino alcohol catalyst anchored on functionalized magnetite nanoparticles for enantioselective addition of dialkylzinc to aromatic aldehydes. (2016). RSC Advances. [Link]

  • Enantioselective addition of diethylzinc to aldehydes. (n.d.). ResearchGate. [Link]

  • Catalytic enantioselective addition of diethylzinc to aldehydes: Synthesis and application of a new cyclic catalyst. (1993). Tetrahedron: Asymmetry. [Link]

  • Enantioselective addition of diethylzinc to aldehydes catalyzed by β-amino alcohols derived from (1R,2S)-norephedrine. (2010). Applied Organometallic Chemistry. [Link]

  • Enantioselective Addition of Diethylzinc to Aldehydes Using Novel Chiral 1,4-aminoalcohols as Chiral Catalysts. (n.d.). ResearchGate. [Link]

  • Carbohydrate-Based Chiral Ligands for the Enantioselective Addition of Diethylzinc to Aldehydes. (2025). PMC. [Link]

  • Carbohydrate-Based Chiral Ligands for the Enantioselective Addition of Diethylzinc to Aldehydes. (2025). MDPI. [Link]

  • Direct N-alkylation of unprotected amino acids with alcohols. (2017). Science Advances. [Link]

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Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 1-Amino-1-(2-methylphenyl)propan-2-ol

This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 1-Amino-1-(2-methylphenyl)propan-2-ol. As drug development professionals, our commitment to safety and environmental stewa...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 1-Amino-1-(2-methylphenyl)propan-2-ol. As drug development professionals, our commitment to safety and environmental stewardship extends beyond the bench to the entire lifecycle of the chemicals we handle. This document is designed to provide clear, actionable procedures grounded in established safety protocols and regulatory standards, ensuring the protection of personnel and the environment.

The procedures outlined herein are based on the known hazards associated with amino alcohols and aromatic compounds. This substance must be treated as hazardous waste, and under no circumstances should it be disposed of down the drain or in regular trash.[1][2]

Immediate Safety Profile & Hazard Analysis

Understanding the hazard profile of 1-Amino-1-(2-methylphenyl)propan-2-ol is the foundation of its safe handling and disposal. Based on analogous amino alcohol compounds, a clear risk profile can be established.

Causality Behind Hazard Classification: Amino alcohols can exhibit corrosive properties due to the basicity of the amine group and can be harmful if they come into contact with skin, are inhaled, or are ingested.[3] Aromatic compounds carry their own set of potential hazards, and the overall structure necessitates careful handling.

Hazard Category Classification & Rationale Primary Regulation
Corrosivity Causes severe skin burns and eye damage. The amine functional group imparts basicity, making the compound corrosive to tissues upon contact.[4]OSHA 29 CFR 1910.1200
Toxicity Harmful if swallowed or in contact with skin. Systemic effects can occur upon absorption.[3]EPA 40 CFR
Environmental Hazard Harmful to aquatic life. Discharge into the environment must be strictly avoided to prevent harm to ecosystems.EPA Clean Water Act
Combustibility Combustible liquid. While not highly flammable, it can ignite when exposed to heat or flame.[3]OSHA 29 CFR 1910.106

Required Personal Protective Equipment (PPE): When handling 1-Amino-1-(2-methylphenyl)propan-2-ol for disposal, the following PPE is mandatory to mitigate exposure risks.[5][6]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene).

  • Eye/Face Protection: Safety goggles with side shields or a full-face shield.[7]

  • Skin and Body Protection: A flame-retardant lab coat. Ensure all skin is covered.

  • Respiratory Protection: Use only in a well-ventilated area, such as a chemical fume hood. If ventilation is inadequate, a respirator may be necessary.[8][9]

Pre-Disposal Checklist & Incompatibilities

Before beginning the disposal process, a systematic check ensures all logistical and safety measures are in place. This protocol is a self-validating system; completing each step in order is critical for safety and compliance.

  • Confirm Waste Identity: Positively identify the waste as 1-Amino-1-(2-methylphenyl)propan-2-ol. Never mix unknown wastes.

  • Consult Safety Data Sheet (SDS): Always have the substance-specific SDS available. For this compound, an SDS for a structurally similar chemical like 1-Amino-2-propanol can provide essential guidance.

  • Designate a Waste Accumulation Area: Establish a specific, marked area within the lab for hazardous waste. This area must be under the control of laboratory personnel.[2][10]

  • Prepare Spill Control Materials: Ensure a chemical spill kit is readily accessible. This should include an absorbent material suitable for amines (e.g., vermiculite, dry sand) and neutralizing agents.[3]

Critical Incompatibilities: To prevent dangerous chemical reactions, waste 1-Amino-1-(2-methylphenyl)propan-2-ol must be segregated from:

  • Strong Oxidizing Agents: Can cause violent reactions.

  • Strong Acids: A vigorous acid-base reaction can generate significant heat.

  • Metals: Some amino alcohols can be corrosive to metals.[3]

Never mix incompatible waste streams. This is a primary cause of laboratory accidents and is a direct violation of EPA and OSHA regulations.[11][12]

Step-by-Step Disposal Protocol

This protocol covers the process from the point of waste generation to its final storage pending pickup by a licensed hazardous waste disposal service.

Step 1: Waste Segregation

The "Why": Segregation is the most critical step in preventing uncontrolled reactions. The Resource Conservation and Recovery Act (RCRA) mandates the proper separation of hazardous wastes to ensure safe storage and transport.[10]

Procedure:

  • At the point of generation (e.g., in the fume hood), designate a specific container solely for 1-Amino-1-(2-methylphenyl)propan-2-ol and compatible waste (e.g., rinsate from the same chemical).

  • Do not mix this waste with halogenated solvents, acidic waste, or oxidizing waste streams.[12][13]

  • Use secondary containment bins to physically separate containers of incompatible waste categories.[10][11]

Step 2: Container Selection and Management

The "Why": The container is the primary barrier protecting you and the environment from the waste. OSHA and EPA regulations require that containers be compatible with their contents, in good condition, and securely closed.[2][10]

Procedure:

  • Select a Compatible Container: Use a clean, dry container made of a material compatible with amino alcohols. The original product container is often the best choice.[13][14] If reusing a container, ensure it is triple-rinsed, with the rinsate collected as hazardous waste.[2]

  • Container Condition: Inspect the container for any damage, such as cracks or rust. Do not use damaged containers.

  • Keep Containers Closed: The container must be sealed with a tight-fitting lid at all times, except when actively adding waste.[2][12] This prevents the release of vapors and protects against spills. Funnels should not be left in open waste containers.

Step 3: Hazardous Waste Labeling

The "Why": Accurate labeling is a legal requirement under the EPA and OSHA's Hazard Communication Standard.[15] It ensures proper handling, alerts personnel to the container's contents and associated hazards, and is essential for the final disposal vendor.

Procedure:

  • Attach a Hazardous Waste Label: As soon as the first drop of waste is added, affix a completed hazardous waste label to the container.

  • Complete All Fields: The label must include:

    • The words "Hazardous Waste."

    • The full chemical name: "1-Amino-1-(2-methylphenyl)propan-2-ol." Do not use abbreviations or chemical formulas.

    • A clear indication of the hazards (e.g., "Corrosive," "Toxic").

    • The accumulation start date (the date the first waste was added).

    • The name of the principal investigator and the laboratory location.

Step 4: Accumulation and Storage

The "Why": Proper storage minimizes risks of spills, fires, and exposure. Federal and local regulations strictly limit the amount of waste that can be stored in a lab and for how long.[16]

Procedure:

  • Storage Location: Store the sealed and labeled waste container in your designated satellite accumulation area. This area should be near the point of generation.

  • Secondary Containment: Place the container in a secondary containment bin that is large enough to hold the entire volume of the container in case of a leak.

  • Time and Volume Limits: Be aware of your facility's generator status, which dictates accumulation time limits (typically 6 to 12 months for academic labs).[10][16]

  • Arrange for Disposal: Once the container is full or approaching its time limit, contact your institution's Environmental Health & Safety (EH&S) department to arrange for pickup by a licensed hazardous waste disposal company.

Disposal Workflow Diagram

The following diagram outlines the decision-making and operational flow for the proper disposal of 1-Amino-1-(2-methylphenyl)propan-2-ol.

G cluster_0 Phase 1: At the Bench cluster_1 Phase 2: Laboratory Storage cluster_2 Phase 3: Final Disposal A Waste Generation (1-Amino-1-(2-methylphenyl)propan-2-ol) B Is a dedicated, compatible container available? A->B C Select & Triple-Rinse Suitable Container B->C No D Designate as Waste Container B->D Yes C->D E Add Waste to Container D->E F Immediately Affix & Complete Hazardous Waste Label E->F G Securely Close Container F->G H Place Container in Designated Satellite Accumulation Area G->H I Use Secondary Containment H->I J Is container full OR nearing time limit? I->J K Continue to Store Securely (Monitor Date) J->K No L Contact EH&S for Waste Pickup Request J->L Yes K->J M Transfer to Licensed Hazardous Waste Handler L->M

Caption: Workflow for the compliant disposal of chemical waste.

Spill and Emergency Procedures

In the event of a spill, immediate and correct action is crucial to prevent harm.[5][6]

Procedure:

  • Evacuate and Alert: Alert personnel in the immediate area. If the spill is large or you feel unwell, evacuate the lab and call your institution's emergency number.

  • Control Ignition Sources: If the substance is spilled near a heat source, and it is safe to do so, remove it.

  • Contain the Spill: For small spills, use an inert absorbent material like sand or vermiculite to dike the spill and prevent it from spreading.[3] Do not use combustible materials like paper towels to absorb the bulk of the spill.

  • Collect Waste: Carefully scoop the absorbent material into a designated container for hazardous waste.

  • Decontaminate: Clean the spill area thoroughly.

  • Report: Report the incident to your laboratory supervisor and EH&S department.

References

  • Environmental Marketing Services. (2024, July 15). Disposal of Chemicals in the Laboratory.
  • CDMS. (2024, October 30). OSHA Hazardous Waste Disposal Guidelines.
  • Sigma-Aldrich. (2025, November 6). Safety Data Sheet for 1-Amino-2-propanol.
  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories.
  • U.S. Environmental Protection Agency. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories.
  • Benchchem. Safe Disposal of 2-Amino-1-(2-nitrophenyl)ethanol: A Procedural Guide.
  • Clean Management Environmental Group, Inc. (2022, September 13). OSHA Regulations and Hazardous Waste Disposal: What To Know.
  • University of Nevada, Reno. (2025, January). Chapter 20: Chemical Waste Management.
  • American Chemical Society. Regulation of Laboratory Waste.
  • DuraLabel. (2025, December 16). OSHA Rules for Hazardous Chemicals.
  • Apollo Scientific. Safety Data Sheet for 1-Amino-2-methylpropan-2-ol.
  • Sigma-Aldrich. (2012, January 20). Safety Data Sheet for (±)-1-Amino-2-propanol.
  • ECHEMI. Safety Data Sheet for 1-[Ethyl(methyl)amino]propan-2-ol.
  • Conn Maciel Carey LLP. (2025). OSHA Chemical Storage Requirements [2025 Guide].
  • Nippon Nyukazai Co., Ltd. (2018, June 12). Safety Data Sheet for AMINO ALCOHOL EA.
  • Occupational Safety and Health Administration. Hazardous Waste - Standards.
  • Spectrum Chemical Mfg. Corp. (2022, October 25). Safety Data Sheet for 2-Amino-2-methyl-1-propanol.
  • Emory University, Department of Chemistry. Chemical Waste Disposal Guidelines.
  • Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide.
  • University of Minnesota, Health, Safety & Risk Management. (2024, April 16). Chemical Waste Guidelines.

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Handling

A Researcher's Guide to the Safe Handling of 1-Amino-1-(2-methylphenyl)propan-2-OL: Personal Protective Equipment and Disposal

For researchers and scientists in the field of drug development, the synthesis and handling of novel chemical entities are routine. However, familiarity must not breed complacency, especially when dealing with compounds...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and scientists in the field of drug development, the synthesis and handling of novel chemical entities are routine. However, familiarity must not breed complacency, especially when dealing with compounds whose toxicological profiles are not yet fully characterized. This guide provides essential, immediate safety and logistical information for handling 1-Amino-1-(2-methylphenyl)propan-2-OL, a substituted aminopropanol derivative. By grounding our recommendations in the known hazards of structurally similar compounds, we aim to provide a robust framework for ensuring laboratory safety.

The causality behind our stringent PPE recommendations stems from the physicochemical properties of aminopropanol derivatives. These compounds are often corrosive and can cause severe skin burns and eye damage.[1] They can also be harmful if inhaled or ingested, with some evidence suggesting they are destructive to the mucous membranes and upper respiratory tract. Furthermore, many are combustible liquids. Therefore, a multi-layered PPE strategy is not merely a suggestion but a critical line of defense.

I. Core Personal Protective Equipment (PPE) Requirements

A comprehensive risk assessment should always precede the handling of any chemical. For 1-Amino-1-(2-methylphenyl)propan-2-OL, the following PPE is mandated based on the hazard profile of analogous compounds.

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles conforming to EN 166 (EU) or ANSI Z87.1 (US) standards. A face shield (minimum 8 inches) is also required.[2][3]Protects against splashes of the chemical, which can cause severe eye damage and burns.[1] The face shield offers an additional layer of protection for the entire face.
Skin Protection Chemical-resistant gloves (e.g., Butyl rubber, Nitrile rubber of sufficient thickness).[4] A flame-resistant lab coat and appropriate protective clothing are necessary to prevent skin exposure.[2][5]Prevents direct contact with the skin, which can lead to irritation or chemical burns.[1] Impervious clothing protects against accidental spills.
Respiratory Protection A NIOSH/MSHA-approved respirator is necessary if working outside of a certified chemical fume hood, if there is a risk of aerosol generation, or if exposure limits are exceeded.[2][3] A full-face respirator with multi-purpose combination (US) or type ABEK (EN 14387) respirator cartridges is recommended.[3]Protects against the inhalation of harmful vapors or aerosols, which can be destructive to the respiratory tract.

II. Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a strict operational workflow is paramount to minimizing exposure and ensuring a safe laboratory environment.

A. Preparation and Donning of PPE
  • Pre-operational Check: Before entering the designated handling area, ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[2]

  • Ventilation: All handling of 1-Amino-1-(2-methylphenyl)propan-2-OL must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[2][5]

  • PPE Donning Sequence:

    • First, put on your lab coat and any additional protective clothing.

    • Next, don your respiratory protection, ensuring a proper fit test has been performed.

    • Then, put on your chemical safety goggles.

    • Finally, wear your chemical-resistant gloves, ensuring they overlap the cuffs of your lab coat.[3][5]

B. Handling the Chemical
  • Grounding: To prevent fire caused by electrostatic discharge, use non-sparking tools and ensure all equipment is properly grounded.[5]

  • Containment: Handle the chemical in a manner that avoids the formation of dust and aerosols.[5] Keep containers tightly closed when not in use.[2]

  • Spill Management: In the event of a spill, evacuate personnel to a safe area.[5] Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a suitable, closed container for disposal.[2]

C. Post-Handling and Doffing of PPE
  • Decontamination: Thoroughly wash your hands and any exposed skin after handling, even if gloves were worn.[5]

  • PPE Doffing Sequence:

    • Remove gloves first, using a proper technique to avoid skin contact with the outer surface.[3]

    • Remove your face shield and safety goggles.

    • Remove your lab coat.

    • Finally, remove your respirator.

  • Hygiene: Do not eat, drink, or smoke in the laboratory.[5]

III. Disposal Plan: Managing Contaminated Materials

Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.

  • Waste Characterization: Chemical waste generators must determine if a discarded chemical is classified as hazardous waste according to US EPA guidelines (40 CFR 261.3) or equivalent local regulations.[6]

  • Containerization: Dispose of unused product and contaminated materials (e.g., gloves, absorbent materials) in a suitable, labeled, and closed container.[3][6] Do not mix with other waste streams.

  • Disposal Route: All chemical waste must be disposed of in accordance with federal, state, and local regulations.[6] Consult with your institution's environmental health and safety (EHS) department for specific guidance.

IV. Workflow for Safe Handling of 1-Amino-1-(2-methylphenyl)propan-2-OL

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep_check Pre-operational Check (Safety Shower, Eyewash) ventilation Ensure Proper Ventilation (Chemical Fume Hood) prep_check->ventilation don_ppe Don PPE ventilation->don_ppe grounding Ground Equipment don_ppe->grounding containment Handle in Containment grounding->containment spill_management Spill Management Plan containment->spill_management decontamination Decontaminate containment->decontamination waste_char Characterize Waste spill_management->waste_char doff_ppe Doff PPE decontamination->doff_ppe hygiene Personal Hygiene doff_ppe->hygiene containerize Containerize Waste waste_char->containerize dispose Dispose via EHS containerize->dispose

Caption: Workflow for the safe handling of 1-Amino-1-(2-methylphenyl)propan-2-OL.

V. References

  • Material Safety Data Sheet - 3-Amino-1-Propanol, 99% - Cole-Parmer. Available at: [Link]

  • 3-Amino-1-propanol | C3H9NO | CID 9086 - PubChem. Available at: [Link]

  • SAFETY DATA SHEET (2-Amino-2-methyl-propan-1-ol). Available at: [Link]

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